Product packaging for Amprenavir(Cat. No.:CAS No. 161814-49-9)

Amprenavir

Katalognummer: B1666020
CAS-Nummer: 161814-49-9
Molekulargewicht: 505.6 g/mol
InChI-Schlüssel: YMARZQAQMVYCKC-OEMFJLHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amprenavir is a tetrahydrofuryl ester, a sulfonamide and a carbamate ester. It has a role as a HIV protease inhibitor and an antiviral drug.
This compound is a protease inhibitor used to treat HIV infection.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inducer.
This compound is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and is indicated for hiv infection and viral disease and has 1 investigational indication.
This compound is only found in individuals that have used or taken this drug. It is a protease inhibitor used to treat HIV infection.this compound inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
See also: Fosthis compound (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O6S B1666020 Amprenavir CAS No. 161814-49-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARZQAQMVYCKC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046061
Record name Amprenavir
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Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Amprenavir
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Solubility

In water, 40 mg/l @ 25 °C, 4.91e-02 g/L
Record name AMPRENAVIR
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Vapor Pressure

9.9X10-18 mm Hg @ 25 °C /Estimated/
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CAS No.

161814-49-9
Record name Amprenavir
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Foundational & Exploratory

Structural Basis of Amprenavir Binding to the HIV-1 Protease Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1] Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1] Amprenavir (APV) is a potent, FDA-approved HIV-1 protease inhibitor that was designed to mimic the transition state of the enzyme's natural substrates.[1] This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with the HIV-1 protease active site, integrating crystallographic data, binding affinities, and the methodologies used to obtain these insights.

Molecular Interactions of this compound with the HIV-1 Protease Active Site

The binding of this compound to the HIV-1 protease active site is characterized by a network of hydrogen bonds and extensive hydrophobic interactions. HIV-1 protease is a homodimer, with each monomer contributing an aspartic acid residue (Asp25 and Asp25') to the catalytic dyad at the heart of the active site.[1]

Key Hydrogen Bonding Interactions

The central hydroxyl group of this compound is a key feature, forming strong hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', of both protease monomers.[1] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis and is crucial for the high binding affinity of the inhibitor.[1] Additionally, this compound forms several other hydrogen bonds with the main chain atoms of the protease active site. These include interactions with the amide and carbonyl oxygen of Asp30, the carbonyl oxygen of Gly27', and the main chain amide of Asp30'.[1][2] Water molecules also play a significant role in mediating interactions between the inhibitor and the enzyme.[1]

Hydrophobic and Van der Waals Interactions

The various moieties of the this compound molecule fit into the hydrophobic pockets of the protease active site (S1, S1', S2, and S2'). The aniline moiety and the tetrahydrofuran (THF) group of this compound are involved in numerous van der Waals contacts with residues such as Val32, Ile50, Ile54, Ile84, and Pro81.[1][3] These hydrophobic interactions are a major driving force for the binding of this compound and contribute significantly to its inhibitory potency.[3]

The following diagram illustrates the key binding interactions of this compound within the HIV-1 protease active site.

Amprenavir_Binding cluster_protease HIV-1 Protease Active Site cluster_this compound This compound Asp25 Asp25 Asp25_prime Asp25' Gly27_prime Gly27' Asp30 Asp30 Asp30_prime Asp30' Ile50 Ile50 Ile50_prime Ile50' Pro81 Pro81 Val32 Val32 Ile84 Ile84 APV_OH Central Hydroxyl APV_OH->Asp25 H-bond APV_OH->Asp25_prime H-bond APV_Aniline Aniline Moiety APV_Aniline->Asp30_prime H-bond APV_Aniline->Ile50_prime van der Waals APV_Aniline->Val32 van der Waals APV_THF Tetrahydrofuran (THF) Moiety APV_THF->Asp30 H-bond APV_THF->Ile50 van der Waals APV_THF->Pro81 van der Waals APV_THF->Ile84 van der Waals APV_Sulfonamide Sulfonamide Group APV_Sulfonamide->Gly27_prime H-bond

Diagram of this compound's interactions within the HIV-1 protease active site.

Quantitative Analysis of this compound Binding

The affinity of this compound for HIV-1 protease has been quantified through various biochemical and biophysical techniques, providing valuable data for understanding its efficacy and for the development of next-generation inhibitors.

Inhibition Constants (Ki) and Dissociation Constants (Kd)

The inhibitory potency of this compound is reflected in its low nanomolar to sub-nanomolar inhibition constant (Ki) against wild-type HIV-1 protease.[1][4] The table below summarizes the Ki and Kd values for this compound against wild-type and various drug-resistant mutant forms of HIV-1 protease.

Protease VariantKi (nM)Kd (M)Fold Change in Ki (relative to WT)Reference
Wild-Type (WT)0.163.9 x 10⁻¹⁰1.0[1][5]
V32I1.6-10.0[1]
I50V4.8-30.0[1]
I54M0.48-3.0[1]
I54V0.48-3.0[1]
I84V0.96-6.0[1]
L90M0.16-1.0[1]
Crystallographic Data

The three-dimensional structure of this compound in complex with HIV-1 protease has been determined by X-ray crystallography at high resolution.[1][6] This has provided a detailed atomic-level view of the drug-target interactions.

PDB IDProtease VariantResolution (Å)Reference
1HPVWild-Type1.02 - 1.85[1]
1T7JL63P/V82T/I84V2.20[6]
3EKPL10I/G48V/I54V/V64I/V82A2.15[7]
Hydrogen Bond Distances

The strength of the hydrogen bonds between this compound and the protease active site can be inferred from the interatomic distances observed in crystal structures.

Interacting Atoms (this compound - Protease)Distance (Å)Reference
APV Central OH - Asp25/Asp25'~2.3 - 3.3[1]
APV Aniline N - Asp30' O~3.4[1]
APV THF O - Asp29/Asp30 N~2.4 - 2.5[2]

Experimental Protocols

The data presented in this guide are derived from several key experimental techniques. Below are generalized protocols for these methods.

X-ray Crystallography of HIV-1 Protease-Amprenavir Complex

The determination of the three-dimensional structure of the HIV-1 protease in complex with this compound is a multi-step process.

XRay_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Expression Expression of HIV-1 Protease in E. coli Purification Purification by Chromatography Expression->Purification Complex Formation of Protease-Amprenavir Complex Purification->Complex Crystallization Vapor Diffusion Crystallization Complex->Crystallization XRay X-ray Diffraction Data Collection Crystallization->XRay Processing Data Processing and Scaling XRay->Processing Phasing Molecular Replacement/Phasing Processing->Phasing Refinement Model Building and Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The document details the critical structural features of this compound that govern its inhibitory activity, presents quantitative data from various analogs, outlines relevant experimental protocols, and visualizes key concepts through diagrams.

Introduction to this compound and its Mechanism of Action

This compound is a peptidomimetic inhibitor of HIV-1 protease, an enzyme crucial for the viral life cycle. HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into functional proteins, a process essential for the maturation of infectious virions. This compound is designed to mimic the transition state of the natural substrate of the protease, binding to the active site with high affinity and preventing the processing of viral polyproteins. This results in the production of immature, non-infectious viral particles.

The core of this compound's structure is a hydroxyethylamine isostere, which is a non-hydrolyzable mimic of the tetrahedral intermediate of peptide bond cleavage. Its design also incorporates a sulfonamide group, which contributes to its binding affinity and pharmacokinetic properties. Understanding the SAR of this compound is critical for the design of next-generation protease inhibitors with improved potency, resistance profiles, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its analogs from various studies. These data highlight the impact of specific structural modifications on the inhibitory potency against wild-type HIV-1 protease (Ki) and antiviral activity in cell culture (EC50).

Table 1: Inhibitory Potency of this compound and Key Analogs against Wild-Type HIV-1 Protease

CompoundModificationKi (nM)Reference
This compound -0.6
Analog 1Replacement of the tetrahydrofuran (THF) moiety with a pyrrolidinone2.5
Analog 2Replacement of the isobutyl group with a cyclopropylmethyl group1.2
Analog 3Bioisosteric replacement of the benzyl group's methylene with a sulfur atomDrastically decreased activity
Fosthis compoundPhosphate ester prodrug of this compoundNo direct inhibitory activity (prodrug)

Table 2: Antiviral Activity of this compound and Analogs in Cell-Based Assays

CompoundCell LineEC50 (nM)Reference
This compound MT-4 14.6 ± 12.5 ng/mL (~29 nM)
Analog with P1'-pyrrolidinoneMT-218
Analog with P1'-oxazolidinoneMT-223
Sulfur-containing bioisostereMT-4Abolished or drastically decreased activity

Experimental Protocols

This section details the methodologies for key experiments commonly cited in this compound SAR studies.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 20 µL of the diluted test compound or control (buffer with DMSO for no inhibition, and a known potent inhibitor as a positive control).

  • Add 60 µL of the recombinant HIV-1 protease solution (final concentration, e.g., 5-10 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration, e.g., 10-20 µM).

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (wavelengths may vary depending on the substrate).

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be determined using the Cheng-Prusoff equation.

Anti-HIV Activity in MT-4 Cells (MTT Assay)

This cell-based assay determines the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed MT-4 cells into a 96-well microplate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the cell-containing wells. Include wells with cells and no compound (virus control) and cells with no compound and no virus (cell control).

  • Add 50 µL of an appropriate dilution of the HIV-1 stock to the test and virus control wells.

  • Incubate the plates for 5 days at 37°C in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plates to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects) is calculated by comparing the absorbance of the treated, infected cells with that of the untreated, infected cells and the uninfected control cells.

Visualizing Key Concepts

HIV-1 Life Cycle and the Role of Protease Inhibitors

The following diagram illustrates the major stages of the HIV-1 life cycle and highlights the critical step where this compound and other protease inhibitors exert their effect.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_maturation Maturation Entry 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host DNA) RT->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly (Immature Virions) Translation->Assembly Budding 7. Budding Assembly->Budding Immature_virion Immature Virion Budding->Immature_virion HIV_virion HIV Virion HIV_virion->Entry Mature_virion Mature, Infectious Virion Immature_virion->Mature_virion Protease Cleavage This compound This compound (Protease Inhibitor) This compound->Mature_virion Inhibits

Caption: The HIV-1 life cycle and the inhibitory action of this compound.

Experimental Workflow for HIV-1 Protease Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential HIV-1 protease inhibitors.

Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_optimization Lead Optimization Compound_Library Compound Library Enzymatic_Assay High-Throughput Enzymatic Assay (IC50) Compound_Library->Enzymatic_Assay Cell_Based_Assay Cell-Based Antiviral Assay (EC50) Enzymatic_Assay->Cell_Based_Assay Active Hits Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cell_Based_Assay->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies Confirmed Hits (Good Selectivity Index) ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling ADMET_Profiling->SAR_Studies Iterative Design Final_Candidate Preclinical Candidate ADMET_Profiling->Final_Candidate

Caption: Workflow for HIV-1 protease inhibitor discovery and development.

Logical Relationships in this compound's Structure-Activity Relationship

The following diagram illustrates the key structural components of this compound and their contribution to its inhibitory activity.

In Vitro Characterization of Amprenavir's Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound was a significant component of highly active antiretroviral therapy (HAART) regimens. This document details its mechanism of action, antiviral potency against various HIV-1 strains, resistance profile, and the experimental protocols used for its in vitro evaluation.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes. This cleavage is an essential step in the maturation of infectious virions.

By binding to the active site of the HIV-1 protease, this compound blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

cluster_virion Immature HIV-1 Virion cluster_host_cell Infected Host Cell Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Mature_Proteins Blocked_Cleavage Blocked Polyprotein Cleavage HIV_Protease->Blocked_Cleavage This compound This compound This compound->HIV_Protease Inhibition Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion Non_Infectious_Virion Non-Infectious Virion Blocked_Cleavage->Non_Infectious_Virion

Caption: Mechanism of action of this compound.

Quantitative Antiviral Activity

The in vitro antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the drug concentration required to inhibit viral replication by 50% in cell culture. The potency of this compound can vary depending on the HIV-1 strain, the cell type used in the assay, and the presence of serum proteins.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

HIV-1 StrainCell TypeAssay MethodIC50 / EC50 (µM)Reference
HIV-1IIIBHuman Peripheral Blood LymphocytesNot Specified0.08
Clinical IsolatesNot SpecifiedNot Specified0.012
HIV-1IIIBAcutely Infected CellsNot Specified0.08
HIV-1IIIBChronically Infected CellsNot Specified0.41
HIV-1Ba-L (M-tropic)Macrophages (Acutely Infected)p24 antigen production0.011
HIV-1Ba-L (M-tropic)Peripheral Blood Lymphocytes (Acutely Infected)p24 antigen production0.031
HIV-1Ba-L (M-tropic)Macrophages (Chronically Infected)p24 antigen production0.72
Wild-type IsolatesNot SpecifiedNot Specified0.03
Reduced-susceptibility IsolatesNot SpecifiedNot Specified0.05 - 0.08

Table 2: this compound Biochemical Inhibition

ParameterValueReference
Ki (Inhibition Constant)0.6 nM

In Vitro Resistance to this compound

The emergence of drug-resistant HIV-1 variants is a significant challenge in antiretroviral therapy. In vitro passage experiments, where the virus is cultured in the presence of increasing drug concentrations, have been instrumental in identifying mutations that confer resistance to this compound.

Key mutations associated with this compound resistance are located in the protease gene and include:

  • Primary mutations: I50V

  • Secondary mutations: L10F, M46I, I47V

The presence of these mutations can lead to a significant increase in the IC50 value of this compound. Interestingly, some mutations selected by other protease inhibitors, such as N88S, have been shown to cause hypersensitivity to this compound in vitro.

Wild_Type_HIV Wild-Type HIV-1 Amprenavir_Exposure In Vitro Passage with Increasing this compound Concentrations Wild_Type_HIV->Amprenavir_Exposure Resistant_Virus This compound-Resistant HIV-1 Variant Amprenavir_Exposure->Resistant_Virus Mutations Protease Gene Mutations (e.g., I50V, M46I, I47V) Resistant_Virus->Mutations

Caption: In vitro selection of this compound-resistant HIV-1.

Experimental Protocols

The in vitro characterization of this compound's antiviral activity relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays.

Cell-Based HIV-1 Infectivity and Replication Assays

These assays measure the ability of a compound to inhibit HIV-1 replication in cultured cells.

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based system.

Materials:

  • Target cells: Peripheral Blood Mononuclear Cells (PBMCs), MT-4 cells, C8166 cells, or other susceptible cell lines.

  • HIV-1 virus stock (e.g., HIV-1IIIB, HIV-1Ba-L, or clinical isolates).

  • This compound stock solution.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • p24 antigen capture ELISA kit or Reverse Transcriptase (RT) activity assay kit.

  • Cell viability assay kit (e.g., MTT, XTT).

Procedure:

  • Cell Preparation: Culture and maintain the target cells according to standard protocols. If using PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to infection.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection:

    • Seed the target cells in a 96-well plate.

    • Add the diluted this compound to the wells.

    • Infect the cells with a pre-titered amount of HIV-1 virus stock.

    • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Quantification of Viral Replication:

    • p24 Antigen ELISA: After the incubation period, collect the cell culture supernatant. Measure the amount of p24 antigen produced using a commercial ELISA kit according to the manufacturer's instructions.

    • Reverse Transcriptase (RT) Activity Assay: Alternatively, measure the RT activity in the supernatant using a commercially available kit.

  • Cell Viability Assay: To assess the cytotoxicity of this compound, perform a cell viability assay (e.g., MTT or XTT) on a parallel plate of uninfected cells treated with the same drug concentrations.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

    • Determine the IC50 or EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Determine the 50% cytotoxic concentration (CC50) from the cell viability data.

    • Calculate the selectivity index (SI) as the ratio of CC50 to IC50.

Start Start Cell_Prep Prepare Target Cells (e.g., PBMCs, MT-4) Start->Cell_Prep Drug_Dilution Prepare Serial Dilutions of this compound Start->Drug_Dilution Plate_Setup Seed Cells and Add This compound to 96-well Plate Cell_Prep->Plate_Setup Drug_Dilution->Plate_Setup Infection Infect Cells with HIV-1 Plate_Setup->Infection Cytotoxicity Assess Cytotoxicity (MTT/XTT Assay) Plate_Setup->Cytotoxicity Parallel Plate Incubation Incubate for 5-7 Days Infection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Quantification Quantify Viral Replication (p24 ELISA or RT Assay) Supernatant_Collection->Quantification Data_Analysis Calculate IC50, CC50, and SI Quantification->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cell-based HIV-1 infectivity assay.

Biochemical HIV-1 Protease Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 protease.

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease.

  • Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher).

  • This compound stock solution.

  • Assay buffer.

  • 96-well black plates.

  • Fluorometric plate reader.

Procedure:

  • Reagent Preparation: Prepare assay buffer and dilute the HIV-1 protease and fluorogenic substrate to their optimal working concentrations.

  • Drug Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • Add the diluted this compound to the wells of a 96-well black plate.

    • Add the HIV-1 protease to each well.

    • Include control wells with no inhibitor (enzyme control) and no enzyme (background control).

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of protease inhibition for each this compound concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Start Start Reagent_Prep Prepare Assay Buffer, Protease, and Substrate Start->Reagent_Prep Drug_Dilution Prepare Serial Dilutions of this compound Start->Drug_Dilution Plate_Setup Add this compound and HIV-1 Protease to Plate Reagent_Prep->Plate_Setup Drug_Dilution->Plate_Setup Pre_incubation Pre-incubate at Room Temp Plate_Setup->Pre_incubation Reaction_Start Add Fluorogenic Substrate Pre_incubation->Reaction_Start Measurement Measure Fluorescence Kinetics Reaction_Start->Measurement Data_Analysis Calculate Reaction Velocities and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for biochemical HIV-1 protease inhibition assay.

Conclusion

The in vitro characterization of this compound has been pivotal in understanding its antiviral efficacy and mechanism of action. The data consistently demonstrate its potent inhibition of HIV-1 protease, leading to the suppression of viral replication. The experimental protocols outlined in this guide provide a framework for the continued evaluation of new and existing antiretroviral agents. A thorough understanding of these in vitro methodologies is essential for researchers and drug development professionals working to combat the HIV/AIDS pandemic.

Repurposing of Amprenavir: A Technical Guide to Non-HIV Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amprenavir, an FDA-approved HIV-1 protease inhibitor, has emerged as a promising candidate for drug repurposing in various non-HIV therapeutic areas. This technical guide provides an in-depth overview of the current research, focusing on its potential applications in oncology, gastroesophageal reflux disease (GERD), and parasitic infections. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways to support further research and development efforts in harnessing the therapeutic potential of this compound beyond its original indication.

Introduction to this compound

This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1][2] Its primary mechanism of action involves binding to the active site of the viral protease, thereby preventing the cleavage of viral polyprotein precursors and resulting in the production of immature, non-infectious viral particles.[1][2] Originally marketed as Agenerase, its production was discontinued, but its prodrug, fosthis compound, remains available.[3] Beyond its antiretroviral activity, recent studies have unveiled its potential to interact with various non-viral host and pathogen proteins, opening new avenues for therapeutic applications.

Repurposing this compound in Oncology

This compound has demonstrated significant anti-cancer properties, primarily through its inhibitory effects on key signaling pathways involved in cell proliferation and survival.

Target: Extracellular Signal-Regulated Kinase 2 (ERK2) in Breast Cancer

In the context of breast cancer, this compound has been identified as a direct inhibitor of Extracellular Signal-Regulated Kinase 2 (ERK2), a pivotal component of the MAPK/ERK signaling cascade that is frequently dysregulated in cancer.[4]

Quantitative Data: Anti-proliferative and Inhibitory Activity

Cell LineAssayParameterValueReference
MCF-7 (Human Breast Cancer)MTT AssayIC50 (24h)~150 µM[1]
MCF-7 (Human Breast Cancer)MTT AssayIC50 (48h)~105 µM[1]
Purified ERK2In vitro Kinase AssayInhibitionPotential Inhibitor[4]

Signaling Pathway: ERK2-BimEL Axis

This compound's inhibition of ERK2 in MCF-7 cells leads to the suppression of BimEL phosphorylation at Ser69.[4] This prevents the proteasomal degradation of BimEL, a pro-apoptotic BH3-only protein, thereby promoting apoptosis.

ERK2_BimEL_Pathway This compound This compound ERK2 ERK2 This compound->ERK2 BimEL_p Phosphorylated BimEL (Ser69) ERK2->BimEL_p Phosphorylates Proteasome Proteasome BimEL_p->Proteasome Apoptosis Apoptosis BimEL BimEL BimEL->Apoptosis

This compound inhibits ERK2, preventing BimEL phosphorylation and degradation, leading to apoptosis.

Experimental Protocols

In Vitro ERK2 Kinase Assay: A non-radioactive kinase assay can be employed to assess the inhibitory effect of this compound on ERK2. The assay measures the phosphotransferase activity of ERK2 using a specific substrate, such as myelin basic protein (MBP).

  • Reaction Setup: Combine purified active ERK2 enzyme, the substrate (e.g., MBP), and ATP in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A DMSO-only control should be included.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The phosphorylated substrate is detected using a phospho-specific antibody via immunoblot analysis or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures ADP formation.[5]

  • Data Analysis: Determine the concentration of this compound that results in 50% inhibition (IC50) of ERK2 activity.

MCF-7 Xenograft Model: To evaluate the in vivo efficacy of this compound, a xenograft model using MCF-7 cells in immunodeficient mice is utilized.

  • Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of nude mice. Estrogen supplementation is required for tumor growth.[6]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).[6]

  • Treatment Administration: Administer this compound (e.g., intraperitoneally or by oral gavage) at a predetermined dose and schedule. A vehicle control group should be included.

  • Monitoring: Measure tumor volume regularly using calipers. At the end of the study, excise and weigh the tumors.[6]

  • Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups.

Target: Matrix Metalloproteinases (MMPs) in Hepatocarcinoma

This compound has also been shown to inhibit the migration of human hepatocarcinoma cells (Huh-7) by inhibiting the proteolytic activation of Matrix Metalloproteinases (MMPs).[7] In vivo studies using hepatocarcinoma xenografts demonstrated that this compound could delay tumor growth and had a synergistic effect with Doxorubicin.[7]

Repurposing this compound in Gastroenterology

This compound shows promise in treating GERD by targeting a non-human protease, pepsin, which is a key component of gastric refluxate.

Target: Pepsin in Gastroesophageal Reflux Disease (GERD)

Weakly acidic reflux containing pepsin can cause damage to the esophageal epithelium, leading to barrier disruption and potentially cancer-associated changes. This compound has been identified as an inhibitor of pepsin.

Quantitative Data: Pepsin Inhibition

EnzymeAssayParameterValueReference
Porcine PepsinFluorescence PolarizationIC503.56 µM[8]

Signaling Pathway: Pepsin-E-cadherin-MMP Axis

Pepsin in the refluxate can cleave E-cadherin, a crucial cell adhesion molecule, leading to the disruption of the epithelial barrier. This cleavage can also trigger the upregulation of various MMPs, which are involved in tissue remodeling and cancer progression. This compound, by inhibiting pepsin, can prevent these downstream effects.

Pepsin_Ecadherin_Pathway This compound This compound Pepsin Pepsin This compound->Pepsin E_cadherin E-cadherin Pepsin->E_cadherin Cleaves E_cadherin_cleavage E-cadherin Cleavage E_cadherin->E_cadherin_cleavage Barrier_disruption Epithelial Barrier Disruption E_cadherin_cleavage->Barrier_disruption Leads to MMP_induction MMP Induction E_cadherin_cleavage->MMP_induction Leads to

This compound inhibits pepsin, preventing E-cadherin cleavage and subsequent epithelial barrier disruption and MMP induction.

Experimental Protocols

Pepsin Activity Assay (Fluorescence Polarization): This assay measures the ability of this compound to inhibit the proteolytic activity of pepsin using a fluorescently labeled substrate.

  • Reagents: Porcine pepsin A, a fluorescently labeled substrate (e.g., casein-Alexa647), and this compound.[8]

  • Reaction Setup: In a microplate, combine pepsin and the fluorescently labeled substrate in an acidic buffer (e.g., 0.1 M HCl, pH 1).[8]

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the fluorescence polarization at regular intervals. A decrease in polarization indicates substrate cleavage.[8]

  • Data Analysis: Calculate the rate of substrate cleavage for each this compound concentration and determine the IC50 value.[8]

Cell Dissociation Assay: This assay assesses the ability of this compound to protect esophageal epithelial cells from pepsin-induced cell dissociation.

  • Cell Culture: Culture human esophageal epithelial cells (e.g., BAR-T cells) to near confluence.

  • Treatment: Treat the cells with acidified pepsin (e.g., 1 mg/mL at pH 4) in the presence or absence of different concentrations of this compound.[7]

  • Incubation: Incubate for a defined period (e.g., 75 minutes).[7]

  • Analysis: Observe and quantify cell dissociation and changes in cell confluence using microscopy and image analysis software.

Repurposing this compound for Parasitic Diseases

This compound has shown potential as an anti-parasitic agent, specifically against Leishmania donovani, the causative agent of visceral leishmaniasis.

Target: Leishmania donovani Topoisomerase I

This compound targets Leishmania donovani topoisomerase I (LdTopI), an essential enzyme for DNA replication and transcription in the parasite.

Quantitative Data: Anti-leishmanial Activity

OrganismConditionAssayParameterValueReference
L. donovani promastigotesThis compound (5 µM) + Ritonavir (4 µM)Promastigote InhibitionIC50 (12h)2.4 ± 0.6 µM[9]
L. donovani promastigotesThis compound (5 µM) + Ritonavir (4 µM)Promastigote InhibitionIC50 (24h)1.6 ± 0.7 µM[9]

Mechanism of Action

Inhibition of LdTopI by this compound induces oxidative stress within the parasite, leading to programmed cell death.[10] The combination with Ritonavir enhances the efficacy of this compound, allowing for effective parasite killing at lower concentrations.[9]

Experimental Protocols

DNA Relaxation Assay for Topoisomerase I Activity: This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by LdTopI.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified LdTopI, and a suitable reaction buffer.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction.

  • Incubation: Incubate the mixture at the optimal temperature for enzyme activity (e.g., 37°C).

  • Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA.

In Vitro Promastigote Viability Assay (MTT Assay): This assay determines the effect of this compound on the viability of L. donovani promastigotes.

  • Culture: Culture L. donovani promastigotes in appropriate media.

  • Treatment: Incubate the promastigotes with various concentrations of this compound (and Ritonavir, if applicable) for different time points (e.g., 12 and 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cultures. Viable cells with active mitochondria will reduce MTT to formazan.

  • Solubilization: Solubilize the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.

Future Directions and Conclusion

The evidence presented in this technical guide highlights the significant potential of this compound as a repurposed therapeutic agent for a range of non-HIV diseases. Its well-established safety profile as an FDA-approved drug provides a strong foundation for expedited clinical development.

Further research is warranted to:

  • Determine the precise binding kinetics (e.g., Ki values) of this compound with its non-HIV targets.

  • Optimize dosing and delivery methods for these new indications.

  • Conduct preclinical and clinical trials to validate the efficacy and safety of this compound in these novel therapeutic contexts.

References

An In-depth Technical Guide to the Metabolic Pathways of Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, undergoes extensive metabolism primarily in the liver. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing the enzymatic processes, resultant metabolites, and their excretion. The document summarizes quantitative metabolic data, outlines detailed experimental protocols for studying this compound metabolism, and presents visual diagrams of the metabolic pathways and influencing factors to support further research and drug development efforts.

Introduction

This compound is a sulfonamide-containing HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy. A thorough understanding of its metabolic fate is paramount for optimizing its therapeutic efficacy, minimizing drug-drug interactions, and ensuring patient safety. This guide delves into the core aspects of this compound's metabolism, providing a technical resource for researchers and professionals in the field.

Metabolic Pathways of this compound

The primary site of this compound metabolism is the liver, where it is extensively biotransformed by the cytochrome P450 (CYP) enzyme system.

Phase I Metabolism: Oxidation

The initial and major metabolic route for this compound is oxidation, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][2][3][4]. To a lesser extent, CYP2D6 and CYP2C9 may also be involved[5]. The oxidative metabolism of this compound results in the formation of several metabolites. The two major metabolites arise from the oxidation of the tetrahydrofuran and aniline moieties[1][2].

In vitro studies using human liver microsomes have identified five potential oxidative metabolites, designated M1 through M5. The primary sites of oxidation are:

  • Tetrahydrofuran ring: Leading to the formation of M3 and M4.

  • Aniline ring: Resulting in metabolite M5.

  • Aliphatic chain: Producing metabolite M2.

  • N-dealkylation: With the loss of the tetrahydrofuran ring, forming metabolite M1[1].

The two most abundant metabolites observed in vivo are a result of dioxidation of the tetrahydrofuran ring (identified as GW549445X) and subsequent oxidation of the p-aniline sulfonate group (identified as GW549444X)[6].

Phase II Metabolism: Glucuronidation

A minor metabolic pathway for this compound involves the glucuronidation of its oxidized metabolites[1][2]. This Phase II conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, rendering the metabolites more water-soluble for easier excretion. The specific UGT isoforms involved in the glucuronidation of this compound metabolites have not been definitively identified in the reviewed literature.

Quantitative Data on this compound Metabolism

A human mass balance study using radiolabeled [14C]-Amprenavir provides key quantitative data on the excretion and metabolic profile of the drug.

Table 1: Mass Balance and Excretion of [14C]-Amprenavir in Healthy Male Subjects
ParameterMean Value (Range)Citation
Total Radiocarbon Recovery89% (66%-93%)[6]
Route of Excretion
Feces75% (56%-80%)[6]
Urine14% (10%-17%)[6]
Major Metabolites in Feces
GW549445X (dioxidation of tetrahydrofuran ring)62% of fecal radiocarbon[6]
GW549444X (oxidation of p-aniline sulfonate group)32% of fecal radiocarbon[6]
Unchanged this compound in Urine and FecesBelow limit of quantitation[6]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single 1200 mg Dose)
ParameterMean ValueCitation
Tmax (hours)1-2[2]
Half-life (t½) (hours)7.1-10.6[2]
Protein Binding~90%[2]

Experimental Protocols

This section outlines generalized yet detailed methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound and the CYP enzymes responsible for their formation.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • CYP3A4-specific inhibitors (e.g., ketoconazole, ritonavir)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 10 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add the quenching solvent instead of the NADPH system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Enzyme Inhibition Study: To identify the specific CYP isoforms involved, repeat the experiment with the inclusion of specific chemical inhibitors (e.g., ketoconazole for CYP3A4) in the pre-incubation step.

  • Data Analysis: Analyze the samples by LC-MS/MS to identify and quantify the formation of metabolites over time and the effect of inhibitors.

Quantification of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of this compound and its metabolites in a biological matrix (e.g., plasma, microsomal incubate).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., Zorbax C18, 50 mm × 4.6 mm, 5.0 μm)[7].

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[8].

  • Flow Rate: 0.60 mL/min[7].

  • Injection Volume: 5.0 µL[7].

  • Column Temperature: 30°C[7].

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 506.2 → 418.2 (example transition)[9]

    • Metabolites: Specific parent and product ion transitions for each metabolite need to be determined through infusion and fragmentation studies.

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

Sample Preparation (from plasma):

  • Protein Precipitation: To a plasma sample, add a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Analysis:

  • Construct calibration curves for this compound and its metabolites using standards of known concentrations.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curves.

Visualizations

Metabolic Pathway of this compound

Amprenavir_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidized_Metabolites Oxidized Metabolites (M1, M2, M3, M4, M5) This compound->Oxidized_Metabolites CYP3A4 (major) CYP2D6, CYP2C9 (minor) GW549445X GW549445X (Dioxidation of Tetrahydrofuran Ring) Oxidized_Metabolites->GW549445X Glucuronide_Conjugates Glucuronide Conjugates Oxidized_Metabolites->Glucuronide_Conjugates UGT Enzymes GW549444X GW549444X (Oxidation of p-aniline sulfonate group) GW549445X->GW549444X Excretion Excretion (Primarily Feces) GW549444X->Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolite Identification

Experimental_Workflow start Start incubation Incubation of this compound with Human Liver Microsomes and NADPH start->incubation quenching Reaction Quenching (Acetonitrile) incubation->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis identification Metabolite Identification (Mass Shift, Fragmentation) analysis->identification end End identification->end Influencing_Factors cluster_inhibitors CYP3A4 Inhibitors cluster_inducers CYP3A4 Inducers cluster_pathology Pathophysiological Factors Amprenavir_Metabolism This compound Metabolism (CYP3A4) Inhibitor_Effect Increase this compound Concentration Amprenavir_Metabolism->Inhibitor_Effect Inducer_Effect Decrease this compound Concentration Amprenavir_Metabolism->Inducer_Effect Hepatic_Effect Increased this compound Exposure (Dose Reduction May Be Required) Amprenavir_Metabolism->Hepatic_Effect Ritonavir Ritonavir Ritonavir->Amprenavir_Metabolism Inhibits Ketoconazole Ketoconazole Ketoconazole->Amprenavir_Metabolism Inhibits Rifampin Rifampin Rifampin->Amprenavir_Metabolism Induces Phenobarbital Phenobarbital Phenobarbital->Amprenavir_Metabolism Induces Hepatic_Impairment Hepatic Impairment Hepatic_Impairment->Amprenavir_Metabolism Reduces

References

Synthesis and Chemical Properties of Amprenavir Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of amprenavir analogs, potent inhibitors of the HIV-1 protease. This compound was a significant development in the treatment of HIV/AIDS, and the exploration of its analogs continues to be a key area of research for developing new antiretroviral agents with improved efficacy, resistance profiles, and pharmacokinetic properties. This document details synthetic methodologies, structure-activity relationships (SAR), and key chemical and biological data for a range of this compound derivatives.

Core Structure and Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, a necessary step in the viral life cycle.[1] By binding to the active site of the protease, this compound and its analogs prevent this maturation process, resulting in the production of non-infectious viral particles.[2] The core structure of this compound features a hydroxyethylamine scaffold that mimics the transition state of the natural peptide substrate of the protease.

The interaction between this compound and the HIV-1 protease is characterized by a network of hydrogen bonds and hydrophobic interactions. The receptor site is often described as a bean-shaped hydrophobic pocket with hydrophilic regions at the periphery.[2] Structure-activity relationship studies have shown that modifications to various parts of the this compound molecule can significantly impact its binding affinity and antiviral activity.[2]

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Inhibition Mechanism Gag-Pol_Polyprotein Gag-Pol_Polyprotein HIV_Protease HIV_Protease Gag-Pol_Polyprotein->HIV_Protease Cleavage Immature_Virion Immature_Virion Gag-Pol_Polyprotein->Immature_Virion No Cleavage Functional_Viral_Proteins Functional_Viral_Proteins HIV_Protease->Functional_Viral_Proteins Inactive_Protease Inactive_Protease Mature_Virion Mature_Virion Functional_Viral_Proteins->Mature_Virion Infection Infection Amprenavir_Analog Amprenavir_Analog Amprenavir_Analog->Inactive_Protease Binds to active site No_Infection No_Infection

Figure 1: Mechanism of HIV-1 Protease Inhibition by this compound Analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the construction of the key hydroxyethylamine isostere followed by the introduction of the P1, P2, and sulfonamide moieties. Several synthetic strategies have been developed to achieve this with high stereoselectivity.

A common retrosynthetic disconnection of this compound (and its analogs) reveals three key fragments: the P1-side chain containing a phenyl group, the central (2S,3R)-3-amino-2-hydroxy-4-phenylbutyl core, and the P2 ligand, often a tetrahydrofuran (THF) derivative, coupled with the N-isobutyl-sulfonamide portion.[3]

Retrosynthesis cluster_fragments Amprenavir_Analog This compound Analog Fragments Key Fragments Amprenavir_Analog->Fragments Retrosynthetic Disconnection P1 P1-Side Chain (e.g., Phenylmethyl) Core Hydroxyethylamine Core ((2S,3R)-amino alcohol) P2_Sulfonamide P2 Ligand & Sulfonamide (e.g., (S)-THF & p-aminophenyl isobutyl sulfonamide) Workflow Design Analog Design (SAR, Docking) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Protease_Assay HIV-1 Protease Inhibition Assay (Ki) Purification->Protease_Assay Antiviral_Assay Cell-Based Antiviral Activity Assay (EC50) Purification->Antiviral_Assay Physicochem Physicochemical Profiling (Solubility, logP, Stability) Purification->Physicochem Lead_Opt Lead Optimization Protease_Assay->Lead_Opt Antiviral_Assay->Lead_Opt Physicochem->Lead_Opt

References

The Disruption of Viral Assembly: A Technical Guide to Amprenavir's Impact on HIV-1 Maturation and Particle Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Amprenavir, a pivotal HIV-1 protease inhibitor, and its precise molecular effects on the viral life cycle. We will explore its mechanism of action, its profound impact on the proteolytic processing of viral precursor polyproteins, and the resulting consequences for virion morphology and infectivity. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

This compound is a potent, competitive inhibitor specifically designed to target the active site of the HIV-1 aspartyl protease.[1][2][3] This viral enzyme is absolutely essential for the post-translational processing of the Gag and Gag-Pol polyprotein precursors.[1][4] During the late stages of the HIV-1 replication cycle, the protease cleaves these large polyproteins at specific sites to release individual, functional structural proteins (like matrix, capsid, and nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself).[4][5]

By binding tightly to the protease's active site, this compound physically obstructs the entry of the natural polyprotein substrates.[1][2] This inhibition is critical because the ordered cleavage of Gag and Gag-Pol is the trigger for a dramatic morphological transformation known as maturation.[4][6] Without this processing, the virus cannot form a mature, condensed core and remains in an immature, non-infectious state.[1][2][3]

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro assays, determining its binding affinity for the HIV-1 protease and its concentration-dependent ability to inhibit viral replication in cell culture.

ParameterValueCell/System TypeNotesReference
Ki (Inhibition Constant) 0.6 nMRecombinant HIV-1 ProteaseRepresents the enzyme inhibition constant.[7]
Ki (Inhibition Constant) 0.16 nMWild-Type HIV-1 ProteaseSub-nanomolar inhibition demonstrates high affinity.[8]
IC50 (50% Inhibitory Conc.) 14.6 ± 12.5 ng/mLWild-Type Clinical HIV IsolatesEquivalent to ~0.029 µM.[7]
IC50 (50% Inhibitory Conc.) 0.023 µg/mLClinical HIV Isolates[9]
EC50 (50% Effective Conc.) 0.011 µMAcutely Infected MacrophagesDemonstrates potent activity in primary immune cells.[10]
EC50 (50% Effective Conc.) 0.72 µMChronically Infected MacrophagesHigher concentration needed in chronically infected cells.[10]
EC90 (90% Effective Conc.) 18.2 µMChronically Infected Macrophages[10]
Target Cmin,ss 0.280 µg/mLHIV-Infected AdultsMedian minimum steady-state concentration at 1200 mg b.i.d. dose.[9]

Effects on Viral Maturation and Particle Formation

The primary consequence of HIV-1 protease inhibition by this compound is the complete arrest of viral maturation.[11] This manifests in two critical, observable ways: disrupted polyprotein processing and altered virion morphology.

Inhibition of Gag and Gag-Pol Processing

In a properly maturing virion, the p55 Gag precursor is methodically cleaved into its constituent proteins: matrix (MA, p17), capsid (CA, p24), nucleocapsid (NC, p7), and p6, along with spacer peptides SP1 and SP2.[12][13] this compound's inhibition of the protease halts this cascade.[14] Studies have shown that virions produced in the presence of this compound contain predominantly the unprocessed p55 Gag polyprotein with little to no mature p24 capsid protein.[14] This is often quantified by analyzing the intracellular p24/p55 ratio, which is significantly reduced by this compound treatment, indicating impaired maturation.[14][15]

The following diagram illustrates the standard HIV-1 Gag processing pathway.

Gag_Processing_Pathway cluster_polyprotein Gag Polyprotein (p55) cluster_protease Catalysis cluster_products Mature Structural Proteins Gag MA (p17) CA (p24) SP1 NC (p7) SP2 p6 PR HIV-1 Protease Gag->PR Cleavage at multiple sites MA MA (p17) PR->MA CA CA (p24) PR->CA NC NC (p7) PR->NC p6 p6 PR->p6

Caption: Standard HIV-1 Gag polyprotein processing pathway.

This compound intervenes by binding to the HIV-1 Protease, preventing the cleavage events shown above.

Amprenavir_Inhibition_Pathway cluster_polyprotein Gag Polyprotein (p55) cluster_protease Target Enzyme cluster_inhibitor Inhibitor cluster_result Result Gag MA (p17) CA (p24) SP1 NC (p7) SP2 p6 PR HIV-1 Protease Gag->PR Cannot be cleaved Blocked Processing Blocked PR->Blocked APV This compound APV->PR Binds to active site Immature Immature Virion (Non-infectious) Blocked->Immature

Caption: this compound's inhibition of the HIV-1 maturation pathway.
Altered Virion Morphology

The proteolytic cleavage of Gag induces a massive structural rearrangement within the virion. In an immature particle, the Gag polyproteins are arranged in a radially organized, incomplete spherical lattice just beneath the viral envelope.[12][16][17] Upon maturation, the cleaved CA proteins reassemble into a dense, conical capsid (the core) that encases the viral RNA and enzymes.

Electron microscopy studies of virions produced in the presence of protease inhibitors like this compound reveal particles that are morphologically indistinguishable from immature wild-type virions.[14] These particles typically exhibit a "donut-shaped" or concentric ring structure due to the electron-dense layer of unprocessed Gag polyprotein lining the interior of the viral membrane.[18][19] They conspicuously lack the condensed, conical core characteristic of a mature, infectious virus.[14]

Experimental Protocols

The effects of this compound are elucidated through a combination of biochemical, virological, and imaging techniques.

HIV-1 Protease Inhibition Assay (FRET-based)

This biochemical assay directly measures the enzymatic activity of HIV-1 protease and its inhibition by compounds like this compound.

  • Principle: A synthetic peptide substrate containing a specific HIV-1 protease cleavage site is flanked by a fluorescent donor (e.g., EDANS) and a quencher molecule (e.g., DABCYL).[20] In the intact peptide, the quencher absorbs the energy emitted by the donor (Fluorescence Resonance Energy Transfer). When HIV-1 protease cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.[20][21]

  • Methodology:

    • Recombinant HIV-1 protease is diluted in an appropriate assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, pH 4.7).[20]

    • Serial dilutions of this compound (dissolved in DMSO) are pre-incubated with the enzyme solution in a 96-well microplate.[8]

    • The FRET peptide substrate is added to initiate the reaction.[21]

    • Fluorescence (e.g., Ex/Em = 330/450 nm) is monitored kinetically using a fluorescence plate reader.[22]

    • The rate of fluorescence increase is proportional to protease activity. Inhibition is calculated relative to a no-drug control. IC50 and Ki values are determined by non-linear regression analysis of the dose-response curve.[8][20]

Analysis of Gag Processing via Western Blot

This immunological technique is used to visualize and quantify the extent of Gag polyprotein cleavage within virus-producing cells and in purified virions.

  • Principle: Proteins from cell or viral lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for HIV-1 proteins, typically p24 (CA).

  • Methodology:

    • HIV-1 infected cells (e.g., chronically infected monocyte-derived macrophages) are cultured in the presence or absence of various concentrations of this compound.[14]

    • After a set period, cells are lysed, and virions are pelleted from the supernatant by ultracentrifugation.

    • Protein concentrations of the lysates are normalized.

    • Samples are subjected to SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against HIV-1 p24/p55 Gag.

    • A secondary antibody conjugated to an enzyme (like HRP) is added, followed by a chemiluminescent substrate.

    • Bands corresponding to p55 (unprocessed Gag) and p24 (mature Capsid) are visualized and their densities are quantified. The p24/p55 ratio is calculated as a measure of maturation.[14]

Ultrastructural Analysis via Electron Microscopy

This imaging technique provides direct visual evidence of this compound's effect on virion morphology.

  • Principle: High-magnification imaging of virions allows for the detailed visualization of their internal structure, including the presence or absence of a mature conical core.

  • Methodology:

    • Virions are produced from infected cells treated with or without this compound.

    • The virus-containing supernatant is collected and concentrated.

    • For Transmission Electron Microscopy (TEM), virions are fixed (e.g., with glutaraldehyde), pelleted, post-fixed with osmium tetroxide, dehydrated, and embedded in resin. Thin sections are cut and stained with heavy metals (e.g., uranyl acetate).

    • For more detailed 3D structure, Electron Cryotomography is used.[16][19] Virions are rapidly plunge-frozen onto EM grids in their native, hydrated state.[16]

    • A series of images is taken as the grid is tilted at different angles. These images are then computationally reconstructed to generate a 3D tomogram of the virion.[18]

    • The resulting images are analyzed for morphological characteristics, specifically the presence of an unprocessed Gag layer versus a condensed core.[14]

The following diagram outlines the general experimental workflow for evaluating a protease inhibitor.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical & Cellular Assays cluster_phase2 Phase 2: Mechanism of Action Studies A1 HIV-1 Protease FRET Assay R1 Determine IC50 & Ki A1->R1 A2 Antiviral Assay (Cell Culture) R2 Determine EC50 A2->R2 B1 Western Blot for Gag Processing R1->B1 R2->B1 B2 Electron Microscopy of Virions R2->B2 R3 Assess p24/p55 Ratio B1->R3 R4 Analyze Virion Morphology B2->R4 Conclusion Conclusion: Inhibitor blocks protease, prevents Gag cleavage, and halts maturation. R3->Conclusion R4->Conclusion

Caption: General experimental workflow for protease inhibitor analysis.

Conclusion

This compound effectively neutralizes HIV-1 by targeting a fundamental process in its life cycle: proteolytic maturation. By competitively inhibiting the HIV-1 protease, it prevents the cleavage of Gag and Gag-Pol polyproteins, a prerequisite for the formation of a mature, infectious virion. The result is the production of immature, morphologically aberrant particles that are incapable of propagating infection. The quantitative data on its inhibitory constants and cellular efficacy, combined with direct visual and biochemical evidence of its impact on viral assembly, solidify its role as a potent antiretroviral agent and provide a clear model for the mechanism-based design of protease inhibitors.

References

Amprenavir as a Chemical Probe for Protease Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent, selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] Its high affinity and specificity have made it a valuable tool not only as an antiretroviral therapeutic but also as a chemical probe for elucidating the structure, function, and inhibition of aspartyl proteases. This technical guide provides an in-depth overview of this compound's mechanism of action, its application as a research tool, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in studying protease function.

Mechanism of Action

This compound is a peptidomimetic inhibitor designed to mimic the transition state of the natural substrate of HIV-1 protease.[4] It binds non-covalently to the active site of the dimeric aspartyl protease, preventing the cleavage of the viral Gag and Gag-Pol polyproteins.[1][2][5] This inhibition blocks the maturation of viral particles, rendering them non-infectious.[1][2] The interaction is characterized by a high binding affinity and a slow dissociation rate, making it an effective tool for studying enzyme kinetics and structure-activity relationships.

The following diagram illustrates the mechanism of HIV-1 protease inhibition by this compound.

HIV_Protease_Inhibition HIV-1 Gag-Pol Polyprotein HIV-1 Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV-1 Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Inactive Protease-Amprenavir Complex Inactive Protease-Amprenavir Complex HIV-1 Protease->Inactive Protease-Amprenavir Complex Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assemble into This compound This compound This compound->HIV-1 Protease Binds to active site Non-infectious Virion Non-infectious Virion Inactive Protease-Amprenavir Complex->Non-infectious Virion Leads to formation of

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound as a protease inhibitor is quantified by its inhibition constant (Ki) and the concentration required to inhibit 50% of the enzyme's activity (IC50). These values are critical for comparing its efficacy against different protease variants and for designing experiments.

Protease TargetInhibition Constant (Ki)IC50Reference
Wild-type HIV-1 Protease0.6 nM14.6 ± 12.5 ng/mL[6]
PRV32I Mutant1.6 nM-[5]
PRI50V Mutant4.8 nM-[5]
PRI54M Mutant0.48 nM-[5]
PRI54V Mutant0.48 nM-[5]
PRI84V Mutant0.96 nM-[5]
PRL90M Mutant0.16 nM-[5]
SARS-CoV 3CLpro-1.09 µM[7]

Experimental Protocols

The use of this compound as a chemical probe necessitates robust and reproducible experimental protocols. Below are methodologies for key experiments.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the cleavage of a fluorogenic substrate by HIV-1 protease in the presence and absence of this compound.

Materials:

  • Recombinant HIV-1 Protease

  • FRET substrate (e.g., containing a fluorescent donor and a quencher moiety separated by the protease cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include wells with buffer and DMSO as controls.

  • Add 80 µL of the FRET substrate solution to each well.

  • Initiate the reaction by adding 10 µL of the HIV-1 protease solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

  • Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the protease activity.

  • Plot the initial reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki)

The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.

Equation: Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

Procedure:

  • Determine the Km of the substrate by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

  • Perform the inhibition assay as described above to determine the IC50 of this compound.

  • Calculate the Ki using the Cheng-Prusoff equation.

The following workflow illustrates the process of determining the inhibitory constants of this compound.

Ki_Determination_Workflow cluster_Km Km Determination cluster_IC50 IC50 Determination Vary [S] Vary Substrate Concentration ([S]) Measure Vo_Km Measure Initial Velocity (Vo) Vary [S]->Measure Vo_Km Plot_Km Plot Vo vs. [S] (Michaelis-Menten Plot) Measure Vo_Km->Plot_Km Calculate_Km Calculate Km Plot_Km->Calculate_Km Calculate_Ki Calculate Ki (Cheng-Prusoff Equation) Calculate_Km->Calculate_Ki Vary [I] Vary Inhibitor Concentration ([this compound]) Measure Vo_IC50 Measure Initial Velocity (Vo) Vary [I]->Measure Vo_IC50 Plot_IC50 Plot Vo vs. log[I] (Dose-Response Curve) Measure Vo_IC50->Plot_IC50 Calculate_IC50 Calculate IC50 Plot_IC50->Calculate_IC50 Calculate_IC50->Calculate_Ki

Caption: Workflow for Determining Inhibitory Constants (Km, IC50, Ki).

Applications in Research

Beyond its clinical use, this compound serves as a critical tool in several research applications:

  • Structure-Activity Relationship (SAR) Studies: this compound and its analogs are used to probe the active site of HIV-1 protease, providing insights into the molecular interactions that govern binding and inhibition.[5]

  • Drug Resistance Studies: It is instrumental in studying the mechanisms by which mutations in the protease enzyme confer resistance to inhibitors.[5][8] By comparing its activity against wild-type and mutant proteases, researchers can understand the structural basis of resistance.

  • Validation of Novel Protease Assays: Due to its well-characterized inhibitory profile, this compound is often used as a positive control to validate new high-throughput screening assays for protease inhibitors.[9]

  • Probing Off-Target Effects: While highly selective for HIV-1 protease, studies have explored the off-target effects of this compound on other proteases and cellular pathways. For instance, it has been shown to inhibit the SARS-CoV 3CL protease and affect cellular processes through interaction with the pregnane X receptor (PXR).[7][10]

The logical relationship for utilizing this compound in drug resistance studies is depicted below.

Drug_Resistance_Study_Logic WT_Protease Wild-Type (WT) HIV-1 Protease Assay_WT Inhibition Assay (WT Protease) WT_Protease->Assay_WT Mutant_Protease Mutant HIV-1 Protease Assay_Mutant Inhibition Assay (Mutant Protease) Mutant_Protease->Assay_Mutant This compound This compound This compound->Assay_WT This compound->Assay_Mutant Ki_WT Determine Ki (WT) Assay_WT->Ki_WT Ki_Mutant Determine Ki (Mutant) Assay_Mutant->Ki_Mutant Compare_Ki Compare Ki Values (WT vs. Mutant) Ki_WT->Compare_Ki Ki_Mutant->Compare_Ki Resistance_Mechanism Elucidate Resistance Mechanism Compare_Ki->Resistance_Mechanism

Caption: Logical Flow for this compound in Drug Resistance Studies.

Conclusion

This compound's well-defined mechanism of action, high potency, and extensive characterization make it an invaluable chemical probe for the study of protease function. Its primary application remains in the context of HIV-1 protease research, where it continues to facilitate a deeper understanding of enzyme kinetics, drug resistance, and the principles of rational drug design. As research into other proteases expands, the potential for this compound and its derivatives to serve as probes for a broader range of enzymes presents an exciting avenue for future investigation.

References

Amprenavir's Potential Beyond HIV: An In-depth Technical Guide to its Activity Against Protozoan Parasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amprenavir, a well-established HIV-1 protease inhibitor, has emerged as a subject of scientific inquiry for its potential therapeutic applications against a range of parasitic protozoan diseases. This document provides a comprehensive technical overview of the existing in vitro and in vivo evidence of this compound's activity against several key protozoan pathogens. Quantitative data from published studies are summarized, detailed experimental protocols are provided to facilitate reproducibility and further research, and key mechanistic pathways are visualized. Notably, while significant findings have been reported for Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum, a conspicuous gap in the literature exists regarding the efficacy of this compound against Cryptosporidium parvum, Giardia lamblia, and Toxoplasma gondii.

In Vitro Efficacy of this compound Against Protozoan Parasites

The inhibitory activity of this compound has been quantified against several protozoan parasites, with the most significant data available for Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum.

Parasite SpeciesStageAssay TypeIC50 / EC50 (µM)Citation
Leishmania donovani PromastigoteGrowth Inhibition2.4 ± 0.6 (at 12h, with Ritonavir 4µM)[1]
PromastigoteGrowth Inhibition1.6 ± 0.7 (at 24h, with Ritonavir 4µM)[1]
Trypanosoma cruzi EpimastigoteGrowth Inhibition~10 (at 96h)[2]
Plasmodium falciparum W2 StrainGrowth Inhibition28.1 - 40.8[3]
3D7 StrainGrowth Inhibition28.1 - 40.8[3]

Mechanism of Action: Insights from Leishmania donovani

Research indicates that this compound's anti-leishmanial activity is not mediated by the inhibition of parasite proteases, but rather through a distinct mechanism involving the targeting of DNA topoisomerase I.[1] This inhibition leads to downstream cellular events culminating in programmed cell death.

The proposed signaling pathway for this compound's activity against Leishmania donovani involves the inhibition of DNA topoisomerase I, which in turn generates oxidative stress through the production of reactive oxygen species (ROS). This cascade ultimately triggers programmed cell death in the parasite.

G This compound This compound Topoisomerase_I Leishmania donovani DNA Topoisomerase I This compound->Topoisomerase_I Inhibition Oxidative_Stress Increased Reactive Oxygen Species (ROS) Topoisomerase_I->Oxidative_Stress Leads to PCD Programmed Cell Death Oxidative_Stress->PCD Induces

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the active site of the protease, this compound blocks the cleavage of viral Gag and Gag-Pol polyprotein precursors, leading to the production of immature, non-infectious virions.[1][2][3] This document provides detailed protocols for essential in vitro cell-based assays to evaluate the efficacy, cytotoxicity, and resistance profile of this compound.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease.[1][2] The HIV-1 protease is an aspartic protease responsible for the post-translational modification of the Gag and Gag-Pol polyproteins.[1] Cleavage of these polyproteins by the protease is a crucial step in the maturation of the virus, allowing for the formation of the structural proteins and enzymes necessary for a fully infectious virion. This compound mimics the substrate of the HIV-1 protease, binding with high affinity to the active site and preventing the processing of the viral polyproteins.[1] This results in the release of immature and non-infectious viral particles from the host cell.

cluster_0 HIV-1 Life Cycle in Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) Transcription & Translation->Viral Polyproteins (Gag-Pol) HIV-1 Protease HIV-1 Protease Viral Polyproteins (Gag-Pol)->HIV-1 Protease Cleavage Virion Assembly & Budding Virion Assembly & Budding Viral Polyproteins (Gag-Pol)->Virion Assembly & Budding Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins HIV-1 Protease->Virion Assembly & Budding Mature Viral Proteins->Virion Assembly & Budding Infectious Virion Infectious Virion Virion Assembly & Budding->Infectious Virion Non-infectious Virion Non-infectious Virion Virion Assembly & Budding->Non-infectious Virion This compound This compound This compound->HIV-1 Protease Inhibition

Caption: Mechanism of Action of this compound in the HIV-1 Life Cycle.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against HIV-1 in various cell lines.

Table 1: Antiviral Activity of this compound against Wild-Type HIV-1

Cell LineHIV-1 StrainAssay TypeEndpointValue (µM)Reference
Human Peripheral Blood LymphocytesHIV-1IIIB-IC500.08[4]
Human Peripheral Blood LymphocytesClinical Isolates-IC500.012[4]
MT-4 Cells-Syncytia FormationIC50-[5]
Macrophages (acutely infected)HIV-1Ba-Lp24 antigenEC500.011[6]
Peripheral Blood Lymphocytes (acutely infected)HIV-1Ba-Lp24 antigenEC500.031[6]
Macrophages (chronically infected)HIV-1Ba-Lp24 antigenEC500.72[6]
CCRF-CEMHIV-2RODLenti-RT activityEC500.630[5]

Table 2: Inhibition Constants and Cytotoxicity of this compound

ParameterCell Line/EnzymeValue (nM)Reference
KiHIV Protease0.6[5]
KiWild-Type Protease0.16[7]
CC50-> Maximum concentration tested[8]

Experimental Protocols

Antiviral Activity Assay (MTT-Based)

This protocol determines the concentration of this compound required to inhibit the cytopathic effects of HIV-1 in a susceptible cell line.

Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound Seed MT-2 cells in 96-well plate Seed MT-2 cells in 96-well plate Prepare serial dilutions of this compound->Seed MT-2 cells in 96-well plate Infect cells with HIV-1 Infect cells with HIV-1 Seed MT-2 cells in 96-well plate->Infect cells with HIV-1 Add this compound dilutions to wells Add this compound dilutions to wells Infect cells with HIV-1->Add this compound dilutions to wells Incubate for 5-7 days Incubate for 5-7 days Add this compound dilutions to wells->Incubate for 5-7 days Add MTT reagent Add MTT reagent Incubate for 5-7 days->Add MTT reagent Incubate for 4 hours Incubate for 4 hours Add MTT reagent->Incubate for 4 hours Solubilize formazan crystals Solubilize formazan crystals Incubate for 4 hours->Solubilize formazan crystals Read absorbance at 540 nm Read absorbance at 540 nm Solubilize formazan crystals->Read absorbance at 540 nm Calculate EC50 Calculate EC50 Read absorbance at 540 nm->Calculate EC50

Caption: Workflow for the MTT-Based Antiviral Activity Assay.

Materials:

  • MT-2 cells

  • HIV-1 viral stock

  • This compound

  • RPMI 1640 medium supplemented with 10% fetal calf serum

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Acid isopropanol

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in culture medium.

  • Seed MT-2 cells into a 96-well plate at a density of 1 x 105 cells/ml.[9]

  • Infect the cells with a dilution of HIV-1 that produces an adequate cytopathic effect within 5-7 days.[9]

  • After 1 hour of infection, centrifuge the cells to remove the virus and resuspend them at 1 x 105 cells/ml.[9]

  • Add 100 µl of the cell suspension to each well of the 96-well plate containing the this compound dilutions.[9]

  • Incubate the plate for 5 to 7 days.[9]

  • Add 1 mg/ml of MTT solution to each well and incubate for 4 hours.[9]

  • Remove the supernatant and solubilize the formazan crystals with 85 µl of acid isopropanol per well.[9]

  • Read the absorbance at 540 nm using a microplate reader.[9]

  • Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that inhibits the HIV-1-mediated cytopathic effect by 50%.

p24 Antigen Production ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant as a measure of viral replication.

Materials:

  • Phytohaemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs)

  • HIV-1 inoculum

  • This compound

  • R-20 medium supplemented with 10% interleukin-2

  • 24-well tissue culture plates

  • HIV-1 p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • Culture PHA-stimulated PBMCs for 3-4 days.[8]

  • Expose the cells to the HIV-1 inoculum.[8]

  • Simultaneously add serial dilutions of this compound.

  • Suspend the cells in a final volume of 1.0 ml of R-20 medium with 10% IL-2 in 24-well plates.[8]

  • Incubate in a humidified atmosphere with 5% CO2 at 37°C.[8]

  • Change the culture medium twice weekly, resuspending the cells in fresh medium containing the original drug concentration.[8]

  • On day 7, harvest the cell-free supernatants.[8]

  • Quantify the amount of p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[9]

  • Calculate the concentration of this compound that inhibits p24 production by 50% (IC50).

Cytotoxicity Assay

This protocol is essential to determine the concentration of this compound that is toxic to the host cells and to ensure that the observed antiviral activity is not due to cell death.

Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound Seed cells in 96-well plate Seed cells in 96-well plate Prepare serial dilutions of this compound->Seed cells in 96-well plate Add this compound dilutions to wells Add this compound dilutions to wells Seed cells in 96-well plate->Add this compound dilutions to wells Incubate for the same duration as antiviral assay Incubate for the same duration as antiviral assay Add this compound dilutions to wells->Incubate for the same duration as antiviral assay Assess cell viability (e.g., Trypan Blue or MTT) Assess cell viability (e.g., Trypan Blue or MTT) Incubate for the same duration as antiviral assay->Assess cell viability (e.g., Trypan Blue or MTT) Readout (e.g., cell count or absorbance) Readout (e.g., cell count or absorbance) Assess cell viability (e.g., Trypan Blue or MTT)->Readout (e.g., cell count or absorbance) Calculate CC50 Calculate CC50 Readout (e.g., cell count or absorbance)->Calculate CC50

Caption: General Workflow for a Cytotoxicity Assay.

Materials:

  • The same cell line used in the antiviral assay (e.g., PBMCs)

  • This compound

  • Culture medium

  • 96-well or 24-well plates

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare serial dilutions of this compound in culture medium.

  • Seed the cells in a plate at the same density as in the antiviral assay.

  • Add the this compound dilutions to the wells.

  • Maintain uninfected, drug-treated toxicity controls at the highest concentration of this compound used.[8]

  • Incubate for the same duration as the antiviral assay.

  • Assess cell proliferation and viability using the Trypan Blue exclusion method.[8]

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Drug Resistance Assays

In vitro selection studies are performed to identify mutations in the HIV-1 protease that confer resistance to this compound.

General Procedure:

  • HIV-1 is passaged in a susceptible cell line in the presence of increasing concentrations of this compound.

  • Viral replication is monitored (e.g., by p24 ELISA).

  • When viral breakthrough is observed, the virus is harvested, and the protease gene is sequenced to identify mutations.[10]

  • The identified mutations can include L10F, M46I, I47V, and I50V, with I50V being a key resistance mutation.[10] Additional substitutions at positions 54 and 84 have also been observed.[10]

Conclusion

The protocols and data presented provide a comprehensive framework for the in vitro evaluation of this compound. These assays are crucial for understanding its antiviral potency, mechanism of action, and the development of viral resistance. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for research and drug development purposes.

References

Application Notes: Quantitative HPLC Assay for Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amprenavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable quantification of this compound in various biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and precision. This document provides a detailed protocol for the quantitative analysis of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

The method described is based on the separation of this compound from endogenous components in the sample matrix using a C18 reverse-phase column. The separation is achieved by isocratic elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its absorbance in the UV region. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., Verapamil or another suitable compound not present in the sample.

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH2PO4) or Formic Acid (for mobile phase preparation)

  • Orthophosphoric acid or Sodium hydroxide (for pH adjustment)

  • Purified water (HPLC grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (C18) or liquid-liquid extraction solvents (e.g., ethyl acetate, chloroform)

  • 0.45 µm membrane filters for solvent filtration

2. Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction manifold (if applicable)

3. Preparation of Solutions

  • Mobile Phase Preparation (Example): Prepare a 15 mM phosphate buffer by dissolving the appropriate amount of KH2PO4 in purified water and adjusting the pH to 5.75 with orthophosphoric acid or sodium hydroxide.[1] Filter the buffer through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio will depend on the column and system, but a common starting point is a gradient with varying proportions of the buffer and acetonitrile.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or 70% acetonitrile.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to obtain concentrations ranging from 0.1 to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner as the this compound stock solution.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration.

4. Sample Preparation

The choice of sample preparation method depends on the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

    • To 400 µL of plasma sample, add a known amount of the internal standard working solution.[1]

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute this compound and the IS with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma sample, add a known amount of the internal standard working solution.

    • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Inject an aliquot into the HPLC system.

5. Chromatographic Conditions

The following are typical chromatographic conditions that may need to be optimized for a specific HPLC system and column.

ParameterCondition
Column C18 reverse-phase column (e.g., Zorbax C18, 100 x 4.6 mm, 5 µm)[3][4]
Mobile Phase Gradient with 15 mM phosphate buffer (pH 5.75) and acetonitrile[1] or Isocratic with Acetonitrile:0.1% v/v Formic Acid in water:Methanol (60:10:30 v/v/v)[2]
Flow Rate 0.6 - 1.0 mL/min[2][3][4]
Column Temperature 30°C[2]
Injection Volume 5 - 20 µL[2]
Detection Wavelength 264 nm[3][4]

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

  • Linearity: Analyze a series of at least five concentrations of this compound. The calibration curve should have a correlation coefficient (r²) of >0.99.[2]

  • Precision: Assess the intra-day and inter-day precision by analyzing replicate samples at three different concentrations (low, medium, and high). The relative standard deviation (%RSD) should be <15%.[1]

  • Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery. The recovery should be within 85-115%.[1]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For this compound, LOQs in the range of 0.1 to 0.2 µg/mL have been reported.[5]

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank and spiked samples.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Validation Parameters

ParameterReported ValueReference
Column Zorbax C18 (100 x 4.6 mm, 5 µm)[3][4]
Mobile Phase Gradient with 15 mM phosphate buffer (pH 5.75) and acetonitrile[1]
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 264 nm[3][4]
Linearity Range 0.15 - 1500 ng/mL[2]
Correlation Coefficient (r²) >0.999[3]
Intra-day Precision (%RSD) 1.4 - 8.1%[1]
Inter-day Precision (%RSD) 3.1 - 6.4%[1]
Accuracy (% Recovery) 98.2 - 106.7%[1]
Lower Limit of Quantification (LLOQ) 0.1 - 0.2 µg/mL[5]

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Standard This compound Standard Standard_Prep Prepare Calibration Standards Standard->Standard_Prep Extraction Extraction (SPE or LLE) Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Inject into HPLC Reconstitution->Injection Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantitative HPLC analysis of this compound.

References

Application Notes and Protocols for Computational Docking of Amprenavir to Mutant HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational docking of Amprenavir, an HIV-1 protease inhibitor, to various drug-resistant mutant forms of the HIV-1 protease. This document outlines detailed protocols for performing these in silico experiments, presents key quantitative data from relevant studies, and includes visualizations to clarify the experimental workflow. Understanding the structural and energetic changes resulting from mutations is crucial for the development of next-generation antiretroviral drugs with improved efficacy against resistant strains.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins essential for viral maturation. Inhibition of this enzyme is a key strategy in antiretroviral therapy. This compound is a potent inhibitor of HIV-1 protease. However, the high mutation rate of the HIV genome leads to the emergence of drug-resistant strains, often through mutations in the protease enzyme that reduce the binding affinity of inhibitors like this compound.

Computational docking and molecular dynamics simulations are powerful tools for investigating the molecular basis of this resistance.[1][2] By simulating the interaction between this compound and mutant HIV-1 protease, researchers can predict changes in binding affinity, identify key structural alterations responsible for resistance, and guide the design of novel inhibitors that are less susceptible to these mutations. This document provides a standardized protocol for such computational studies.

Data Presentation: Quantitative Analysis of this compound Binding to Wild-Type and Mutant HIV-1 Protease

The following tables summarize key quantitative data from studies investigating the binding of this compound to wild-type (WT) and various mutant HIV-1 protease enzymes. This data is essential for understanding the impact of specific mutations on drug efficacy.

Table 1: Inhibition Constants (Ki) and Fold Resistance of this compound against Mutant HIV-1 Protease

Protease MutantKi (nM)Fold Increase in Ki (Resistance) vs. WTReference
Wild-Type (WT)0.16-[3]
V32I1.610[3]
I50V4.830[3]
I54V--[3]
I54M0.483[3]
I84V0.966[3]
L90M0.161[3]
G48T/L89M-Weaker binding observed[4]
V82F/I84V-Significantly lower binding affinity[5]
M46I/I47V/I50V-20-fold less susceptible[6]

Note: A higher Ki value indicates weaker binding and greater resistance.

Table 2: Calculated Binding Free Energies (ΔGbind) from Molecular Dynamics Simulations

Protease-Amprenavir ComplexΔGbind (kcal/mol) (MM/PBSA)Reference
Wild-Type-10.55[5]
V82F/I84V Mutant-8.34[5]

Note: A more negative binding free energy indicates a more favorable binding interaction.

Experimental Protocols

This section provides a detailed methodology for performing computational docking of this compound to mutant HIV-1 protease.

Protocol 1: Molecular Docking using AutoDock

This protocol outlines the steps for performing molecular docking using AutoDock, a widely used software for studying protein-ligand interactions.[7][8]

1. Preparation of the Receptor (HIV-1 Protease)

  • Obtain Crystal Structures: Download the crystal structures of wild-type and mutant HIV-1 protease complexed with this compound from the Protein Data Bank (PDB). If a specific mutant structure is unavailable, it can be generated by introducing mutations into the wild-type structure using software like PyMOL or Chimera.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands other than the protease itself.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in PDBQT format.

2. Preparation of the Ligand (this compound)

  • Obtain Ligand Structure: The 3D structure of this compound can be extracted from a PDB file of a complex or downloaded from a chemical database like PubChem.

  • Prepare the Ligand:

    • Assign Gasteiger charges to the ligand atoms.

    • Merge non-polar hydrogens.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in PDBQT format.

3. Grid Box Generation

  • Define a 3D grid box that encompasses the active site of the HIV-1 protease. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The center of the grid is typically placed at the center of mass of the catalytic dyad (Asp25 and Asp25').

4. Docking Simulation

  • Set Docking Parameters: Use a genetic algorithm (GA) for the docking search. Key parameters to set include:

    • Number of GA runs (e.g., 100).

    • Population size.

    • Maximum number of energy evaluations.

  • Run AutoDock: Execute the docking simulation. AutoDock will generate multiple possible binding poses (conformations) of this compound within the protease active site, each with a corresponding predicted binding energy.

5. Analysis of Results

  • Clustering: Cluster the resulting docking poses based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.

  • Interaction Analysis: Visualize the best docking pose to analyze the interactions between this compound and the amino acid residues of the protease active site (e.g., hydrogen bonds, hydrophobic interactions). Compare the interactions in the wild-type and mutant complexes to understand the molecular basis of resistance.

Protocol 2: Molecular Dynamics (MD) Simulation and Binding Free Energy Calculation

MD simulations provide a more dynamic view of the protein-ligand interaction and can be used to calculate more accurate binding free energies.

1. System Preparation

  • Use the best-docked pose from the molecular docking experiment as the starting structure for the MD simulation.

  • Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Add counter-ions to neutralize the system.

2. MD Simulation

  • Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.

  • Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Minimization: Perform energy minimization of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 10-100 nanoseconds) to sample the conformational space of the complex.

3. Trajectory Analysis

  • Analyze the MD trajectory to assess the stability of the complex, including calculating the RMSD and root-mean-square fluctuation (RMSF) of the protein and ligand.

  • Analyze the intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

4. Binding Free Energy Calculation

  • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.[9] This provides a quantitative measure of the binding affinity.

Mandatory Visualizations

Diagram 1: Computational Docking Workflow

Computational_Docking_Workflow A Start: Obtain Protein and Ligand Structures B Prepare Receptor (HIV Protease) - Remove water, add hydrogens, assign charges A->B C Prepare Ligand (this compound) - Assign charges, define rotatable bonds A->C D Define Grid Box around Active Site B->D C->D E Perform Docking Simulation (e.g., AutoDock) D->E F Analyze Docking Results - Clustering, identify best pose E->F G Visualize and Analyze Interactions F->G H End: Predicted Binding Mode and Energy G->H

Caption: Workflow for computational docking of this compound to HIV protease.

Diagram 2: Molecular Dynamics Simulation Workflow

MD_Simulation_Workflow A Start: Docked Protein-Ligand Complex B System Preparation - Solvation, add ions A->B C Energy Minimization B->C D System Equilibration (NVT, NPT) C->D E Production MD Simulation D->E F Trajectory Analysis - RMSD, RMSF, Interactions E->F G Binding Free Energy Calculation (MM/PBSA or MM/GBSA) F->G H End: Dynamic Behavior and Binding Affinity G->H

Caption: Workflow for molecular dynamics simulation and binding free energy calculation.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers investigating the mechanisms of HIV-1 protease drug resistance. By applying these computational methods, scientists can gain valuable insights into how mutations affect the binding of this compound, which can inform the design of more robust and effective antiretroviral therapies. The systematic application of these in silico techniques is an indispensable part of modern drug discovery and development, accelerating the journey towards overcoming the challenge of HIV drug resistance.

References

Application Notes and Protocols: In Vitro Analysis of Amprenavir in Combination with Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assessment of amprenavir, a protease inhibitor (PI), when used in combination with other antiretroviral drugs. The document includes summaries of reported drug interaction data, detailed protocols for conducting synergy and cytotoxicity assays, and visualizations of relevant biological pathways.

Introduction to this compound Combination Therapy

This compound is an inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme critical for the production of infectious virions.[1] By binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, leading to the formation of immature, non-infectious viral particles.[2] In clinical practice, antiretroviral therapy almost always involves a combination of drugs to enhance efficacy, reduce dosages, and minimize the development of drug resistance.[2] Evaluating the interactions of these drug combinations in vitro—whether they are synergistic, additive, or antagonistic—is a critical step in the development of effective therapeutic regimens.

Quantitative Data on this compound In Vitro Combinations

The interaction between two or more drugs can be quantified using the Combination Index (CI), calculated based on the Chou-Talalay median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The following tables summarize the available in vitro data for this compound in combination with other antiretroviral agents.

This compound in Combination with Other Protease Inhibitors (PIs)
CombinationHIV-1 IsolateIC50 CIIC75 CIIC90 CIIC95 CIInteraction
This compound + LopinavirWild-type (14aPre)>1>1>1>1Antagonism[3]
Multi-drug Resistant (003 & 004)<1<1<11Synergy / Additive[3]
This compound + TipranavirWild-type (14aPre)>1>1>1<1Antagonism / Synergy at IC95[3]
Multi-drug Resistant (003 & 004)>1>1>1>1Antagonism[3]
This compound in Combination with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
CombinationHIV-1 IsolateIC50 CIIC75 CIIC90 CIIC95 CIInteraction
This compound + AbacavirWild-type (14aPre) & Multi-drug Resistant (003 & 004)<1<1<1<1Synergy[3]
This compound + ZidovudineData Not Available----While used in combination clinically, specific in vitro synergy data is not readily available in the reviewed literature.[4]
This compound + LamivudineData Not Available----While used in combination clinically, specific in vitro synergy data is not readily available in the reviewed literature.[4]
This compound + TenofovirData Not Available----No specific in vitro synergy data was found in the reviewed literature.
This compound + EmtricitabineData Not Available----No specific in vitro synergy data was found in the reviewed literature.
This compound in Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
CombinationHIV-1 IsolateIn Vitro Synergy DataNotes
This compound + EfavirenzData Not AvailableNo in vitro synergy data was found.Pharmacokinetic studies show that efavirenz can decrease plasma concentrations of this compound.[5]
This compound + NevirapineData Not AvailableNo in vitro synergy data was found.Pharmacokinetic interactions are expected due to nevirapine's induction of CYP3A4.
This compound in Combination with Integrase Strand Transfer Inhibitors (INSTIs)
CombinationHIV-1 IsolateIn Vitro Synergy Data
This compound + RaltegravirData Not AvailableNo in vitro synergy data was found in the reviewed literature.

Experimental Protocols

In Vitro Checkerboard Synergy Assay

This protocol is designed to assess the antiviral synergy of two compounds against HIV-1 in a cell-based assay.

3.1.1. Materials

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2), or a reporter cell line such as TZM-bl cells.

  • Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates.

  • Compounds: this compound and the second antiretroviral agent, dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Plates: 96-well flat-bottom cell culture plates.

  • Detection Reagent: p24 antigen ELISA kit or luciferase assay reagent (for TZM-bl cells).

3.1.2. Procedure

  • Drug Dilution Plate Preparation: a. Prepare serial dilutions of this compound (Drug A) horizontally and the second antiretroviral (Drug B) vertically in a 96-well plate. b. The concentrations should typically range from 1/8 to 8 times the 50% inhibitory concentration (IC50) of each drug. c. Include wells with single drugs only (for determining individual dose-response curves) and wells with no drugs (virus control).

  • Cell Preparation and Infection: a. Plate the target cells (e.g., 1 x 10^5 PBMCs per well) in the 96-well plates. b. Infect the cells with a pre-titered amount of HIV-1. The amount of virus should be sufficient to produce a detectable signal in the control wells after the incubation period.

  • Drug Exposure: a. Transfer the drug dilutions from the pre-prepared plate to the cell plate.

  • Incubation: a. Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Assay Endpoint Measurement: a. After incubation, collect the cell culture supernatant to measure the amount of viral replication. b. For assays using PBMCs, quantify the p24 antigen concentration using an ELISA kit. For TZM-bl cells, measure luciferase activity.

  • Data Analysis: a. Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control. b. Analyze the data using the Chou-Talalay median-effect principle to determine the Combination Index (CI). Software such as CompuSyn can be used for this analysis.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of the antiviral compounds on the host cells to ensure that the observed antiviral effect is not due to cell death.

3.2.1. Materials

  • Cells: Same cells used in the synergy assay.

  • Compounds: this compound and the second antiretroviral agent.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, dissolved in PBS at 5 mg/mL.

  • Solubilization Solution: e.g., acid-isopropanol or DMSO.

  • Assay Plates: 96-well flat-bottom cell culture plates.

3.2.2. Procedure

  • Cell Plating: a. Plate the cells at the same density as in the synergy assay.

  • Compound Addition: a. Add the same concentrations of the individual drugs and combinations to the wells. b. Include cell-only wells (no drug) as a negative control for cytotoxicity and wells with a known cytotoxic agent as a positive control.

  • Incubation: a. Incubate the plate for the same duration as the synergy assay (5-7 days).

  • MTT Addition and Incubation: a. Add 10 µL of the MTT reagent to each well. b. Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each condition relative to the untreated control cells. b. Determine the 50% cytotoxic concentration (CC50) for each drug and combination.

Visualizations of Pathways and Workflows

This compound's Mechanism of Action

Amprenavir_Mechanism_of_Action HIV_Virus HIV-1 Virion Host_Cell Host Cell HIV_Virus->Host_Cell Infection Gag_Pol Gag-Pol Polyprotein (immature viral proteins) Host_Cell->Gag_Pol Viral Protein Synthesis HIV_Protease HIV Protease Gag_Pol->HIV_Protease Substrate for Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked Cleavage leads to This compound This compound This compound->HIV_Protease Inhibits

Caption: this compound inhibits HIV Protease, preventing the cleavage of Gag-Pol polyproteins.

This compound Metabolism Pathway

Caption: this compound is primarily metabolized by the CYP3A4 enzyme in the liver.

Experimental Workflow for In Vitro Synergy Analysis

Synergy_Workflow Start Start: Prepare Drug Stocks (this compound & Drug B) Checkerboard Create Checkerboard Dilution Plate (Varying concentrations of both drugs) Start->Checkerboard Cell_Culture Plate Target Cells (e.g., PBMCs, TZM-bl) Checkerboard->Cell_Culture Infection Infect Cells with HIV-1 Cell_Culture->Infection Incubation Incubate for 5-7 Days Infection->Incubation Endpoint Measure Viral Replication (p24 ELISA or Luciferase Assay) Incubation->Endpoint Cytotoxicity Parallel Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Analysis Data Analysis: Chou-Talalay Median-Effect Method Endpoint->Analysis Cytotoxicity->Analysis Result Determine Combination Index (CI): Synergy, Additivity, or Antagonism Analysis->Result

Caption: Workflow for determining the in vitro synergy of antiretroviral drug combinations.

References

Application Note: Long-Term Stability of Amprenavir in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is an HIV-1 protease inhibitor that has been used in the treatment of HIV infection. As with any active pharmaceutical ingredient (API), understanding its long-term stability in various solvent systems is crucial for the development of stable formulations, analytical method development, and for ensuring the integrity of stock solutions used in research and preclinical studies. This document provides a summary of the known stability characteristics of this compound, detailed protocols for assessing its long-term stability, and a stability-indicating HPLC method for its quantification.

Note: Publicly available long-term stability data for this compound in various organic solvents is limited. The data presented here is illustrative and based on the expected stability profile of similar HIV protease inhibitors. Researchers are strongly encouraged to perform their own stability studies for their specific solvent systems and storage conditions.

Physicochemical Properties and Known Stability

This compound is a white to cream-colored solid. Its solubility in aqueous solutions is pH-dependent. The commercial oral solution and capsules are recommended to be stored at room temperature (20°C to 25°C). While specific degradation kinetics in common laboratory solvents are not extensively published, forced degradation studies on the prodrug fosthis compound and other HIV protease inhibitors like darunavir have shown that the class is susceptible to degradation under acidic, basic, and oxidative conditions.

Quantitative Stability Data

The following tables summarize hypothetical long-term stability data for this compound in common laboratory solvents. This data is for illustrative purposes to demonstrate how stability data should be presented.

Table 1: Long-Term Stability of this compound (1 mg/mL) at 2-8°C

Solvent SystemInitial Concentration (% of Initial)1 Month (% of Initial)3 Months (% of Initial)6 Months (% of Initial)12 Months (% of Initial)Appearance
Acetonitrile100.099.899.599.198.5Colorless Solution
Methanol100.099.598.998.096.8Colorless Solution
Dimethyl Sulfoxide (DMSO)100.099.999.799.499.0Colorless Solution
50:50 Acetonitrile:Water100.098.596.293.588.1Colorless Solution

Table 2: Long-Term Stability of this compound (1 mg/mL) at Room Temperature (20-25°C)

Solvent SystemInitial Concentration (% of Initial)1 Month (% of Initial)3 Months (% of Initial)6 Months (% of Initial)12 Months (% of Initial)Appearance
Acetonitrile100.099.298.196.593.2Colorless Solution
Methanol100.098.095.892.185.6Faint yellow tint
Dimethyl Sulfoxide (DMSO)100.099.598.897.996.0Colorless Solution
50:50 Acetonitrile:Water100.095.390.182.470.3Yellowish solution

Experimental Protocols

Protocol for Long-Term Stability Study of this compound in Solution

Objective: To evaluate the long-term chemical stability of this compound in various solvent systems at different storage conditions.

Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with UV detector

  • Environmental chambers/refrigerators set to desired temperatures

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in each of the selected solvent systems (Acetonitrile, Methanol, DMSO, and 50:50 Acetonitrile:Water).

    • Ensure complete dissolution.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solutions into amber HPLC vials to minimize light exposure and headspace.

    • Prepare a sufficient number of vials for each time point and storage condition.

    • Store the vials at the following conditions:

      • 2-8°C

      • Room Temperature (20-25°C)

      • Accelerated conditions (e.g., 40°C/75% RH) if required.

  • Time Points for Analysis:

    • Analyze the samples at the following time points:

      • Initial (T=0)

      • 1 Month

      • 3 Months

      • 6 Months

      • 12 Months

  • Analysis:

    • At each time point, retrieve the vials from their respective storage conditions.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples in triplicate using the validated stability-indicating HPLC method described in Protocol 4.2.

    • Record the peak area of the this compound peak and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Observe and record any changes in the physical appearance of the solutions (e.g., color, precipitation).

    • Monitor the formation of any degradation products.

Protocol for a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working standard solution at a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dilute the samples from the long-term stability study with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Method Validation (Abbreviated):

    • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on an this compound solution. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent this compound peak.

    • Linearity: Analyze a series of this compound standards over a concentration range (e.g., 10-200 µg/mL) to establish the linearity of the method.

    • Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound into a placebo. Analyze replicate injections to determine the accuracy and precision of the method.

    • Robustness: Introduce small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's robustness.

Visualizations

Signaling Pathway

This compound's primary mechanism of action is the inhibition of HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_host Mechanism of Action Viral_RNA Viral RNA Gag_Pol Gag-Pol Polyprotein Viral_RNA->Gag_Pol Translation Immature_Virion Immature Virion Gag_Pol->Immature_Virion Assembly Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Maturation (Cleavage) HIV_Protease HIV-1 Protease HIV_Protease->Immature_Virion Cleaves Polyproteins This compound This compound This compound->HIV_Protease Inhibits

Caption: Inhibition of HIV-1 Protease by this compound.

Experimental Workflow

The following diagram illustrates the workflow for the long-term stability testing of this compound.

Stability_Workflow Start Start Prep_Solutions Prepare this compound Solutions in Different Solvents Start->Prep_Solutions Aliquot Aliquot into Amber Vials Prep_Solutions->Aliquot Storage Store at Defined Conditions (2-8°C, 20-25°C) Aliquot->Storage Time_Points Analyze at T=0, 1, 3, 6, 12 Months Storage->Time_Points HPLC_Analysis Stability-Indicating HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining this compound & Monitor Degradants HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End Report->End

Caption: Workflow for Long-Term Stability Testing.

Logical Relationships in Forced Degradation

This diagram shows the logical relationship between stress conditions and the assessment of a stability-indicating analytical method.

Forced_Degradation_Logic cluster_stress Forced Degradation Conditions Amprenavir_Sample This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Amprenavir_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Amprenavir_Sample->Base Oxidation Oxidation (e.g., 3% H2O2) Amprenavir_Sample->Oxidation Thermal Thermal Stress (e.g., 60°C) Amprenavir_Sample->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Amprenavir_Sample->Photolytic Degraded_Samples Generation of Degradation Products Method_Validation Analysis by Proposed HPLC Method Degraded_Samples->Method_Validation Specificity_Check Peak Purity & Resolution Assessment Method_Validation->Specificity_Check Conclusion Method is Stability-Indicating Specificity_Check->Conclusion

Caption: Logic of Forced Degradation for Method Validation.

Amprenavir Formulations for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Amprenavir for in vivo animal studies, catering to various routes of administration. The information compiled is intended to guide researchers in preparing stable and effective formulations for pharmacokinetic, efficacy, and toxicology studies in relevant animal models.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing appropriate formulations.

PropertyValueReference
Molecular FormulaC₂₅H₃₅N₃O₆S[1]
Molecular Weight505.6 g/mol [1]
AppearanceWhite to cream-colored solid
Water Solubility40 mg/L at 25°C
Solubility in PBS (pH 6.8)0.19 mg/mL[2]

Oral Administration Formulations

Due to its low aqueous solubility, oral formulations of this compound require solubility-enhancing excipients to ensure adequate bioavailability.

Oral Suspension for Rodents (Based on Prodrug Studies)

This formulation is adapted from studies with this compound's water-soluble prodrug, GW433908, and is suitable for oral gavage in rats and mice.

Composition:

ComponentConcentrationPurpose
This compoundTarget concentration (e.g., 10-50 mg/mL)Active Pharmaceutical Ingredient
Hydroxypropyl methylcellulose (HPMC)0.5% (w/v)Suspending agent
Polysorbate 80 (Tween 80)0.1% (v/v)Wetting agent/Solubilizer
Purified Waterq.s. to final volumeVehicle

Protocol:

  • In a suitable container, dissolve Polysorbate 80 in approximately 80% of the final volume of purified water with gentle stirring.

  • Slowly add the HPMC to the solution while stirring continuously to avoid clumping. Continue to stir until the HPMC is fully hydrated and the solution is clear.

  • Levigate the pre-weighed this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.

  • Adjust the final volume with purified water and stir for an additional 15-30 minutes to ensure homogeneity.

  • Store the suspension in a tightly sealed container, protected from light, at 2-8°C. Shake well before each use.

Lipid-Based Formulation for Soft Gelatin Capsules (Agenerase® Composition)

This formulation is based on the composition of the commercial product Agenerase® and is suitable for administration in larger animals like dogs, or can be adapted for oral gavage.

Composition:

ComponentApproximate PercentagePurpose
This compoundDrug Load DependentActive Pharmaceutical Ingredient
Vitamin E-TPGS~23%Solubilizer/Permeability enhancer
Polyethylene glycol 400 (PEG 400)~60%Co-solvent/Solubilizer
Propylene glycol~5%Co-solvent

Protocol:

  • In a heated vessel (40-50°C), combine the Vitamin E-TPGS, PEG 400, and propylene glycol.

  • Stir the mixture until a homogenous solution is formed.

  • Slowly add the this compound powder to the vehicle with continuous stirring until completely dissolved.

  • The resulting solution can be encapsulated in soft gelatin capsules or administered directly via oral gavage.

  • Store the formulation in a tightly sealed, light-resistant container at room temperature.

Parenteral Administration Formulations

For intravenous and intraperitoneal routes, sterile and well-solubilized formulations are essential to prevent precipitation and ensure safety.

Intravenous (IV) Formulation with Co-solvents

This formulation utilizes a co-solvent system to dissolve this compound for intravenous administration. It is critical to perform a small-scale pilot study to ensure the final diluted solution is clear and free of precipitates.

Composition:

ComponentSuggested Concentration RangePurpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
Dimethyl sulfoxide (DMSO)10-20% (v/v)Primary solvent
Polyethylene glycol 400 (PEG 400)30-40% (v/v)Co-solvent
Saline (0.9% NaCl)q.s. to final volumeVehicle

Protocol:

  • Dissolve the required amount of this compound in DMSO with gentle vortexing or sonication.

  • In a separate container, mix the PEG 400 with a portion of the saline.

  • Slowly add the this compound/DMSO solution to the PEG 400/saline mixture while stirring.

  • Adjust the final volume with saline.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Visually inspect the solution for any precipitation before administration. This formulation should be prepared fresh before each use.

Intraperitoneal (IP) Formulation

For intraperitoneal injections, a variety of vehicles can be used. The choice depends on the required dose and potential for local irritation.

Composition (Option 1: Co-solvent based):

ComponentSuggested Concentration RangePurpose
This compound5-20 mg/mLActive Pharmaceutical Ingredient
DMSO5-10% (v/v)Primary solvent
Corn Oilq.s. to final volumeVehicle

Protocol (Option 1):

  • Dissolve this compound in DMSO.

  • Add the corn oil and vortex or sonicate until a clear solution or a fine suspension is formed.

  • Warm the formulation to room temperature before injection.

Composition (Option 2: Aqueous Suspension):

ComponentSuggested Concentration RangePurpose
This compound5-20 mg/mLActive Pharmaceutical Ingredient
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in Salineq.s. to final volumeSuspending vehicle

Protocol (Option 2):

  • Prepare a sterile 0.5% methylcellulose or CMC solution in 0.9% saline.

  • Levigate the this compound powder with a small amount of the vehicle to create a paste.

  • Gradually add the remaining vehicle while stirring to form a uniform suspension.

  • Shake well before each use.

Experimental Protocols

Oral Administration (Rat/Mouse)
  • Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Accurately weigh each animal to determine the correct dosing volume.

  • Administer the prepared oral formulation via oral gavage using a suitable gavage needle.

  • Return the animals to their cages and provide access to food 2-4 hours post-dosing.

  • Collect blood samples at predetermined time points for pharmacokinetic analysis.

Intravenous Administration (Rat)
  • Anesthetize the animal according to an approved protocol.

  • Administer the sterile IV formulation slowly via the lateral tail vein.

  • The maximum bolus injection volume is typically 5 mL/kg.

  • Monitor the animal for any adverse reactions during and after administration.

  • Collect blood samples at appropriate time points.

Intraperitoneal Administration (Mouse)
  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Insert a 25-27 gauge needle at a 30-40° angle.

  • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the formulation.

  • The maximum injection volume is typically 10 mL/kg.

  • Monitor the animal for any signs of distress post-injection.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from in vivo studies of this compound and its prodrug in animal models.

Table 1: Pharmacokinetic Parameters of this compound Prodrug (GW433908) after Oral Administration in Dogs

FormulationDose (mg/kg, APV equivalent)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Agenerase® (soft gel)254.48 ± 1.142-459.4 ± 7.82100
GW433908G (calcium salt)251.43 ± 1.541-424.1 ± 24.224
GW433908G with HCl254.48 ± 1.142-459.4 ± 7.8259
GW433908A (sodium salt)~224.13 ± 1.051-282.2 ± 34.9104

Data adapted from a study on the prodrug of this compound, GW433908, in beagle dogs.[1]

Table 2: Pharmacokinetic Parameters of this compound Prodrug (GW433908) after Oral Administration in Rats

ParameterThis compound (from GW433908)GW433908 (free acid)
Dose (mg/kg)112 (as calcium salt)112 (as calcium salt)
Cmax (µM)1.940.015
AUC₂₄ (µM·h)18.20.054

Data from portal vein sampling in Han Wistar rats following oral administration of GW433908 calcium salt suspension.[1]

Table 3: Single-Dose Pharmacokinetic Parameters of Oral this compound in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
201.6 ± 0.32.0 ± 0.07.3 ± 1.2

Pharmacokinetic parameters of this compound after a single oral dose in rats. Data may be influenced by co-administration of other drugs in the original study.

Visualizations

This compound's Mechanism of Action: Inhibition of HIV Protease

This compound is a protease inhibitor that targets a key enzyme in the HIV life cycle. By blocking the active site of HIV protease, this compound prevents the cleavage of viral polyproteins (Gag-Pol), which is an essential step for the maturation of new, infectious virions. This results in the production of immature and non-infectious viral particles.

Caption: this compound inhibits HIV maturation by blocking HIV protease.

Experimental Workflow: Oral Formulation Preparation and In Vivo Study

This workflow outlines the key steps involved in preparing an oral suspension of this compound and conducting a subsequent pharmacokinetic study in rodents.

Oral_Formulation_Workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study A Weigh this compound and Excipients C Levigate this compound with Vehicle A->C B Prepare Vehicle (e.g., 0.5% HPMC in 0.1% Tween 80) B->C D Gradually Add Remaining Vehicle to Form Suspension C->D E Homogenize Suspension D->E G Administer Formulation (Oral Gavage) E->G Dose Preparation F Fast Animals (Overnight) F->G H Collect Blood Samples (Serial Time Points) G->H I Process Samples (Plasma Separation) H->I J Analyze Plasma (LC-MS/MS) I->J K Pharmacokinetic Analysis (Cmax, Tmax, AUC) J->K

Caption: Workflow for oral formulation and in vivo pharmacokinetic study.

Logical Relationship: Formulation Strategy for Poorly Soluble Drugs

The selection of a suitable formulation strategy for a poorly soluble drug like this compound depends on the intended route of administration and the specific requirements of the animal study.

Formulation_Strategy cluster_routes Route of Administration cluster_formulations Formulation Approaches This compound This compound (Poorly Water-Soluble) Oral Oral This compound->Oral IV Intravenous This compound->IV IP Intraperitoneal This compound->IP Suspension Suspension (e.g., HPMC, CMC) Oral->Suspension Lipid_Based Lipid-Based (e.g., PEG, TPGS) Oral->Lipid_Based Co_Solvent Co-solvent Solution (e.g., DMSO, PEG) IV->Co_Solvent IP->Suspension IP->Co_Solvent

Caption: Formulation strategies for this compound based on administration route.

References

Application Notes and Protocols for X-ray Crystallography of Amprenavir-Protease Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the lifecycle of the virus.[1][2] Understanding the structural basis of this compound's interaction with the protease and the mechanisms of drug resistance is paramount for the development of more effective antiretroviral therapies. X-ray crystallography has been an indispensable tool in elucidating these interactions at an atomic level. This document provides a detailed overview of the experimental protocols and key structural data obtained from the crystallographic analysis of this compound in complex with both wild-type and mutant HIV-1 proteases.

Quantitative Data Summary

The following tables summarize the crystallographic data and inhibition constants for various this compound-protease complexes. This data is critical for comparing the structural and affinity changes associated with drug resistance mutations.

Table 1: Crystallographic Data for this compound-Protease Complexes

PDB IDProtease VariantResolution (Å)Space GroupR-workR-free
3NU3Wild-Type1.02P2₁2₁2₁0.1230.142
-PR_V32I1.30P2₁2₁2₁--
-PR_I50V1.40P2₁2₁2₁--
-PR_I54M1.30P2₁2₁2₁--
-PR_I54V1.45P2₁2₁2₁--
-PR_I84V1.85P2₁2₁2₁0.200-
-PR_L90M1.25P2₁2₁2₁--
1T7JL63P/V82T/I84V2.20-0.2030.244
3EKPL10I/G48V/I54V/V64I/V82A2.15-0.1960.254
-Joint X-ray/Neutron2.00---

Data compiled from multiple sources.[1][3][4][5][6] Note that some R-factor values were not explicitly available in the provided search results.

Table 2: Inhibition Constants (K_i) of this compound against HIV-1 Protease Variants

Protease VariantK_i (nM)Fold Change vs. Wild-Type
Wild-Type0.161
PR_V32I1.610
PR_I50V4.830
PR_I54M0.483
PR_I54V0.483
PR_I84V0.966
PR_L90M0.161
Quadruple Mutant (46I/48V/50V/84L)-~2
M46I-0.5
G48V-4
I50V (single)-83
I84L-0.2

This table presents kinetic data showing how specific mutations affect the binding affinity of this compound.[1][7] The I50V mutation, in particular, significantly reduces the inhibitory activity of this compound.[7]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the structural analysis of this compound-protease complexes.[1][7]

Mutant Protease Generation and Expression

Objective: To produce specific drug-resistant mutants of HIV-1 protease for structural and kinetic analysis.

Protocol:

  • Site-Directed Mutagenesis:

    • A synthetic gene for HIV-1 protease is used as a template.

    • Desired mutations (e.g., M46I, G48V, I50V, I84L) are introduced using PCR-based site-directed mutagenesis with appropriate mutagenic primers.[7]

    • The complete gene sequence of the mutant protease is verified by DNA sequencing to ensure only the intended mutations are present.[7]

  • Cloning into Expression Vector:

    • The mutated protease gene is cloned into a suitable E. coli expression vector, such as pSPC27.[7]

  • Protein Expression:

    • The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Cultures are grown in a fermentor to a high density.

    • Protein expression is induced, typically leading to the formation of inclusion bodies.[7]

Protein Purification and Refolding

Objective: To obtain pure, active HIV-1 protease from inclusion bodies.

Protocol:

  • Inclusion Body Isolation:

    • E. coli cells are harvested and lysed.

    • Inclusion bodies are isolated by centrifugation.

  • Solubilization and Refolding:

    • The purified inclusion bodies are solubilized in a denaturing buffer.

    • The solubilized protease is refolded by rapid dilution into a refolding buffer.[7] For crystallization of the complex, this compound is included in the refolding buffer.[7]

  • Purification:

    • The refolded, active protease is purified using standard chromatography techniques.

Crystallization

Objective: To grow high-quality crystals of the this compound-protease complex suitable for X-ray diffraction.

Protocol:

  • Complex Formation: The purified and refolded protease is incubated with an excess of this compound to ensure complete binding.

  • Crystallization Method: The hanging-drop vapor diffusion method is commonly employed.[7]

  • Procedure:

    • A drop containing a mixture of the protein-inhibitor complex and the crystallization reservoir solution is placed on a siliconized cover slip.

    • The cover slip is inverted and sealed over the reservoir.

    • Crystals are allowed to grow as the drop equilibrates with the reservoir solution.

X-ray Data Collection and Structure Determination

Objective: To obtain high-resolution diffraction data and determine the three-dimensional structure of the complex.

Protocol:

  • Crystal Mounting and Cryo-protection:

    • Crystals are harvested from the drops and briefly soaked in a cryo-protectant solution to prevent ice formation during data collection.

    • The crystal is then mounted on a loop and flash-cooled in liquid nitrogen.

  • Data Collection:

    • X-ray diffraction data is collected at a synchrotron source.

  • Data Processing:

    • The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • The structure is typically solved by molecular replacement using a previously determined protease structure as a search model.

    • The model is then refined against the experimental data to improve its quality and fit to the electron density map.[1][7] Water molecules and other solvent molecules are added to the model during refinement.[1]

Visualizations

Experimental Workflow

The following diagram outlines the major steps involved in the X-ray crystallographic analysis of this compound-protease complexes.

experimental_workflow cluster_prep Protein Preparation cluster_xtal Crystallography cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis expression Expression in E. coli mutagenesis->expression purification Purification & Refolding expression->purification crystallization Crystallization (Hanging-Drop) purification->crystallization Complex with This compound data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Structural & Kinetic Analysis structure_solution->data_analysis

Caption: Workflow for this compound-protease crystallography.

This compound-Protease Interaction Pathway

This diagram illustrates the key interactions between this compound and the HIV-1 protease active site, as well as the influence of resistance mutations.

interaction_pathway cluster_protease HIV-1 Protease Active Site cluster_inhibitor This compound cluster_resistance Resistance Mutations catalytic_dyad Catalytic Dyad (Asp25, Asp25') flaps Flexible Flaps (residues 45-55) hydrophobic_pockets Hydrophobic Pockets This compound This compound This compound->catalytic_dyad H-bonds with hydroxyethylamine core This compound->flaps Hydrophobic interactions & water-mediated H-bonds This compound->hydrophobic_pockets van der Waals contacts mutations Mutations (e.g., I50V, I84V) mutations->flaps Alter flap conformation mutations->hydrophobic_pockets Modify pocket shape & contacts mutations->this compound Reduce binding affinity

Caption: this compound's interactions with the HIV-1 protease active site.

References

Application Notes and Protocols: Monitoring Amprenavir Effects on Viral Replication Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the maturation of infectious virions.[1][2][3] By binding to the active site of the protease, this compound blocks the cleavage of the viral Gag and Gag-Pol polyprotein precursors.[1][3][4] This action results in the production of immature, non-infectious viral particles, thereby inhibiting the replication cycle.[1][2][3] These application notes provide detailed protocols for monitoring the effects of this compound on HIV-1 replication kinetics in a research setting.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease. The viral protease is responsible for post-translationally cleaving the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This compound mimics the substrate of the protease, binding tightly to its active site and preventing the processing of these polyproteins. Consequently, the newly formed viral particles fail to mature and are rendered non-infectious.

Amprenavir_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle cluster_drug This compound Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Virion_Assembly Virion Assembly & Budding Gag_Pol_Polyprotein->Virion_Assembly Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Non_Infectious_Virion Non-Infectious Virion HIV_Protease->Non_Infectious_Virion Leads to Mature_Viral_Proteins->Virion_Assembly Immature_Virion Immature Virion Virion_Assembly->Immature_Virion Maturation Maturation Immature_Virion->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion This compound This compound This compound->HIV_Protease Inhibits

Caption: Mechanism of this compound action on the HIV-1 replication cycle.

Data Presentation: Efficacy of this compound

The efficacy of this compound has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data on its antiviral activity.

Table 1: In Vitro Antiviral Activity of this compound

ParameterValueCell TypeVirus StrainReference
IC₅₀ 14.6 ± 12.5 ng/mLClinical IsolatesWild-Type[5]
Kᵢ 0.6 nM--[5]
Protein Binding ~90%Human Plasma-[6]

Table 2: Clinical Efficacy of this compound in Combination Therapy (24-Week Data)

Study PopulationTreatment RegimenOutcomeResultReference
Treatment-Naïve PatientsThis compound + Lamivudine + ZidovudineHIV RNA < 400 copies/mL53% of patients[7]
Treatment-Naïve PatientsPlacebo + Lamivudine + ZidovudineHIV RNA < 400 copies/mL11% of patients[7]
Protease-Inhibitor-Naïve, Treatment-Experienced PatientsThis compound-based combinationHIV RNA < 400 copies/mL43% of patients[7]

Experimental Protocols

To monitor the effects of this compound on viral replication kinetics, several key assays can be employed. The following are detailed protocols for the most common methods.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of the HIV-1 core protein p24 in cell culture supernatants, which is a reliable indicator of viral replication.

Materials:

  • HIV-1 p24 Antigen ELISA kit (commercially available from various suppliers)

  • Cell culture supernatants from HIV-1 infected cells treated with and without this compound

  • Microplate reader capable of measuring absorbance at 450 nm

  • Recombinant HIV-1 p24 protein for standard curve

  • Lysis buffer (if measuring intracellular p24)

Protocol:

  • Prepare Standards and Samples:

    • Prepare a standard curve using serial dilutions of the recombinant HIV-1 p24 antigen according to the kit manufacturer's instructions.

    • Collect cell culture supernatants at various time points post-infection. Clarify the supernatants by centrifugation to remove cells and debris.

    • If necessary, dilute the supernatants in the provided sample diluent to fall within the range of the standard curve.

  • Assay Procedure:

    • Add 100 µL of standards, samples, and controls to the wells of the anti-p24 antibody-coated microplate.

    • Incubate the plate according to the kit's instructions (typically 1-2 hours at 37°C).

    • Wash the wells 3-5 times with the provided wash buffer.

    • Add 100 µL of the biotinylated anti-p24 antibody to each well and incubate as recommended.

    • Wash the wells as described above.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells as described above.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until color develops.

    • Stop the reaction by adding 50-100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of p24 in the samples by interpolating their absorbance values from the standard curve.

    • Plot p24 concentration over time for this compound-treated and untreated samples to visualize the kinetics of viral replication.

p24_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Prepare_Standards Prepare p24 Standards Add_to_Plate Add Standards & Samples to Coated Plate Prepare_Standards->Add_to_Plate Collect_Samples Collect & Clarify Supernatants Collect_Samples->Add_to_Plate Incubate_1 Incubate Add_to_Plate->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Biotin_Ab Add Biotinylated anti-p24 Ab Wash_1->Add_Biotin_Ab Incubate_2 Incubate Add_Biotin_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Strep_HRP Add Streptavidin-HRP Wash_2->Add_Strep_HRP Incubate_3 Incubate Add_Strep_HRP->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_TMB Add TMB Substrate Wash_3->Add_TMB Incubate_4 Incubate (Dark) Add_TMB->Incubate_4 Add_Stop Add Stop Solution Incubate_4->Add_Stop Read_Absorbance Read Absorbance at 450nm Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate p24 Concentration Generate_Curve->Calculate_Conc Plot_Kinetics Plot Replication Kinetics Calculate_Conc->Plot_Kinetics

Caption: Workflow for HIV-1 p24 Antigen Capture ELISA.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the viral reverse transcriptase enzyme present in the cell culture supernatant, which correlates with the number of viral particles.

Materials:

  • Reverse Transcriptase Assay Kit (colorimetric or radioactive, commercially available)

  • Cell culture supernatants

  • Microplate reader or scintillation counter

Protocol (Colorimetric ELISA-based):

  • Sample Preparation:

    • Collect and clarify cell culture supernatants as described for the p24 ELISA.

  • RT Reaction:

    • In a reaction tube or well, mix the sample with the reaction buffer provided in the kit, which contains a template-primer (e.g., poly(A)·oligo(dT)) and dNTPs, including DIG-labeled dUTP and biotin-labeled dUTP.

    • Incubate at 37°C for the recommended time (e.g., 1-3 hours or overnight) to allow the RT in the sample to synthesize a DIG- and biotin-labeled DNA strand.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate.

    • Incubate to allow the biotin-labeled DNA to bind to the streptavidin.

    • Wash the wells to remove unbound components.

    • Add an anti-DIG-HRP antibody conjugate and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • The absorbance is directly proportional to the RT activity in the sample.

    • Compare the RT activity in this compound-treated samples to untreated controls over time.

RT_Assay_Workflow cluster_prep Preparation cluster_reaction RT Reaction cluster_detection Detection (ELISA) cluster_analysis Analysis Collect_Supernatant Collect & Clarify Supernatant Mix_Reagents Mix Sample with Reaction Buffer (Template, Labeled dNTPs) Collect_Supernatant->Mix_Reagents Incubate_RT Incubate at 37°C Mix_Reagents->Incubate_RT Bind_to_Plate Bind Reaction Product to Streptavidin-Coated Plate Incubate_RT->Bind_to_Plate Wash_1 Wash Bind_to_Plate->Wash_1 Add_Anti_DIG_HRP Add Anti-DIG-HRP Wash_1->Add_Anti_DIG_HRP Incubate_Ab Incubate Add_Anti_DIG_HRP->Incubate_Ab Wash_2 Wash Incubate_Ab->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Incubate_TMB Incubate (Dark) Add_TMB->Incubate_TMB Add_Stop Add Stop Solution Incubate_TMB->Add_Stop Read_Absorbance Read Absorbance at 450nm Add_Stop->Read_Absorbance Compare_Activity Compare RT Activity vs. Control Read_Absorbance->Compare_Activity

Caption: Workflow for a colorimetric Reverse Transcriptase (RT) Assay.

Viral Infectivity Assay (TZM-bl Reporter Assay)

This assay measures the infectivity of viral particles produced in the presence of this compound. TZM-bl cells are engineered to express luciferase and β-galactosidase under the control of the HIV-1 Tat promoter.

Materials:

  • TZM-bl cells

  • Cell culture supernatants from HIV-1 infected cells treated with and without this compound

  • DEAE-Dextran

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Infection:

    • Pre-treat the cell culture supernatants containing virus with DEAE-Dextran.

    • Add serial dilutions of the supernatants to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

  • Lysis and Luciferase Measurement:

    • Remove the culture medium from the wells.

    • Lyse the cells using a lysis buffer compatible with the luciferase assay.

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The relative light units (RLU) are proportional to the infectivity of the virus in the supernatant.

    • Calculate the 50% tissue culture infectious dose (TCID₅₀) for virus produced in the presence and absence of this compound.

    • A reduction in RLU or TCID₅₀ indicates that this compound treatment results in the production of non-infectious viral particles.

Conclusion

Monitoring the effects of this compound on HIV-1 replication kinetics can be effectively achieved through a combination of p24 antigen quantification, reverse transcriptase activity measurement, and viral infectivity assays. These protocols provide robust and quantitative methods to assess the efficacy of this compound and other protease inhibitors in a research environment, aiding in the understanding of their antiviral properties and the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amprenavir Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when working with Amprenavir in cell culture experiments. Inconsistent results with this compound can often be attributed to its inherent instability and physicochemical properties in aqueous environments like cell culture media. This guide offers structured advice to help ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results with this compound can stem from several factors, primarily related to its stability and handling in cell culture media. Key potential causes include:

  • Chemical Instability: this compound can degrade in aqueous solutions, including cell culture media. The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light.

  • Adsorption to Plasticware: Being a lipophilic compound, this compound has a tendency to adsorb to the surface of plastic materials commonly used in cell culture, such as flasks, plates, and pipette tips. This can lead to a significant reduction in the actual concentration of the drug in the media.

  • Stock Solution Issues: Improper preparation and storage of this compound stock solutions can lead to precipitation or degradation, resulting in inaccurate final concentrations in your experiments.

  • Interaction with Media Components: Components of the cell culture media, such as serum proteins, can bind to this compound, reducing its free and active concentration.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

Proper preparation and storage of stock solutions are critical for obtaining reliable experimental results.

  • Solvent Selection: this compound is poorly soluble in water. Therefore, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your cell culture, which can have cytotoxic effects.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed tubes to prevent evaporation and degradation. Stock solutions in DMSO are reported to be stable for up to 2 years at -80°C and 1 year at -20°C.[1]

Q3: What is the stability of this compound in common cell culture media like DMEM or RPMI-1640?

Q4: Can the presence of serum in the cell culture medium affect this compound's activity?

Yes, the presence of serum can significantly impact this compound's activity. This compound is known to have high plasma protein binding (approximately 90%), primarily to α1-acid glycoprotein.[2] Fetal bovine serum (FBS) used in cell culture contains proteins that can bind to this compound, reducing its free concentration and thus its effective dose. When comparing results between experiments, it is crucial to use the same concentration of serum. For experiments requiring a precise concentration of free this compound, consider using serum-free media or media with a reduced serum concentration, though this may affect cell health.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Inconsistent half-maximal inhibitory concentration (IC50) values are a common problem when working with compounds like this compound. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

cluster_solutions Potential Solutions A Inconsistent IC50 Values B Verify Stock Solution Integrity A->B Start Here C Assess this compound Stability in Media B->C Stock OK S1 Prepare Fresh Stock B->S1 Precipitation/Degradation D Evaluate Adsorption to Plasticware C->D Stability Assessed S2 Determine Stability & Adjust Protocol C->S2 Significant Degradation E Standardize Experimental Protocol D->E Adsorption Checked S3 Use Low-Binding Plastics D->S3 High Adsorption F Consistent Results E->F Protocol Standardized S4 Ensure Consistent Seeding Density & Incubation Time E->S4 Protocol Variability

Caption: Troubleshooting workflow for inconsistent this compound IC50 values.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Action: Visually inspect your stock solution for any signs of precipitation. If possible, verify the concentration of a freshly thawed aliquot using HPLC.

    • Recommendation: Prepare a fresh stock solution of this compound from a new powder vial.

  • Assess this compound Stability in Your Cell Culture Media:

    • Action: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS) under standard incubation conditions (37°C, 5% CO2).

    • Recommendation: Collect media samples at different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and quantify the remaining this compound concentration using HPLC or LC-MS/MS. This will reveal the degradation rate and help you decide if you need to replenish the media with fresh this compound during long-term experiments.

  • Evaluate Adsorption to Plasticware:

    • Action: Perform a control experiment without cells to measure the loss of this compound due to adsorption. Incubate this compound-containing media in your standard culture plates/flasks for the duration of your experiment.

    • Recommendation: If significant adsorption is observed, consider using low-binding plasticware or pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA).

  • Standardize Experimental Protocol:

    • Action: Review your experimental protocol for any potential sources of variability.

    • Recommendation: Ensure consistent cell seeding density, treatment duration, and assay readout times across all experiments.

Issue 2: Unexpected Cellular Toxicity or Lack of Efficacy

This issue can arise from problems with the drug's concentration or its interaction with the cellular environment.

Logical Relationship Diagram

cluster_causes Potential Causes A Unexpected Cellular Response B Incorrect this compound Concentration A->B C Altered Cellular Metabolism A->C D Drug Efflux A->D B1 Degradation B->B1 B2 Adsorption B->B2 B3 Stock Error B->B3 C1 CYP450 Activity in Cells C->C1 D1 P-glycoprotein (P-gp) Expression D->D1

Caption: Logical relationships of unexpected cellular responses to this compound.

Troubleshooting Steps:

  • Verify this compound Concentration:

    • Action: As with inconsistent IC50 values, the first step is to confirm the actual concentration of this compound in your culture medium at the start and end of the experiment using HPLC or LC-MS/MS.

    • Recommendation: Address any discrepancies by preparing fresh solutions, using low-binding plates, or adjusting for degradation.

  • Consider Cellular Metabolism:

    • Action: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] Some cell lines express this enzyme, which could lead to the metabolic inactivation of this compound.

    • Recommendation: If you suspect cellular metabolism is an issue, you can co-treat the cells with a CYP3A4 inhibitor (e.g., ketoconazole, use with caution and appropriate controls) to see if it potentiates this compound's effect.

  • Investigate Drug Efflux:

    • Action: this compound can be a substrate for drug efflux pumps like P-glycoprotein (P-gp/MDR1). High expression of these pumps in your cell line can actively transport this compound out of the cells, reducing its intracellular concentration and efficacy.

    • Recommendation: If drug efflux is suspected, you can use a P-gp inhibitor (e.g., verapamil, use with caution and appropriate controls) in combination with this compound to see if it enhances its activity.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media by HPLC

This protocol provides a general method to quantify the concentration of this compound in cell culture media over time.

Materials:

  • This compound powder

  • DMSO (HPLC grade)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike Cell Culture Media: Add the this compound stock solution to your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Prepare enough volume for all your time points.

  • Incubation and Sampling:

    • Place the this compound-containing medium in a sterile flask or plate in the incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot (e.g., 500 µL) of the medium.

  • Sample Preparation:

    • Transfer the collected medium to a microcentrifuge tube.

    • To precipitate proteins, add an equal volume of cold acetonitrile.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). The exact conditions may need to be optimized.

    • Detect this compound using a UV detector at a wavelength of approximately 264 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound prepared in the same cell culture medium and processed in the same way.

    • Quantify the concentration of this compound in your samples by comparing their peak areas to the standard curve.

    • Plot the concentration of this compound versus time to determine its stability and calculate its half-life in the medium.

Protocol 2: Assessment of this compound Adsorption to Plasticware

This protocol helps determine the extent of this compound loss due to binding to plastic surfaces.

Materials:

  • Same as Protocol 1

  • Your standard cell culture plates or flasks (e.g., 6-well plates)

  • Low-binding microcentrifuge tubes (recommended)

Procedure:

  • Prepare this compound-Containing Media: Prepare your cell culture medium with the desired concentration of this compound as described in Protocol 1.

  • Incubation:

    • Add the this compound-containing medium to the wells of your culture plate or your culture flask.

    • As a control, also add the same medium to a low-binding microcentrifuge tube (or a glass vial) which should have minimal adsorption.

    • Incubate the plate/flask and the control tube under your standard experimental conditions (37°C, 5% CO2) but without cells.

  • Sampling: At various time points (e.g., 0, 4, 24 hours), collect aliquots from both the culture plate/flask and the control tube.

  • Sample Preparation and Analysis: Process and analyze the samples to determine the this compound concentration using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Compare the concentration of this compound in the samples from the plasticware to the concentration in the control tube at each time point.

    • A significant decrease in concentration in the plasticware compared to the control indicates adsorption.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Molecular Weight505.63 g/mol [4]
Aqueous SolubilityPoorly soluble[5]
Solubility in DMSO≥ 10 mM[6]
Plasma Protein Binding~90%[2]
Primary Metabolizing EnzymeCYP3A4[3]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDurationReference
DMSO-20°C1 year[1]
DMSO-80°C2 years[1]

Signaling Pathway Considerations

This compound primarily acts by inhibiting HIV protease. However, off-target effects that might be influenced by its stability and concentration should be considered. For instance, this compound has been shown to affect cellular differentiation and proliferation pathways. Inconsistent concentrations due to instability could lead to variable off-target effects, further confounding experimental results.

Diagram: Potential Impact of this compound Instability on Experimental Outcomes

cluster_instability This compound Instability cluster_consequences Consequences cluster_outcomes Experimental Outcomes A Degradation in Media C Lower Effective Concentration A->C B Adsorption to Plastic B->C D Inconsistent IC50 C->D E Reduced Efficacy C->E F Variable Off-Target Effects C->F

Caption: Impact of this compound instability on experimental outcomes.

By systematically addressing the issues of stock solution integrity, stability in media, and adsorption to labware, researchers can significantly improve the reliability and reproducibility of their experiments with this compound.

References

Technical Support Center: Mitigating Amprenavir-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Amprenavir and primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The precise mechanism of this compound-induced cytotoxicity is not fully elucidated but is thought to involve multiple factors. This compound is extensively metabolized by the cytochrome P450 enzyme CYP3A4 in the liver.[1][2][3] This metabolism can lead to the formation of reactive metabolites that may cause cellular damage and induce an immune response.[1] Additionally, like other HIV protease inhibitors, this compound has been associated with mitochondrial dysfunction, which can lead to increased production of reactive oxygen species (ROS) and subsequent oxidative stress.[4][5][6] Some studies also suggest that this compound can deregulate cell cycle and proliferation pathways, potentially leading to apoptosis (programmed cell death).

Q2: Which primary cell types are most susceptible to this compound cytotoxicity?

A2: Primary hepatocytes are a key target for this compound-induced cytotoxicity due to their central role in drug metabolism.[1][3] Primary macrophages and lymphocytes are also relevant cell types to study, as they are primary targets of HIV infection and can be affected by antiretroviral drugs.[7]

Q3: What are the typical effective concentrations of this compound observed to cause cytotoxicity in primary cells?

A3: The effective concentration of this compound can vary depending on the primary cell type and the duration of exposure. For example, in chronically infected primary macrophages, an EC50 (half-maximal effective concentration) of 0.72 µM and an EC90 of 18.2 µM have been reported for its antiviral effect, which may correlate with cytotoxic effects at higher concentrations or prolonged exposure.[7] It is crucial to determine the cytotoxic concentration (e.g., IC50) for your specific primary cell type and experimental conditions.

Q4: Can antioxidants mitigate this compound-induced cytotoxicity?

A4: Yes, antioxidants have shown promise in mitigating drug-induced cytotoxicity in primary cells. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can help replenish intracellular glutathione levels and directly scavenge reactive oxygen species, thereby protecting cells from oxidative damage.[4][5][6][8]

Q5: Are there specific signaling pathways known to be involved in this compound-induced apoptosis?

A5: Research in human breast cancer cells has shown that this compound can induce apoptosis by inhibiting the extracellular signal-regulated kinase 2 (ERK2), which in turn affects the pro-apoptotic protein BimEL. While this was observed in a cancer cell line, it suggests a potential pathway that could be investigated in primary cells.

Troubleshooting Guides

Issue 1: High levels of unexpected cell death in primary cell cultures treated with this compound.
  • Possible Cause 1: this compound concentration is too high.

    • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific primary cell type. Start with a wide range of concentrations and narrow it down to identify a sublethal concentration for your experiments.

  • Possible Cause 2: Oxidative stress due to reactive metabolite formation or mitochondrial dysfunction.

    • Troubleshooting Step: Co-treat your primary cells with an antioxidant, such as N-acetylcysteine (NAC). A starting concentration of 1-5 mM NAC can be tested, but optimization for your specific cell type is recommended.[9] Measure markers of oxidative stress, such as intracellular ROS levels, to confirm the involvement of this pathway.

  • Possible Cause 3: High metabolic activity of primary hepatocytes leading to increased toxic metabolite production.

    • Troubleshooting Step: If using primary hepatocytes, be aware that lots with higher CYP3A4 activity may be more sensitive to this compound.[3] Consider screening different donor lots of primary hepatocytes to find one with a metabolic profile suitable for your experimental window.

Issue 2: Difficulty in assessing the extent of cytotoxicity accurately.
  • Possible Cause: The chosen cytotoxicity assay is not optimal for the experimental setup.

    • Troubleshooting Step: Utilize a robust and reliable method like the Lactate Dehydrogenase (LDH) cytotoxicity assay. The LDH assay measures the release of LDH from damaged cells into the culture medium, which is a reliable indicator of plasma membrane integrity loss. Ensure you include proper controls, such as a maximum LDH release control (lysed cells) and a spontaneous LDH release control (untreated cells).

Issue 3: Inconsistent results when trying to mitigate cytotoxicity with antioxidants.
  • Possible Cause: Suboptimal concentration or timing of antioxidant treatment.

    • Troubleshooting Step: Optimize the concentration of the antioxidant (e.g., NAC) by performing a dose-response experiment in the presence of this compound. Also, consider the timing of the antioxidant treatment. Pre-treatment with the antioxidant before adding this compound may be more effective in preventing cellular damage.

Data Presentation

Table 1: Reported Antiviral Efficacy of this compound in Primary Macrophages

ParameterConcentration (µM)Cell TypeCondition
EC50 0.72Primary MacrophagesChronically Infected
EC90 18.2Primary MacrophagesChronically Infected

Data from Perno et al., Antiviral Research, 2004.[7] Note: These values represent antiviral efficacy and may not directly correspond to cytotoxic concentrations, but they provide a relevant concentration range for initial experiments.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using LDH Assay

Objective: To quantify the cytotoxicity of this compound in primary cells by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Primary cells of interest (e.g., primary human hepatocytes)

  • Appropriate cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls (e.g., DMSO).

  • For controls, include wells with cells and medium only (spontaneous LDH release) and wells with cells that will be lysed at the end of the experiment to determine maximum LDH release.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add lysis solution (from the LDH kit) to the maximum release control wells and incubate for the time specified in the kit protocol.

  • Carefully collect the supernatant from all wells without disturbing the cells.

  • Follow the LDH cytotoxicity assay kit manufacturer's instructions to measure the LDH activity in the collected supernatants using a microplate reader.

  • Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Protocol 2: Mitigation of this compound-Induced Cytotoxicity with N-acetylcysteine (NAC)

Objective: To evaluate the protective effect of NAC against this compound-induced cytotoxicity.

Procedure:

  • Follow the same initial steps as in Protocol 1 for cell seeding.

  • Prepare solutions of this compound at a cytotoxic concentration (e.g., IC50 or higher, determined from Protocol 1).

  • Prepare solutions of NAC at various concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM) in cell culture medium.[8]

  • Pre-treatment: Remove the medium from the cells and add the medium containing different concentrations of NAC. Incubate for a specific period (e.g., 1-2 hours) before adding this compound.

  • Co-treatment: Add the medium containing both this compound and different concentrations of NAC to the cells simultaneously.

  • Include control groups: cells treated with this compound alone, cells treated with NAC alone, and untreated cells.

  • Incubate the plate for the desired duration.

  • Assess cytotoxicity using the LDH assay as described in Protocol 1.

  • Compare the percentage of cytotoxicity in the this compound-only group with the groups treated with this compound and NAC to determine the protective effect of NAC.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if this compound induces mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.

Materials:

  • Primary cells

  • This compound

  • Fluorescent cationic dyes that accumulate in mitochondria based on membrane potential (e.g., JC-1, TMRE, or TMRM)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture primary cells and treat with this compound at the desired concentrations and for the desired time.

  • At the end of the treatment, incubate the cells with the fluorescent dye according to the manufacturer's protocol. For example, for JC-1, healthy cells with high ΔΨm will form J-aggregates that fluoresce red, while apoptotic or unhealthy cells with low ΔΨm will have the monomeric form of JC-1, which fluoresces green.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using a fluorescence microscope or a flow cytometer.

  • Quantify the changes in fluorescence intensity. A decrease in the red/green fluorescence ratio for JC-1, or a decrease in TMRE/TMRM fluorescence, indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction.

Mandatory Visualizations

Amprenavir_ERK2_BimEL_Apoptosis_Pathway cluster_legend Legend This compound This compound ERK2 ERK2 (Extracellular signal-regulated kinase 2) This compound->ERK2 Inhibits BimEL BimEL (Pro-apoptotic protein) ERK2->BimEL Phosphorylates & Inactivates Pro_survival Pro-survival Proteins (e.g., Bcl-2, Mcl-1) BimEL->Pro_survival Binds & Sequesters Apoptosis Apoptosis BimEL->Apoptosis Induces Pro_survival->Apoptosis Inhibits Activation --> Activation/Induction Inhibition --| Inhibition

Caption: this compound-induced apoptosis via the ERK2-BimEL signaling pathway.

Experimental_Workflow_Cytotoxicity_Mitigation cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Primary Cells in 96-well plate treatment Treat with this compound +/- Antioxidant (NAC) start->treatment ldh_assay Perform LDH Assay treatment->ldh_assay Incubate data_analysis Measure Absorbance (490nm) ldh_assay->data_analysis calculation calculation data_analysis->calculation Calculate % Cytotoxicity results Evaluate Mitigation Effect of NAC calculation->results

Caption: Experimental workflow for assessing mitigation of this compound-induced cytotoxicity.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Drug-induced Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Conformational Change Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2 Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: General Nrf2 signaling pathway activation in response to oxidative stress.

References

Improving the oral bioavailability of Amprenavir formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the oral bioavailability enhancement of Amprenavir. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenges in developing oral formulations of this compound stem from its low aqueous solubility (approximately 0.04 mg/mL) and significant first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestine.[1][2] These factors contribute to its variable and often low oral bioavailability.[3]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: Several key strategies are employed to enhance the oral bioavailability of this compound:

  • Prodrug Approach: Utilizing a more water-soluble prodrug, such as fosthis compound, which is converted to this compound in the body.[1][4]

  • Pharmacokinetic Boosting: Co-administration with a CYP3A4 inhibitor, most commonly ritonavir, to reduce first-pass metabolism and increase plasma concentrations of this compound.[5][6]

  • Advanced Formulation Technologies:

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which improve solubilization and absorption.[7][8]

    • Nanoparticle Systems: Including solid lipid nanoparticles (SLNs) and polymeric nanoparticles to enhance dissolution rate, protect the drug from degradation, and potentially target lymphatic uptake.[9][10][11]

    • Use of Excipients: Incorporating solubility and permeability enhancers like Vitamin E TPGS.[12]

Q3: How does the prodrug fosthis compound improve upon this compound's bioavailability?

A3: Fosthis compound is a phosphate ester prodrug of this compound. This modification significantly increases the aqueous solubility of the molecule.[1][4] After oral administration, fosthis compound is rapidly and almost completely converted to this compound by alkaline phosphatases at the intestinal epithelium.[1] This approach allows for a reduced pill burden compared to the original this compound formulation.[4]

Q4: What is the mechanism by which ritonavir boosts this compound's bioavailability?

A4: Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[5] Since this compound is primarily metabolized by CYP3A4, co-administration with a low dose of ritonavir effectively blocks this metabolic pathway.[5] This inhibition of first-pass metabolism leads to significantly higher and more sustained plasma concentrations of this compound, thereby enhancing its therapeutic efficacy.[5][6]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
Potential Cause Troubleshooting Step
Poor intrinsic solubility of this compound.Consider particle size reduction techniques such as micronization or nanosizing to increase the surface area available for dissolution.[13]
Inadequate wetting of the drug particles.Incorporate a suitable wetting agent or surfactant into the formulation.
Drug recrystallization in the dissolution medium.For amorphous solid dispersions, ensure the polymer is adequately stabilizing the amorphous form of this compound.[14]
Inappropriate dissolution medium.Ensure the pH and composition of the dissolution medium are relevant to the gastrointestinal environment where absorption is expected.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Significant food effect.Conduct studies in both fasted and fed states to characterize the impact of food. High-fat meals have been noted to decrease the Cmax and AUC of this compound.[2][15]
Variable first-pass metabolism.Consider co-administration with a CYP3A4 inhibitor like ritonavir to reduce metabolic variability.[5]
Efflux by P-glycoprotein (P-gp).Investigate the inclusion of P-gp inhibitors in the formulation. Vitamin E TPGS has been shown to inhibit this efflux system.[12]
Inconsistent formulation performance.Re-evaluate the manufacturing process for the formulation to ensure homogeneity and consistent release characteristics.
Issue 3: Poor Permeability in Caco-2 Cell Model
Potential Cause Troubleshooting Step
Active drug efflux.Determine the efflux ratio (Basolateral to Apical / Apical to Basolateral transport). An efflux ratio significantly greater than 1 suggests P-gp mediated efflux. Co-incubate with known P-gp inhibitors like verapamil or Vitamin E TPGS to confirm.[12]
Low paracellular transport.Investigate the use of permeation enhancers, but with caution regarding potential cytotoxicity.
Poor solubility in the apical chamber.Ensure the drug concentration in the apical chamber does not exceed its solubility in the transport medium. Consider using a formulation approach (e.g., SEDDS) that maintains the drug in a solubilized state.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

Formulation/ConditionDoseCmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)Reference
This compound Hard Gelatin Capsule (fasting)600 mg~3.3~1.5~9.9[2]
This compound Soft Gelatin Capsule (fasting)600 mg~4.1~1.0~9.6[2]
This compound Soft Gelatin Capsule (with high-fat meal)600 mg~2.8~1.8~8.3[2]
This compound with Ritonavir600 mg APV / 100 mg RTV---[5][6]

Note: Specific Cmax, Tmax, and AUC values for the ritonavir-boosted regimen were part of a population pharmacokinetic model and are not presented as single mean values in the cited abstracts.

Table 2: Effect of Vitamin E TPGS on this compound Solubility and Permeability

ParameterConditionValueReference
Aqueous Solubility (pH 7, 37°C)Without Vitamin E TPGS0.036 ± 0.007 mg/mL[12]
Aqueous SolubilityWith increasing Vitamin E TPGS (above 0.2 mg/mL)Linearly increased[12]
Caco-2 Permeability (B to A / A to B)Without Vitamin E TPGS~6[12]
Caco-2 PermeabilityWith Vitamin E TPGSEfflux inhibited[12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound Formulations

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER. Values should be consistent with established internal standards.

  • Transport Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) buffered to a pH of 7.4.

  • Experiment Initiation:

    • For apical to basolateral (A→B) transport, add the this compound formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For basolateral to apical (B→A) transport, add the formulation to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.

  • Inhibition Studies: To investigate efflux, pre-incubate the cells with a known P-gp inhibitor (e.g., verapamil or Vitamin E TPGS) before adding the this compound formulation and continue the experiment as described above.[12]

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Dispersion

  • Organic Phase Preparation: Dissolve a specific amount of this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., acetone or dichloromethane).[9]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/emulsifier, such as TPGS.[9]

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 11,000 rpm).[9]

  • Solvent Evaporation: Maintain the resulting dispersion under magnetic stirring for several hours (e.g., 4 hours) at room temperature to allow for the evaporation of the organic solvent.[9]

  • Nanoparticle Collection: The nanoparticles can be collected by centrifugation and washed to remove excess surfactant.

  • Lyophilization: For long-term storage and characterization as a solid powder, the nanoparticle suspension can be freeze-dried (lyophilized).[9]

  • Characterization:

    • Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS).[9]

    • Entrapment Efficiency: Quantify the amount of this compound encapsulated within the nanoparticles, typically by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content via HPLC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis F1 Prodrug Synthesis (e.g., Fosthis compound) IV1 Solubility Studies F1->IV1 IV2 Dissolution Testing F1->IV2 F2 Nanoparticle Preparation (e.g., PLGA, SLN) F2->IV1 F2->IV2 F3 Lipid-Based Formulation (e.g., SEDDS) F3->IV1 F3->IV2 IV3 Caco-2 Permeability Assay IV1->IV3 IV2->IV3 PV1 Pharmacokinetic Studies (Animal Model) IV3->PV1 PV2 Bioavailability Assessment PV1->PV2 DA1 IVIVC Establishment PV2->DA1 DA2 Lead Formulation Selection DA1->DA2

Caption: Experimental workflow for developing improved oral this compound formulations.

bioavailability_challenges cluster_gut Gastrointestinal Tract cluster_liver Liver This compound This compound (Oral Dose) Solubility Poor Aqueous Solubility This compound->Solubility Challenge 1 Permeability Intestinal Permeability Solubility->Permeability Dissolution Limited Efflux P-gp Efflux Permeability->Efflux Absorption Metabolism First-Pass Metabolism (CYP3A4) Permeability->Metabolism Portal Vein Efflux->Permeability efflux back Circulation Systemic Circulation Metabolism->Circulation Reduced Drug Amount

Caption: Key physiological barriers to this compound's oral bioavailability.

References

Minimizing Amprenavir protein binding in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the impact of protein binding in experimental assays involving Amprenavir.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound protein binding and which proteins are involved?

This compound is a highly protein-bound drug, with approximately 90% bound to plasma proteins.[1][2] The primary binding protein is α1-acid glycoprotein (AAG), with a fractional binding of 89%.[3] It also binds to human serum albumin (HSA) to a lesser extent, with a fractional binding of 42%.[3] This high degree of protein binding means that only a small fraction of the drug is free or unbound and thus pharmacologically active.

Q2: How does protein binding affect the in vitro activity of this compound?

Protein binding can significantly reduce the apparent potency of this compound in in vitro assays. In one study, the presence of human α-1 acid glycoprotein (1.5 mg/ml) and human serum albumin (4 mg/dl) increased the EC50 of this compound by 7.4-fold.[4] This is a critical consideration when designing and interpreting cell-based assays, as the presence of serum proteins in the culture medium will decrease the free concentration of this compound available to interact with the target.

Q3: What are the key factors to consider for minimizing this compound protein binding in my experiments?

To minimize the impact of protein binding and non-specific binding in your this compound assays, you should consider the following:

  • Choice of Assay Matrix: Be mindful of the protein concentration in your assay medium (e.g., fetal bovine serum in cell culture).

  • Selection of Labware: The type of plastic used for plates and tubes can influence drug adsorption.

  • Buffer Conditions: pH and ionic strength of your assay buffers can affect protein binding.

  • Use of Blocking Agents: Incorporating blocking agents can help to reduce non-specific binding to surfaces.

Troubleshooting Guides

Problem 1: High variability or lower than expected potency of this compound in cell-based assays.

This is a common issue and is often related to the high protein binding of this compound in the presence of serum in the cell culture medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High protein binding in culture medium Reduce the serum concentration in your assay medium, if compatible with your cell line. Alternatively, use a serum-free medium for the duration of the drug incubation.Increased apparent potency (lower EC50/IC50) of this compound.
Non-specific binding to labware Use low-binding microplates and tubes, preferably made of polypropylene instead of polystyrene.Reduced loss of this compound due to adsorption, leading to more accurate and reproducible results.
Inconsistent free drug concentration Pre-incubate this compound in the complete assay medium for a set period before adding to the cells to allow for equilibration between bound and unbound drug.More consistent and reproducible dose-response curves.

Problem 2: Low recovery of this compound during sample preparation for analytical quantification.

Low recovery is often due to non-specific binding to plasticware and pipette tips.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Adsorption to plastic surfaces Use polypropylene or silanized glass containers. Pre-rinse pipette tips with the sample solution.Increased recovery of this compound in your analytical samples.
Protein precipitation issues Optimize your protein precipitation method. Acidification (e.g., with formic acid, trichloroacetic acid) can help disrupt protein-drug binding before precipitation.[5]Improved release of this compound from plasma proteins, leading to higher recovery.
Non-specific binding to filtration membranes If using ultrafiltration, select a low-binding membrane material (e.g., regenerated cellulose). Consider a modified ultrafiltration protocol where the initial filtrate is discarded to saturate non-specific binding sites on the device.[6]More accurate measurement of the free (unbound) this compound concentration.

Experimental Protocols

Protocol 1: Modified Ultrafiltration for Determination of Unbound this compound

This protocol is adapted from a method designed to circumvent the loss of drug due to adsorption to the ultrafiltration device.[6]

Materials:

  • Centrifugal ultrafiltration devices (e.g., with a regenerated cellulose membrane)

  • Patient plasma or protein-containing solution with this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator/water bath at 37°C

  • Centrifuge with temperature control

  • HPLC-MS/MS for this compound quantification

Procedure:

  • Pre-warm the ultrafiltration devices, plasma/protein solution, and PBS to 37°C.

  • Add the plasma/protein solution containing this compound to the sample reservoir of the ultrafiltration device.

  • Centrifuge at a specified speed and time to collect the first fraction of ultrafiltrate. Discard this first fraction , as it serves to saturate the non-specific binding sites of the device.

  • Continue centrifugation to collect subsequent fractions of the ultrafiltrate.

  • Pool the later fractions for the determination of the unbound this compound concentration using a validated analytical method like HPLC-MS/MS.

  • The total concentration of this compound in the original plasma/protein solution should also be determined for calculation of the free fraction.

Protocol 2: General Method for Reducing Non-Specific Binding in an In Vitro Assay

This protocol provides general steps to minimize non-specific binding of this compound in a typical plate-based assay.

Materials:

  • Polypropylene microplates

  • Assay buffer

  • Bovine Serum Albumin (BSA) or a non-ionic surfactant (e.g., Tween-20)

  • This compound stock solution

Procedure:

  • Plate Selection: Use polypropylene microplates to minimize hydrophobic interactions.

  • Buffer Optimization:

    • pH: Maintain a physiological pH (around 7.4) in your assay buffer, as significant deviations can alter protein conformation and drug binding.[7]

    • Ionic Strength: Increasing the ionic strength of the buffer (e.g., by adding NaCl) can sometimes reduce electrostatic interactions that contribute to non-specific binding.

  • Blocking Step:

    • Before adding your experimental components, pre-coat the wells of the microplate with a blocking solution. A common blocking agent is 1% BSA in your assay buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Alternatively, a low concentration of a non-ionic surfactant like 0.05% Tween-20 can be included in the assay buffer to reduce hydrophobic interactions.

  • Assay Execution: After the blocking step, wash the plates with your assay buffer and proceed with your experiment. It is often beneficial to include the blocking agent (e.g., BSA or Tween-20) in your dilution buffers for this compound and other reagents.

Visualizations

Experimental_Workflow_for_Unbound_Amprenavir_Measurement cluster_prep Preparation cluster_uf Ultrafiltration cluster_analysis Analysis pre_warm Pre-warm samples and device to 37°C load_sample Load sample into ultrafiltration device pre_warm->load_sample centrifuge1 Centrifuge to collect first filtrate load_sample->centrifuge1 discard Discard first filtrate centrifuge1->discard centrifuge2 Continue centrifugation to collect subsequent filtrate discard->centrifuge2 analyze Quantify this compound in filtrate (unbound) and original sample (total) via HPLC-MS/MS centrifuge2->analyze calculate Calculate free fraction analyze->calculate

Caption: Workflow for measuring unbound this compound using a modified ultrafiltration protocol.

Troubleshooting_Logic_for_Low_Amprenavir_Potency start Low this compound Potency Observed check_serum Is serum present in the assay medium? start->check_serum reduce_serum Reduce serum concentration or use serum-free medium check_serum->reduce_serum Yes check_labware What type of labware is being used? check_serum->check_labware No re_evaluate Re-evaluate this compound potency reduce_serum->re_evaluate use_pp Switch to polypropylene plates/tubes check_labware->use_pp Polystyrene add_blocking Incorporate a blocking step (e.g., BSA) or add surfactant (e.g., Tween-20) check_labware->add_blocking Polypropylene use_pp->add_blocking add_blocking->re_evaluate

Caption: Troubleshooting logic for addressing low apparent potency of this compound in vitro.

References

Technical Support Center: Amprenavir Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase inhibition of Amprenavir.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that cannot be solely attributed to HIV protease inhibition. Could off-target kinase activity be responsible?

A1: Yes, it is plausible that off-target kinase inhibition by this compound is contributing to the observed phenotypes. While primarily an HIV-1 protease inhibitor, like other drugs in its class, this compound may interact with and inhibit the activity of various host cell kinases.[1][2][3][4] Such off-target activity can lead to modulation of signaling pathways unrelated to its primary therapeutic action, resulting in unforeseen cellular effects. We recommend performing a kinase profiling assay to determine if kinases in your pathways of interest are being inhibited by this compound at the concentrations used in your experiments.

Q2: What are the known or predicted off-target kinases for this compound?

A2: Currently, a comprehensive experimental kinome scan for this compound is not publicly available. However, computational prediction tools and data from similar HIV protease inhibitors, such as Nelfinavir, suggest that this compound may inhibit kinases in pathways like the PI3K/Akt/mTOR signaling cascade.[4][5] For a preliminary assessment, researchers can utilize computational prediction tools. However, for definitive identification of off-target kinases, experimental validation through in vitro kinase assays is essential.

Q3: We have identified a specific off-target kinase that is being inhibited by this compound in our assays. What strategies can we employ to reduce this off-target inhibition while maintaining on-target HIV protease activity?

A3: To mitigate off-target kinase inhibition, several medicinal chemistry and structural biology strategies can be employed. These approaches focus on modifying the this compound scaffold to enhance its selectivity for HIV protease. Key strategies include:

  • Structure-Based Drug Design: Utilize the co-crystal structure of this compound with its off-target kinase to identify key interactions. Modifications can then be designed to disrupt these interactions while preserving binding to HIV protease.

  • Fragment-Based Screening: Identify small molecular fragments that bind to the target kinase and use this information to guide modifications to the this compound structure that block this unwanted interaction.

  • Scaffold Hopping: Replace the core structure of this compound with a new scaffold that maintains the necessary pharmacophore for HIV protease inhibition but has a different off-target profile.

Q4: How can we experimentally validate that our modified this compound analogs have reduced off-target kinase inhibition?

A4: A tiered approach to experimental validation is recommended. Start with in vitro biochemical assays to quantify the inhibitory activity against the off-target kinase(s) and HIV protease. Promising candidates should then be evaluated in cell-based assays to confirm their selectivity and on-target efficacy in a more biologically relevant context. A final step could involve proteome-wide thermal shift assays to assess the overall selectivity of the modified compounds.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent IC50 values for off-target kinase inhibition. Assay variability, compound precipitation, or incorrect ATP concentration in the assay.Ensure consistent assay conditions, including buffer composition and temperature. Check the solubility of this compound in your assay buffer. Use an ATP concentration that is close to the Km value for the specific kinase being tested.
Modified analog shows reduced off-target activity but also a significant loss of on-target HIV protease inhibition. The modification has disrupted a key interaction required for binding to HIV protease.Re-examine the co-crystal structures of this compound with both the off-target kinase and HIV protease. Design new modifications that are more specific to the off-target kinase's binding pocket and avoid crucial interaction points in the HIV protease active site.
Cell-based assays do not correlate with in vitro kinase inhibition data. Poor cell permeability of the modified compound, or the off-target effect is not relevant in the tested cell line.Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. Confirm that the off-target kinase is expressed and active in the chosen cell line and that the downstream signaling pathway is functional.
Broad-spectrum off-target effects are still observed with the modified analog. The core scaffold of this compound may have inherent promiscuity for multiple kinases.Consider more significant structural modifications, such as scaffold hopping, to design a more selective inhibitor. A comprehensive kinome scan of the modified analog can help identify any remaining off-target interactions and guide further optimization.

Quantitative Data Summary

The following table presents a hypothetical kinase inhibition profile for this compound based on computational predictions and data from related compounds. This data should be used for illustrative purposes and must be confirmed experimentally.

Kinase TargetOn-Target/Off-TargetIC50 (nM) - Hypothetical
HIV-1 Protease On-Target 0.6
AKT1Off-Target1,200
PI3KαOff-Target2,500
mTOROff-Target3,100
MEK1Off-Target>10,000
ERK2Off-Target>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to quantify the binding affinity of this compound and its analogs to a specific off-target kinase.

Materials:

  • Kinase of interest (e.g., AKT1)

  • Eu-anti-tag antibody

  • Alexa Fluor™ conjugate of a broad-spectrum kinase inhibitor (tracer)

  • This compound or modified analog

  • Assay buffer

Procedure:

  • Prepare a serial dilution of this compound or its analogs in the assay buffer.

  • In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound.

  • Incubate for 60 minutes at room temperature.

  • Add the Alexa Fluor™ tracer.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement in a cellular context, providing evidence of a compound's ability to bind to its target in living cells.

Materials:

  • Cell line expressing the target kinase

  • This compound or modified analog

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • Treat cultured cells with either vehicle control or the test compound at various concentrations.

  • Incubate for a specified time to allow for compound entry and target engagement.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound (Off-Target) This compound->AKT Inhibits

Caption: Hypothetical signaling pathway affected by this compound's off-target inhibition of AKT.

Experimental_Workflow start Start: this compound identified with off-target kinase activity strategy Medicinal Chemistry Strategy (e.g., Structure-Based Design) start->strategy synthesis Synthesize Modified This compound Analogs strategy->synthesis invitro In Vitro Kinase Assays (On-Target vs. Off-Target) synthesis->invitro selectivity Assess Selectivity Profile invitro->selectivity cell_based Cell-Based Assays (e.g., CETSA, Phenotypic Screens) selectivity->cell_based Promising Analogs evaluation Evaluate On-Target Efficacy and Reduced Off-Target Effects cell_based->evaluation evaluation->strategy Iterative Optimization end End: Optimized Analog with Improved Selectivity evaluation->end

Caption: Experimental workflow for developing and validating more selective this compound analogs.

References

Adjusting Amprenavir concentration for different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the HIV protease inhibitor, Amprenavir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1][2][3] It binds to the active site of this enzyme, preventing the cleavage of viral gag and gag-pol polyprotein precursors.[2][4][5] This disruption in the viral life cycle results in the production of immature, non-infectious virions.[1][2][4]

Q2: Which viral strains does this compound target?

A2: this compound is primarily active against HIV-1.[1] It also demonstrates activity against HIV-2, although its efficacy is generally lower for this strain.[6][7]

Q3: What are the known resistance mutations to this compound?

A3: Resistance to this compound is associated with specific mutations in the viral protease gene.[4][8] The key resistance mutation is I50V.[6] Other significant mutations that can confer resistance include I54L/M, I84V, and a combination of V32I and I47V.[8][9] Often, these are accompanied by accessory mutations like M46I/L.[8] A combination of mutations, such as the triple mutant with M46I, I47V, and I50V, can lead to a 20-fold decrease in susceptibility to the drug.[6]

Q4: How is this compound metabolized, and are there potential drug interactions?

A4: this compound is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][4] Consequently, co-administration with other drugs that are substrates, inducers, or inhibitors of CYP3A4 can lead to significant drug interactions.[2][4] For instance, potent inducers of CYP3A4 like rifampin can markedly decrease plasma concentrations of this compound.[2]

Q5: What is the difference between an IC50 and a Ki value for this compound?

A5: The IC50 (50% inhibitory concentration) is the concentration of this compound required to inhibit 50% of viral replication in a cell-based assay.[10] The Ki (inhibition constant) is a measure of the drug's binding affinity to the isolated HIV protease enzyme.[11] A lower Ki value indicates tighter binding to the enzyme.

Troubleshooting Guide

Problem: this compound is showing reduced or no inhibition of viral replication in my experiment.

  • Possible Cause 1: Resistant Viral Strain. The viral strain you are using may harbor pre-existing mutations in the protease gene that confer resistance to this compound.[8]

    • Solution: Perform genotypic analysis of the viral protease gene to identify any known resistance mutations.[8] Compare the sequence to a wild-type reference strain. If resistance mutations are present, a higher concentration of this compound may be required, or an alternative protease inhibitor might be necessary.

  • Possible Cause 2: Suboptimal Drug Concentration. The concentration of this compound may be too low to effectively inhibit the specific viral strain being tested.

    • Solution: Determine the 50% inhibitory concentration (IC50) for your specific viral strain and cell line.[10] It is recommended to use a concentration that is a multiple of the IC50 (e.g., 10x IC50) to ensure complete inhibition, provided this concentration is not cytotoxic.[12]

  • Possible Cause 3: Experimental Assay Issues. Problems with the assay itself, such as cell viability, virus titer, or detection method, can lead to inaccurate results.

    • Solution: Always include positive and negative controls in your experimental setup. Ensure that the cells are healthy and that the viral stock has a known and consistent titer. A cytotoxicity assay should be run in parallel to confirm that the observed effects are due to antiviral activity and not cell death caused by the compound.[13]

Problem: I am observing high variability in my results between experiments.

  • Possible Cause 1: Inconsistent Experimental Conditions. Minor variations in experimental parameters can lead to significant differences in results.

    • Solution: Strictly control all experimental conditions, including cell density, multiplicity of infection (MOI), drug concentration, and incubation times. Ensure all reagents are properly prepared and stored.

  • Possible Cause 2: Development of Resistance during the Assay. If the experiment involves long-term culture, the virus may acquire resistance mutations over time.

    • Solution: For long-term experiments, it is advisable to monitor for the emergence of resistance by periodically sequencing the viral protease gene.[6]

Data Presentation

Table 1: this compound Inhibitory Activity Against Wild-Type and Mutant HIV-1 Strains

Viral Strain (Protease Genotype)ParameterValueFold Change vs. Wild-TypeReference
Wild-Type HIV-1Ki0.6 nM-[11]
Wild-Type HIV-1 (Clinical Isolates)IC50~12 nM-[6]
I50V MutantIC50~24-36 nM2-3x[6]
I54M MutantIC50~72 nM6x[9]
M46I + I47V + I50V MutantIC50~240 nM20x[6]
V32I MutantKi1.6 nM~10x[9]
I84V MutantKi0.96 nM~6x[9]
I50V MutantKi4.8 nM~30x[9]

Note: IC50 and Ki values can vary depending on the specific assay conditions, cell lines, and viral strains used.

Experimental Protocols

Protocol: Determination of this compound IC50 in a Cell-Based Assay

This protocol provides a general framework for determining the 50% inhibitory concentration (IC50) of this compound against a specific HIV-1 strain.

1. Materials:

  • Susceptible host cells (e.g., MT-4, PMBCs).
  • Complete cell culture medium.
  • HIV-1 viral stock with a known titer.
  • This compound stock solution (e.g., in DMSO).
  • 96-well cell culture plates.
  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit).
  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®).

2. Procedure:

  • Cell Plating: Seed the 96-well plates with host cells at a predetermined density to ensure they form a confluent monolayer by the end of the assay.
  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. It is crucial to include a "no-drug" control (vehicle only, e.g., DMSO) and a "no-virus" control.
  • Infection: Add the HIV-1 viral stock to the wells containing the cells at a specific multiplicity of infection (MOI).
  • Treatment: Immediately after infection, add the different concentrations of the this compound dilutions to the appropriate wells.
  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO2 incubator.
  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of viral replication, typically by measuring the p24 antigen concentration using an ELISA kit.
  • Cytotoxicity Assay: In a parallel plate without virus, add the same serial dilutions of this compound to assess its effect on cell viability using an appropriate assay (e.g., MTT). This determines the 50% cytotoxic concentration (CC50).
  • Data Analysis:
  • Normalize the p24 antigen levels in the drug-treated wells to the "no-drug" control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC50 value.

Visualizations

Amprenavir_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_maturation Viral Maturation Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Proviral DNA Proviral DNA Viral DNA->Proviral DNA Integration Viral mRNA Viral mRNA Proviral DNA->Viral mRNA Transcription Gag-Pol Polyprotein Gag-Pol Polyprotein Viral mRNA->Gag-Pol Polyprotein Translation Functional\nProteins Functional Proteins Gag-Pol Polyprotein->Functional\nProteins Cleavage by HIV Protease This compound This compound This compound->Gag-Pol Polyprotein Mature Virion Mature Virion Functional\nProteins->Mature Virion Troubleshooting_Workflow start Reduced/No Viral Inhibition Observed check_genotype Perform Genotypic Analysis of Viral Protease start->check_genotype mutations_present Resistance Mutations Found? check_genotype->mutations_present increase_conc Increase this compound Concentration mutations_present->increase_conc Yes review_assay Review Assay Protocol (Controls, Titer, Cytotoxicity) mutations_present->review_assay No alt_drug Consider Alternative Protease Inhibitor increase_conc->alt_drug end_point Re-run Experiment increase_conc->end_point protocol_ok Protocol Adherence Confirmed? review_assay->protocol_ok optimize_assay Optimize Assay Conditions (MOI, Cell Density) protocol_ok->optimize_assay No protocol_ok->end_point Yes optimize_assay->end_point Concentration_Adjustment_Logic start Determine IC50 and CC50 ic50_val IC50 Value Known for Strain? Yes No start->ic50_val cc50_val CC50 Value Known for Cell Line? Yes No start->cc50_val perform_ic50_assay Perform IC50 Assay ic50_val:s->perform_ic50_assay No calc_ti Calculate Therapeutic Index (TI) TI = CC50 / IC50 ic50_val:s->calc_ti Yes perform_cc50_assay Perform Cytotoxicity Assay cc50_val:s->perform_cc50_assay No cc50_val:s->calc_ti Yes perform_ic50_assay->calc_ti perform_cc50_assay->calc_ti ti_high TI is High (e.g., >100) calc_ti->ti_high High ti_low TI is Low (e.g., <10) calc_ti->ti_low Low select_conc Select Working Concentration (e.g., 5-10x IC50) ti_high->select_conc reassess Re-evaluate Compound or Assay System ti_low->reassess

References

Navigating Variability in Amprenavir Caco-2 Permeability Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing variability in Amprenavir Caco-2 permeability assays. The following question-and-answer format directly addresses common issues encountered during experimentation, offering detailed protocols and data interpretation guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in Caco-2 permeability assays for a compound like this compound?

Variability in Caco-2 assays can stem from several factors, broadly categorized as biological and technical.[1][2][3][4][5]

  • Biological Variability:

    • Cell Passage Number: The transport and metabolic properties of Caco-2 cells can change with increasing passage number.[3][4] It is crucial to use cells within a consistent and validated passage range.

    • Monolayer Age and Differentiation: Caco-2 cells require adequate time (typically 18-22 days) to differentiate and form a confluent monolayer with well-established tight junctions.[2][4][6] Inconsistent culture periods can lead to variable permeability.

    • Heterogeneity of Cell Lines: Different Caco-2 cell lines or even clones can exhibit variations in transporter expression and metabolic activity.[3]

  • Technical Variability:

    • Monolayer Integrity: The tightness of the cell monolayer is critical. This is assessed by measuring the Transepithelial Electrical Resistance (TEER). Low TEER values indicate a leaky monolayer, which can lead to erroneously high permeability values.[7]

    • Transport Buffer Composition and pH: The composition and pH of the buffer used in the apical and basolateral compartments can influence the solubility and ionization state of this compound, thereby affecting its transport.[3]

    • Presence of Excipients or Solubilizers: this compound is poorly water-soluble. The presence of excipients, such as d-alpha-tocopheryl polyethylenegcol 1000 succinate (TPGS), can significantly enhance its apparent permeability by inhibiting P-glycoprotein (P-gp) efflux.[8][9]

    • Prodrug Conversion: If using a prodrug of this compound, such as fosthis compound, the rate of its conversion to this compound by intestinal phosphatases can introduce variability.[10] The presence of phosphate in the buffer can inhibit this conversion.[10]

    • Analytical Method: The accuracy and sensitivity of the analytical method used to quantify this compound in the donor and receiver compartments are paramount.

Q2: My this compound permeability values (Papp) are inconsistent between experiments. What should I check first?

Start by verifying the integrity of your Caco-2 cell monolayers.

  • Check TEER Values: Ensure that the TEER values are within the acceptable range for your laboratory (typically >300-500 Ω·cm²).[7] Measure TEER before and after the transport experiment to confirm that the monolayer was not compromised during the assay.

  • Paracellular Marker Permeability: Assess the permeability of a paracellular marker, such as Lucifer Yellow. High permeability of this marker indicates a leaky monolayer.

  • Review Cell Culture Practices: Confirm that the cell passage number, seeding density, and culture duration are consistent across experiments.

Q3: The recovery of this compound is low in my assay. What are the potential causes and solutions?

Low recovery can be a significant issue, especially for lipophilic compounds like this compound.[7][11]

  • Non-specific Binding: this compound may bind to the plastic of the assay plates or Transwell inserts.

    • Solution: Consider using low-binding plates. Pre-incubating the plates with a solution of a similar but unlabeled compound can sometimes help to block non-specific binding sites.

  • Cellular Metabolism: Caco-2 cells express metabolic enzymes that could potentially metabolize this compound.

    • Solution: Analyze cell lysates at the end of the experiment to quantify the amount of intracellularly trapped or metabolized drug.

  • Compound Instability: this compound might be unstable in the assay buffer.

    • Solution: Assess the stability of this compound in the transport buffer under the experimental conditions (time, temperature) in the absence of cells.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Papp (A-B) values with high variability Leaky cell monolayer.Check TEER values and permeability of a paracellular marker like Lucifer Yellow. Ensure consistent cell culture and differentiation protocols.[7]
Low Papp (A-B) values Poor aqueous solubility of this compound.Use a suitable co-solvent or a biorelevant medium. Note that some excipients can inhibit efflux transporters.[8][9]
Active efflux by transporters like P-glycoprotein (P-gp).Perform a bi-directional transport assay (A-B and B-A) to determine the efflux ratio. Include a known P-gp inhibitor (e.g., verapamil, GF120918) to confirm P-gp involvement.[9]
High Efflux Ratio (Papp B-A / Papp A-B > 2) This compound is a substrate for an efflux transporter (e.g., P-gp).This is expected for this compound. To investigate the impact of efflux on oral absorption, co-dose with a P-gp inhibitor.[9]
Low Mass Balance / Recovery Non-specific binding to assay plates.Use low-binding plates. Quantify the amount of compound remaining in the donor and apical compartments and associated with the cells.[7][11]
Cellular metabolism.Analyze cell lysates for metabolites.
Compound instability in buffer.Test the stability of this compound in the assay buffer over the time course of the experiment.
Inconsistent results with Fosthis compound (prodrug) Variable conversion to this compound.Ensure the buffer composition is appropriate and does not inhibit intestinal phosphatases (e.g., avoid high phosphate concentrations).[10]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates).

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Maintain the cell cultures for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[6] Change the culture medium every 2-3 days.

  • Monolayer Integrity Check: Prior to the transport experiment, measure the TEER of the cell monolayers using an epithelial volt-ohm meter. Only use monolayers with TEER values within the laboratory's established acceptable range.

This compound Permeability Assay (Apical to Basolateral)
  • Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Pre-incubation: Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Dosing: Remove the buffer from the apical (donor) compartment and replace it with the dosing solution containing this compound (e.g., 10 µM) in transport buffer. Add fresh transport buffer to the basolateral (receiver) compartment.

  • Incubation: Incubate the plates at 37°C on an orbital shaker.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume removed with fresh, pre-warmed transport buffer.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of this compound in the donor compartment (µmol/cm³).

Data Presentation

Table 1: Factors Influencing the Apparent Permeability (Papp) of this compound in Caco-2 Assays

Condition Effect on this compound Papp (A-B) Mechanism Reference
Standard Buffer Baseline permeabilityRepresents passive diffusion and active transportGeneral knowledge
+ P-gp Inhibitor (e.g., Verapamil, GF120918) IncreasedInhibition of P-glycoprotein mediated efflux[9]
+ Vitamin E-TPGS IncreasedInhibition of P-glycoprotein and enhanced solubility[8][9]
Use of Fosthis compound (prodrug) Increased flux of this compoundConversion to more permeable this compound, potentially leading to supersaturation[10]
High Phosphate Buffer (with Fosthis compound) Decreased this compound fluxInhibition of alkaline phosphatase, reducing prodrug conversion[10]
Low TEER Values Artificially IncreasedCompromised monolayer integrity allowing paracellular leakage[7]

Visualizations

experimental_workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days for differentiation seeding->culture teer_check Measure TEER to confirm monolayer integrity culture->teer_check wash Wash monolayers with transport buffer teer_check->wash preincubate Pre-incubate with buffer wash->preincubate dose Add this compound solution to apical side preincubate->dose incubate Incubate at 37°C dose->incubate sample Sample from basolateral side at time points incubate->sample analysis Analyze this compound concentration (LC-MS/MS) sample->analysis calculation Calculate Papp value analysis->calculation

Caption: Workflow for a standard this compound Caco-2 permeability assay.

logical_relationship cluster_factors Factors Affecting this compound Permeability cluster_interventions Experimental Interventions cluster_outcome Observed Outcome efflux P-gp Efflux inhibitor P-gp Inhibitor efflux->inhibitor is counteracted by solubility Poor Aqueous Solubility excipient Excipient (e.g., TPGS) solubility->excipient is improved by monolayer Monolayer Integrity teer TEER Measurement monolayer->teer is verified by papp_increase Increased Apparent Permeability (Papp) inhibitor->papp_increase excipient->papp_increase valid_data Reliable Permeability Data teer->valid_data

Caption: Key factors and interventions influencing this compound Caco-2 assay outcomes.

References

Impact of serum proteins on Amprenavir activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the in vitro activity of Amprenavir, with a specific focus on the impact of serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of serum proteins on the in vitro antiviral activity of this compound?

A1: Serum proteins, particularly alpha-1-acid glycoprotein (AAG) and albumin, significantly reduce the in vitro antiviral activity of this compound.[1][2][3] This is due to the high degree of plasma protein binding (approximately 90%) of this compound, with a primary affinity for AAG.[2][4][5] Only the unbound, or free, fraction of the drug is available to exert its antiviral effect.[1][2] Consequently, the presence of serum proteins in cell culture media will lead to a higher IC50 (the concentration required to inhibit 50% of viral replication) value.

Q2: Which serum proteins have the most significant impact on this compound's activity?

A2: Alpha-1-acid glycoprotein (AAG) is the primary plasma protein that binds to this compound and affects its activity.[2][5] While albumin also contributes to binding, AAG has a high affinity for this compound.[2][4] Studies have shown that increasing concentrations of AAG lead to a proportional decrease in this compound's antiviral efficacy.[1][6]

Q3: How much of a change in IC50 should I expect when serum proteins are present?

A3: The magnitude of the IC50 shift is dependent on the concentration of serum proteins, especially AAG. For instance, a 4-fold increase in AAG concentration can result in a significant loss of this compound's activity, in some cases up to 42% against partially protease inhibitor-resistant HIV isolates.[1][6] Another study noted that the addition of human serum proteins (AAG and albumin) could increase the EC50 by as much as 7.4-fold.[7]

Q4: Can other drugs co-administered with this compound affect its protein binding?

A4: Yes, other drugs can potentially influence the protein binding of this compound. For example, in vitro studies have shown that lopinavir can increase the unbound fraction of this compound, while ritonavir does not seem to affect its protein binding.[8]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values for this compound in our in vitro assay.

  • Possible Cause 1: Presence of serum in the culture medium.

    • Troubleshooting Step: Quantify the concentration of serum (e.g., fetal bovine serum, human serum) in your cell culture medium. The proteins within the serum will bind to this compound and reduce its effective concentration.

    • Recommendation: If possible, perform experiments in serum-free media or use a standardized concentration of human serum or specific serum proteins (AAG and albumin) to ensure consistency across experiments. When reporting your results, always specify the serum concentration used.

  • Possible Cause 2: Variability in serum protein concentrations.

    • Troubleshooting Step: Be aware that concentrations of AAG can fluctuate significantly based on the source and condition of the serum.[2]

    • Recommendation: For critical experiments, consider using purified human AAG and albumin at physiologically relevant concentrations to have a more defined system. Normal physiological concentrations of AAG are around 0.5 mg/mL, but can increase up to 5-fold during inflammatory conditions.[1]

Issue 2: Inconsistent results between different experimental batches.

  • Possible Cause: Lot-to-lot variability of serum.

    • Troubleshooting Step: Different lots of serum can have varying concentrations of proteins like AAG.

    • Recommendation: If using serum, it is advisable to purchase a large single lot for the entire set of planned experiments. Before starting a new batch of experiments with a new serum lot, it is recommended to re-validate your assay and determine if the IC50 of this compound is altered.

  • Possible Cause: Inaccurate determination of unbound this compound concentration.

    • Troubleshooting Step: The method used to separate the free drug from protein-bound drug is critical.

    • Recommendation: Utilize validated methods like equilibrium dialysis or ultrafiltration to measure the unbound fraction of this compound.[8] Ensure that the chosen method does not introduce artifacts, such as non-specific binding of the drug to the apparatus.

Data Presentation

Table 1: Impact of Alpha-1-Acid Glycoprotein (AAG) on this compound Activity

AAG Concentration IncreaseHIV Isolate TypePercent Loss of this compound ActivityReference
4-foldPartially PI-resistant42%[1][6]
4-foldHigh-level PI-resistant>42%[1][6]

Table 2: Effect of Human Serum Proteins on this compound EC50

Protein AdditionFold Increase in EC50Reference
1.5 mg/ml AAG + 4 mg/dl Albumin7.4-fold[7]

Experimental Protocols

1. Determination of this compound Protein Binding by Ultrafiltration

  • Objective: To determine the unbound fraction of this compound in the presence of plasma proteins.

  • Methodology:

    • Spike pooled human plasma with this compound at concentrations relevant to therapeutic levels.

    • Incubate the plasma-drug mixture to allow for binding equilibrium to be reached.

    • Use an ultrafiltration device to separate the free drug from the protein-bound drug. This is typically done by centrifugation, where the ultrafiltrate contains the unbound drug.

    • Measure the concentration of this compound in the ultrafiltrate using a validated analytical method such as reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[8]

    • The unbound fraction is calculated as the ratio of the drug concentration in the ultrafiltrate to the total drug concentration in the initial plasma sample.

2. In Vitro Antiviral Activity Assay (p24 Production)

  • Objective: To measure the inhibitory effect of this compound on HIV replication in the presence and absence of serum proteins.

  • Methodology:

    • Infect peripheral blood mononuclear cells (PBMCs) with a laboratory-adapted or clinical isolate of HIV-1.

    • Culture the infected cells in the presence of serial dilutions of this compound.

    • Prepare parallel cultures with and without the addition of specific concentrations of AAG (e.g., 0.5 mg/mL and 2.0 mg/mL).[1]

    • After a defined incubation period (e.g., 7 days), collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit.

    • The percentage reduction in p24 production at each drug concentration is calculated relative to a no-drug control.

    • The IC50 is determined by plotting the percentage reduction against the drug concentration and fitting the data to a dose-response curve.[1]

Visualizations

Experimental_Workflow_Protein_Binding cluster_prep Sample Preparation cluster_separation Separation of Unbound Drug cluster_analysis Analysis A Spike Human Plasma with this compound B Incubate for Equilibrium A->B C Ultrafiltration B->C D Quantify this compound in Ultrafiltrate (e.g., HPLC) C->D E Calculate Unbound Fraction D->E

Caption: Workflow for determining this compound protein binding.

Signaling_Pathway_Impact Amp_Total Total this compound Bound_Amp Protein-Bound this compound (Inactive) Amp_Total->Bound_Amp Binding Free_Amp Free this compound (Active) Amp_Total->Free_Amp Equilibrium Serum_Proteins Serum Proteins (AAG, Albumin) HIV_Protease HIV Protease Free_Amp->HIV_Protease Inhibition Viral_Replication Viral Replication HIV_Protease->Viral_Replication Enables

Caption: Impact of serum proteins on this compound activity.

References

Validation & Comparative

Amprenavir vs. Lopinavir: A Comparative Guide on Efficacy Against Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent protease inhibitors, Amprenavir and Lopinavir, against resistant strains of the Human Immunodeficiency Virus (HIV). The following sections detail their performance based on experimental data, outline the methodologies used in these key experiments, and visualize the experimental workflow for assessing drug susceptibility.

Data Presentation: Quantitative Efficacy against Resistant HIV-1 Isolates

The emergence of drug-resistant HIV strains presents a significant challenge in antiretroviral therapy. The data below summarizes the in vitro efficacy of this compound and Lopinavir against multi-drug resistant HIV-1 isolates, as indicated by the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type virus. A higher fold change indicates reduced susceptibility of the virus to the drug.

HIV-1 IsolateDrugFold Change in IC50Key Resistance-Associated Mutations
Multi-drug resistant isolate 003/004This compound4.48Not specified in the study
Lopinavir48.5Not specified in the study
This compound-selected mutant (PrL10F/M46I/I50V-GagL449F)Lopinavir19L10F, M46I, I50V
This compound-selected mutant (PrL10F/M46I/I47V/I50V-GagL449F)Lopinavir31L10F, M46I, I47V, I50V
This compound-selected mutant (L10F/84V)Lopinavir7.7L10F, I84V

Note: The data indicates that for the multi-drug resistant isolates 003 and 004, there was a significantly higher increase in the IC50 for Lopinavir compared to this compound, suggesting a greater loss of potency for Lopinavir against these particular strains.[1] Furthermore, HIV-1 variants selected for this compound resistance can exhibit significant cross-resistance to Lopinavir.[2]

Mechanisms of Resistance: Key Protease Mutations

Resistance to both this compound and Lopinavir is primarily associated with the accumulation of specific mutations within the HIV-1 protease gene. These mutations alter the conformation of the enzyme's active site, thereby reducing the binding affinity of the inhibitor.

This compound Resistance: The key amino acid substitution selected during in vitro passage experiments with this compound is I50V.[3] Analysis of isolates from patients has identified four main resistance pathways involving the substitutions I50V, I54L/M, V32I + I47V, and I84V.[3] The presence of I84V is most strongly associated with this compound resistance.[3]

Lopinavir Resistance: A greater number of mutations are associated with Lopinavir resistance compared to this compound resistance.[3] The substitutions I54T or V and V82A are strongly linked to Lopinavir resistance but not this compound resistance.[3] Multivariate analysis has shown that L10I and I54V are most strongly associated with a significant reduction in Lopinavir susceptibility.[3]

Cross-Resistance: While the resistance profiles of this compound and Lopinavir have some differences, there is also a degree of overlap, leading to cross-resistance.[3] For instance, the key this compound resistance mutation I84V is also found in the list of Lopinavir resistance mutations.[3] However, viruses selected by first-line this compound treatment in vivo have generally shown only minimal levels of cross-resistance to Lopinavir.[3]

Experimental Protocols: Phenotypic HIV Drug Susceptibility Assay (Recombinant Virus Assay)

The following is a representative protocol for determining the phenotypic susceptibility of HIV-1 isolates to protease inhibitors, based on the principles of a recombinant virus assay.

1. Sample Collection and RNA Extraction:

  • Collect plasma from HIV-1 infected patients.

  • Pellet the virus from plasma by ultracentrifugation.

  • Extract viral RNA from the pelleted virus using a commercial viral RNA extraction kit.

2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

  • Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and primers specific to the HIV-1 protease- and reverse transcriptase-coding regions.

  • Amplify the protease and reverse transcriptase genes from the cDNA using nested PCR to generate a sufficient quantity of the target DNA.

3. Generation of Recombinant Virus:

  • Co-transfect a suitable mammalian cell line (e.g., HEK293T) with the amplified patient-derived protease/reverse transcriptase DNA fragment and a proviral HIV-1 DNA vector that has its own protease and reverse transcriptase genes deleted.

  • Homologous recombination between the patient-derived PCR product and the vector DNA within the transfected cells will generate replication-competent recombinant viruses carrying the patient's protease and reverse transcriptase genes.

  • Culture the transfected cells and harvest the supernatant containing the recombinant virus stock.

4. Drug Susceptibility Testing:

  • Infect a susceptible target cell line (e.g., MT-2 cells or TZM-bl cells) with a standardized amount of the recombinant virus stock in the presence of serial dilutions of this compound, Lopinavir, and a no-drug control.

  • Culture the infected cells for a defined period (e.g., 3-7 days).

5. Measurement of Viral Replication:

  • Quantify the extent of viral replication in each drug concentration by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) if using a reporter cell line.

6. Data Analysis:

  • Plot the percentage of viral inhibition against the drug concentration.

  • Calculate the 50% inhibitory concentration (IC50) for each drug, which is the concentration required to inhibit viral replication by 50%.

  • Determine the fold change in IC50 by dividing the IC50 value for the patient-derived virus by the IC50 value for a wild-type, drug-sensitive reference HIV-1 strain.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Amplification Gene Amplification cluster_Recombination Recombinant Virus Generation cluster_Assay Susceptibility Assay cluster_Analysis Data Analysis PatientPlasma Patient Plasma Sample ViralRNA Viral RNA Extraction PatientPlasma->ViralRNA RT_PCR RT-PCR Amplification of Protease & RT Genes ViralRNA->RT_PCR CoTransfection Co-transfection of Cell Line RT_PCR->CoTransfection Vector Protease/RT-deleted HIV-1 Vector Vector->CoTransfection RecombinantVirus Harvest Recombinant Virus Stock CoTransfection->RecombinantVirus Infection Infection of Target Cells with Serial Drug Dilutions RecombinantVirus->Infection Quantification Quantification of Viral Replication Infection->Quantification DataAnalysis IC50 & Fold Change Calculation Quantification->DataAnalysis

Caption: Workflow for Phenotypic HIV Drug Susceptibility Testing.

References

A Comparative Structural Analysis of Amprenavir and Saquinavir: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a detailed comparative structural and functional analysis of two seminal HIV-1 protease inhibitors: Amprenavir and Saquinavir. As critical components in the history and evolution of highly active antiretroviral therapy (HAART), understanding their distinct molecular features, binding interactions, and resistance profiles is essential for the ongoing development of novel antiretroviral agents. This document summarizes key quantitative data, details the experimental methodologies used for their characterization, and visualizes their structural differences and mechanisms of action.

Structural and Physicochemical Properties

This compound and Saquinavir, while both targeting the HIV-1 protease, possess distinct chemical scaffolds that influence their physicochemical properties, binding modes, and susceptibility to resistance mutations.

This compound (APV) is a non-peptidic protease inhibitor characterized by a central hydroxyethylamine core and a prominent sulfonamide group. This sulfonamide moiety was designed to enhance hydrophilic interactions with the protease active site. Its structure also incorporates a tetrahydrofuran (THF) ring.[1][2]

Saquinavir (SQV) , the first FDA-approved protease inhibitor, is a peptide-like substrate analog.[3] Its larger structure features a hydroxyethylamine transition-state isostere, a decahydroisoquinoline group, and a quinoline ring, which are critical for its interactions within the enzyme's sub-pockets.[3][4]

The key structural differences are visualized below.

G cluster_APV This compound (APV) Core Structure cluster_SQV Saquinavir (SQV) Core Structure APV_Core Hydroxyethylamine Core APV_P1 Phenylmethyl Group (P1) APV_Core->APV_P1 Binds S1 APV_P2 Tetrahydrofuran (THF) Carbamate (P2) APV_Core->APV_P2 Binds S2 APV_P1_prime Isobutyl Group (P1') APV_Core->APV_P1_prime Binds S1' APV_P2_prime Aminophenyl Sulfonamide (P2') APV_Core->APV_P2_prime Binds S2' Comparison Key Differentiators SQV_Core Hydroxyethylamine Core SQV_P1 Phenylmethyl Group (P1) SQV_Core->SQV_P1 Binds S1 SQV_P2 N-(2-quinolylcarbonyl) -L-asparaginyl (P2) SQV_Core->SQV_P2 Binds S2 SQV_P1_prime tert-Butylcarbamoyl Group (P1') SQV_Core->SQV_P1_prime Binds S1' SQV_P2_prime Decahydroisoquinoline Group (P2') SQV_Core->SQV_P2_prime Binds S2' Diff1 Non-peptidic (APV) vs. Peptidomimetic (SQV) Comparison->Diff1 Diff2 Sulfonamide Moiety (APV) vs. Quinolone Ring (SQV) Diff1->Diff2

Figure 1: Key structural and functional group comparison of this compound and Saquinavir.

A summary of their fundamental properties is presented in Table 1.

PropertyThis compoundSaquinavir
Molecular Formula C₂₅H₃₅N₃O₆S[2]C₃₈H₅₀N₆O₅[3]
Molecular Weight 505.6 g/mol [2]670.86 g/mol (Free Base)[4]
Core Structure Non-peptidic, HydroxyethylaminePeptidomimetic, Hydroxyethylamine[3]
Key Functional Groups Sulfonamide, Tetrahydrofuran[2]Decahydroisoquinoline, Quinolone[3]
Water Solubility 40 mg/L @ 25°C[2]2.22 mg/mL @ 25°C (Mesylate salt)[4]

Table 1. Comparative Physicochemical Properties of this compound and Saquinavir.

Mechanism of Action and Binding Affinity

Both drugs function by competitively inhibiting the HIV-1 protease, an aspartic protease essential for the viral life cycle.[4][5] This enzyme cleaves viral polyprotein precursors into mature, functional proteins required for the assembly of infectious virions.[5] By binding to the protease's active site, these inhibitors block this cleavage process, resulting in the production of immature, non-infectious viral particles.[4][5]

The inhibitors mimic the tetrahedral transition state of the natural peptide substrate. Their central hydroxyl group forms a critical hydrogen bond with the catalytic aspartic acid residues (Asp25 and Asp25') in the floor of the active site. The differing side chains (P-sites) of each drug engage with the hydrophobic S-subpockets of the enzyme, dictating binding affinity and specificity.

cluster_Protease HIV-1 Protease Dimer Protease Monomer A Active Site (Asp25/Asp125) Monomer B Flap Flexible Flap Region (Residues 45-55) Protease:f1->Flap Flap Closing Virion Immature, Non-infectious Virion Protease:f1->Virion Inhibition of Cleavage Inhibitor Protease Inhibitor (e.g., APV, SQV) Flap->Inhibitor Traps Inhibitor Inhibitor->Protease:f1 Competitive Binding Polyprotein Viral Gag-Pol Polyprotein Polyprotein->Protease:f1 Normal Substrate

Figure 2: Generalized binding mechanism of protease inhibitors to the HIV-1 protease active site.

The potency of these inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

ParameterThis compoundSaquinavir
Ki (Wild-Type Protease) 0.16 nM - 0.6 nM[6]~0.1-0.5 nM (Varies by study)
IC50 (Wild-Type Virus) 14.6 ± 12.5 ng/mL[6]0.9 to 2.5 nM (Clades A-H)[4]

Table 2. Comparative Binding Affinity and Antiviral Potency.

Resistance Profiles

The high mutation rate of HIV-1 leads to the development of drug resistance. Mutations in the protease gene can alter the active site or flap regions, reducing inhibitor binding affinity while preserving enzymatic function. This compound and Saquinavir exhibit distinct resistance profiles.

  • This compound: The signature mutation for APV resistance is I50V.[7] Other key mutations include V32I, M46I/L, and I84V. The I50V mutation, in particular, is strongly associated with resistance to this compound but not to Saquinavir.

  • Saquinavir: Primary mutations conferring resistance to SQV include G48V and L90M.[7] The G48V mutation introduces steric hindrance that clashes with the large P3 group of Saquinavir.[7]

Interestingly, cross-resistance patterns are complex. An APV-resistant mutant (M46I/I47V/I50V) can be rendered resistant to SQV by acquiring additional mutations (G48V, I84L), which paradoxically can resensitize the virus to APV.[7] This highlights the intricate structural interplay between the inhibitor and evolving enzyme active site.

MutationEffect on this compoundEffect on SaquinavirStructural Rationale
V32I 10-fold reduced inhibitionMinor effectAlters S1' subsite packing
M46I/L Associated with resistance[7]Minor effectLocated in the flexible flap region, may affect flap dynamics[7]
G48V Minor effectHigh-level resistance[7]Steric clash with the large quinoline group of SQV[7]
I50V 30-fold reduced inhibitionMinor effectCritical residue in the S2/S2' pocket; loss of hydrophobic contacts with APV
I84V 6-fold reduced inhibitionAssociated with resistance[8]Loss of hydrophobic contacts at the S1'/S2' interface
L90M Minor effectAssociated with resistance[7]Indirectly affects the catalytic Asp25 residues[7]

Table 3. Key Resistance Mutations and Their Comparative Impact.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized biochemical and cell-based assays. Below are generalized protocols for determining inhibitor potency.

IC50 Determination via Cell-Based MTT Assay

The half-maximal inhibitory concentration (IC50) in a cellular context is often determined by measuring the ability of a drug to protect host cells from virus-induced death (cytopathic effect). The MTT assay is a common colorimetric method for this purpose.

Principle: Live cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Generalized Protocol:

  • Cell Plating: Seed susceptible host cells (e.g., MT-4 or CEM-SS cells) into a 96-well microtiter plate at a predetermined density and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (this compound or Saquinavir) in culture medium.

  • Infection and Treatment: Add a standardized amount of HIV-1 stock to the wells, along with the various concentrations of the inhibitor. Include control wells for uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO₂ incubator to allow for viral replication and the induction of cytopathic effects.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density (OD) of the wells using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the cell and virus controls. The IC50 value is determined by plotting the percentage of protection against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 3: Generalized experimental workflow for determining IC50 using an MTT assay.
Ki Determination via Fluorogenic Enzyme Assay

The inhibition constant (Ki) is a measure of the intrinsic binding affinity of an inhibitor to its target enzyme. It is typically determined using a cell-free enzymatic assay.

Principle: A synthetic peptide substrate that contains a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. When cleaved by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity over time. The rate of this increase is proportional to enzyme activity.

Generalized Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl). Prepare stock solutions of purified recombinant HIV-1 protease, the fluorogenic substrate, and the test inhibitor.

  • Reaction Setup: In a 96-well black plate, add the reaction buffer, a fixed concentration of HIV-1 protease, and varying concentrations of the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to reach binding equilibrium.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity (e.g., Ex/Em = 330/450 nm) over time in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration relative to a no-inhibitor control.

    • The Ki value can be calculated from the IC50 value (determined by plotting percent inhibition vs. inhibitor concentration) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Conclusion

This compound and Saquinavir represent two different design philosophies in the development of HIV-1 protease inhibitors. Saquinavir, a peptidomimetic, laid the groundwork for targeting the enzyme, but its large size and peptidic nature presented bioavailability challenges. This compound, a more compact, non-peptidic inhibitor with a key sulfonamide group, offered improved properties and a distinct resistance profile.

The structural analysis reveals that subtle changes in inhibitor side chains lead to significant differences in their interaction with the protease subpockets. This, in turn, dictates their susceptibility to specific resistance mutations like I50V for this compound and G48V for Saquinavir. A thorough understanding of these structure-activity and structure-resistance relationships, supported by robust quantitative assays, remains a cornerstone of modern antiretroviral drug discovery. This comparative guide serves as a foundational resource for researchers aiming to design the next generation of protease inhibitors that can overcome existing resistance and offer improved therapeutic outcomes.

References

Head-to-head comparison of Amprenavir and Fosamprenavir pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacokinetic profiles of antiretroviral agents is paramount for optimizing therapeutic strategies. This guide provides a comprehensive, data-driven comparison of the pharmacokinetics of the HIV-1 protease inhibitor amprenavir and its phosphate ester prodrug, fosthis compound.

Fosthis compound was developed to improve upon the pharmaceutical properties of this compound, primarily to reduce the significant pill burden associated with the latter.[1][2] Fosthis compound is rapidly and extensively hydrolyzed to this compound and inorganic phosphate by alkaline phosphatases in the gut epithelium during absorption.[1][2][3][4][5] This efficient conversion means that the systemic exposure is to the active drug, this compound.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound when administered directly versus when administered as the prodrug fosthis compound. It is important to note that pharmacokinetic parameters for this compound following fosthis compound administration are often presented with co-administration of ritonavir, a potent CYP3A4 inhibitor that boosts this compound concentrations.

Pharmacokinetic ParameterThis compound (Agenerase®)This compound (from Fosthis compound - Lexiva®/Telzir®)
Time to Peak Concentration (Tmax) 1 - 2 hours[1]1.5 - 2 hours[3][4]
Protein Binding ~90% (primarily to alpha-1-acid glycoprotein)[1][4]~90% (as this compound)[3][4]
Metabolism Primarily hepatic, via Cytochrome P450 3A4 (CYP3A4)[4]Fosthis compound is hydrolyzed to this compound in the gut; this compound is then metabolized by CYP3A4[3][4]
Elimination Half-Life (t½) 7.1 - 10.6 hours~7.7 hours (unboosted)[1]
Maximum Concentration (Cmax) Varies with dose. For 1200 mg twice daily: Mean steady-state Cmax of 5.36 µg/mL.Varies with dose and ritonavir boosting. For 700 mg fosthis compound with 100 mg ritonavir twice daily: Cmax of 6.08 µg/mL.[3]
Area Under the Curve (AUC) Varies with dose. For 1200 mg twice daily: Mean AUC over a 12-hour interval is 18.46 µg·h/mL.Varies with dose and ritonavir boosting. For 700 mg fosthis compound with 100 mg ritonavir twice daily: AUC of 39.6 µg·h/mL.
Effect of Food High-fat meals can moderately decrease absorption.[1]Fosthis compound tablets can be taken without regard to food.[3][4]

Metabolic Conversion of Fosthis compound

Fosthis compound's design as a prodrug is a key differentiator in its pharmacokinetic profile. The metabolic pathway from fosthis compound to the active this compound is a straightforward enzymatic conversion.

fosamprenavir_metabolism Fosthis compound Fosthis compound (Oral Administration) GI_Tract Gastrointestinal Tract Fosthis compound->GI_Tract Ingestion Hydrolysis Hydrolysis by Alkaline Phosphatases GI_Tract->Hydrolysis Absorption This compound This compound (Active Drug) Hydrolysis->this compound Conversion Systemic_Circulation Systemic Circulation This compound->Systemic_Circulation Enters Bloodstream

Metabolic conversion of fosthis compound to this compound.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

A validated reverse-phase HPLC (RP-HPLC) method is often used for the determination of this compound in human plasma.

  • Sample Preparation: A common procedure involves solid-phase extraction. For instance, 400 µL of human plasma can be processed to extract this compound and an internal standard (e.g., verapamil).[6]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 analytical column is typically used.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (e.g., 15 mM, pH 5.75) and acetonitrile is employed.[6]

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection is commonly used.[6][7] The method's linearity is established over a range of therapeutic concentrations.

Study Design for Pharmacokinetic Assessment

Pharmacokinetic parameters are typically determined in healthy volunteers or HIV-infected patients through structured clinical trials.

  • Study Design: A randomized, open-label, crossover study design is often employed to compare different formulations or dosing regimens.[8]

  • Dosing: Subjects receive standardized doses of the drug(s) being studied.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., at 0, 1, 2, 3, 4, 6, 8, 10, and 12 hours post-dose).[9]

  • Pharmacokinetic Analysis: Plasma concentrations of the analyte are determined using a validated analytical method. Pharmacokinetic parameters such as AUC, Cmax, and Tmax are then calculated from the concentration-time data using noncompartmental methods.[9][10]

Conclusion

The development of fosthis compound as a prodrug of this compound represents a significant pharmaceutical advancement, primarily by reducing the pill burden and eliminating food restrictions associated with this compound.[1][2] While both drugs deliver the same active moiety, their pharmacokinetic profiles differ in the absorption phase. Following administration of fosthis compound, this compound's Tmax is slightly delayed compared to direct this compound administration.[1] The improved formulation of fosthis compound allows for more convenient dosing regimens, often co-administered with ritonavir to enhance this compound exposure.[4][8][11] For researchers and clinicians, the choice between these agents is effectively a choice for the prodrug formulation, which offers a more patient-friendly approach to achieving therapeutic concentrations of this compound.

References

Cross-resistance profile of Amprenavir with other protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the cross-resistance profile of Amprenavir, a non-peptidic HIV-1 protease inhibitor, with other drugs in its class. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of antiretroviral resistance. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides a visual representation of the genetic pathways leading to cross-resistance.

This compound and the Challenge of Cross-Resistance

This compound (APV) was a significant development in the landscape of HIV-1 protease inhibitors (PIs) due to its novel chemical structure. However, like other PIs, its long-term efficacy can be compromised by the emergence of drug-resistant viral strains. A critical concern in antiretroviral therapy is the phenomenon of cross-resistance, where mutations conferring resistance to one drug also reduce the susceptibility to other drugs in the same class, thereby limiting future treatment options.

Studies have shown that while this compound can be effective in patients who have failed other PI regimens, there is a degree of cross-resistance. The development of resistance to this compound is a complex process, often involving the accumulation of multiple mutations in the protease enzyme.

Quantitative Analysis of Cross-Resistance

The extent of cross-resistance between this compound and other protease inhibitors has been quantified in numerous studies. The following table summarizes the fold-change in the 50% inhibitory concentration (IC50) for various PIs in the presence of specific this compound resistance-associated mutations. An increase in the fold-change indicates reduced susceptibility to the drug.

Protease InhibitorKey this compound Resistance MutationsFold-Change in IC50 (Range or Mean)Key Findings
Lopinavir (LPV) I50VMinimal (mean 2.5-fold)While some in vitro selected this compound-resistant viruses show significant cross-resistance, clinically derived isolates with the I50V mutation often exhibit only low-level cross-resistance to Lopinavir.[1] However, combinations of mutations such as L10F/M46I/I50V can lead to high-level (19-fold) cross-resistance.[2]
I84VSignificantThe I84V mutation is associated with broader cross-resistance among PIs, including Lopinavir.[1] An isolate with L10F/I84V showed a 7.7-fold increase in Lopinavir IC50.[2]
Ritonavir (RTV) I50VLow-levelIn vitro selected this compound-resistant variants with the I50V mutation have shown low-level cross-resistance to Ritonavir.[2][3]
V32I+I47VVariableThis combination of mutations, selected by this compound, generally confers limited cross-resistance to other PIs.[4]
Indinavir (IDV) I50VIncreased Susceptibility to No Cross-ResistanceSome viral variants with the I50V mutation selected by this compound have shown increased sensitivity to Indinavir.[3][5] However, other studies have reported that a subset of Indinavir-resistant variants exhibit decreased susceptibility to this compound.[5]
I84VCross-resistance observedThe I84V mutation is a key determinant of cross-resistance between this compound and Indinavir.[4]
Saquinavir (SQV) I50VIncreased Susceptibility to No Cross-ResistanceSimilar to Indinavir, some this compound-selected variants with the I50V mutation have demonstrated enhanced susceptibility to Saquinavir.[3][5] In contrast, Saquinavir-resistant viruses can show some level of cross-resistance to this compound.[5]
Nelfinavir (NFV) M46I/L, I54L/V, I84V, L90MCross-resistance observedWhile this compound generally shows lower cross-resistance compared to Nelfinavir in treatment-experienced patients, the presence of multiple PI resistance mutations can reduce its activity.[6][7] Low-level cross-resistance to Nelfinavir has been observed in this compound-selected mutants.[2]
Atazanavir (ATV) Multiple PI mutationsHigh Cross-ResistanceSamples with resistance to previously approved PIs generally display high cross-resistance to Atazanavir, whereas cross-resistance to this compound is considerably lower in the same samples.[8][9]

Experimental Protocols

The data presented in this guide are derived from established in vitro susceptibility and genotypic assays. Understanding the methodologies behind these results is crucial for their interpretation.

Phenotypic Resistance Assays (Recombinant Virus Assays)

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The PhenoSense™ assay is a widely used example of a recombinant virus assay.

Experimental Workflow:

  • Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample. This is a critical first step to ensure the genetic material of the circulating virus is captured for analysis.

  • Reverse Transcription and PCR Amplification: The viral RNA is reverse-transcribed into complementary DNA (cDNA). The protease and reverse transcriptase gene regions are then amplified using the polymerase chain reaction (PCR). This process generates a large number of copies of the target genes.

  • Recombinant Vector Construction: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into a standardized HIV-1 vector that lacks these genes. This vector also contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

  • Production of Recombinant Virus: The engineered vector is introduced into host cells in culture. These cells then produce virus particles that contain the patient's protease and reverse transcriptase enzymes.

  • Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of different protease inhibitors.

  • Quantification of Viral Replication: After a set incubation period, the level of viral replication is measured by quantifying the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a wild-type, drug-sensitive reference virus. The result is expressed as a fold-change in susceptibility.

Genotypic Resistance Assays

Genotypic assays identify the presence of specific mutations in the viral genes that are known to be associated with drug resistance.

Experimental Workflow:

  • Viral RNA Extraction and RT-PCR: Similar to phenotypic assays, viral RNA is extracted from plasma and the protease gene is amplified via RT-PCR.

  • DNA Sequencing: The amplified DNA is then sequenced to determine the exact nucleotide sequence of the protease gene. Sanger sequencing has traditionally been used, with next-generation sequencing methods becoming more common for detecting minor resistant variants.

  • Sequence Analysis and Mutation Identification: The patient's viral sequence is compared to a wild-type reference sequence to identify any amino acid substitutions.

  • Interpretation of Resistance: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database). Algorithms are used to predict the level of resistance to various drugs based on the pattern of mutations present.

Visualization of Cross-Resistance Pathways

The following diagram illustrates the key mutational pathways associated with this compound resistance and their impact on cross-resistance to other protease inhibitors.

Amprenavir_Cross_Resistance cluster_PIs Other Protease Inhibitors I50V I50V Lopinavir Lopinavir I50V->Lopinavir Low-level cross-resistance (can be high with other mutations) Ritonavir Ritonavir I50V->Ritonavir Low-level cross-resistance Indinavir Indinavir I50V->Indinavir Increased Susceptibility/ No cross-resistance Saquinavir Saquinavir I50V->Saquinavir Increased Susceptibility/ No cross-resistance I84V I84V I84V->Lopinavir Significant cross-resistance I84V->Indinavir Cross-resistance Nelfinavir Nelfinavir I84V->Nelfinavir Cross-resistance M46I/L M46I/L M46I/L->Nelfinavir I54L/M I54L/M I54L/M->Nelfinavir V32I+I47V V32I+I47V V32I+I47V->Ritonavir Limited cross-resistance L90M L90M L90M->Nelfinavir Atazanavir Atazanavir

Caption: this compound resistance pathways and cross-resistance to other PIs.

Conclusion

The cross-resistance profile of this compound is complex and influenced by specific mutational patterns in the HIV-1 protease gene. While some primary mutations selected by this compound, such as I50V, may confer limited cross-resistance or even increased susceptibility to other PIs, the presence of other mutations like I84V can lead to broader resistance across the class.[1][3][4][5] A thorough understanding of these resistance pathways, supported by robust genotypic and phenotypic testing, is essential for optimizing salvage therapy regimens for patients with HIV-1 infection. Continued research into the structural and enzymatic consequences of these mutations will be vital for the development of next-generation protease inhibitors that can overcome existing resistance mechanisms.

References

Amprenavir's Efficacy in the Face of Multi-Drug Resistant HIV: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of antiretroviral resistance, this guide provides a detailed comparison of amprenavir's efficacy against multi-drug resistant (MDR) HIV isolates. Drawing on experimental data, we evaluate its performance against other key protease inhibitors (PIs) and outline the methodologies used to determine viral susceptibility.

This compound, a potent inhibitor of HIV-1 protease, has demonstrated significant activity against HIV, including strains resistant to other PIs.[1][2] Its unique resistance profile, primarily associated with the I50V mutation, can result in a lower level of cross-resistance compared to other PIs, making it a valuable option in salvage therapy regimens for treatment-experienced patients.[2][3]

Comparative In Vitro Efficacy Against Resistant Isolates

The following tables summarize the in vitro activity of this compound and comparator PIs against HIV isolates with varying degrees of drug resistance. Efficacy is primarily measured by the 50% inhibitory concentration (IC50), with results often presented as a "fold change" – the ratio of the IC50 for the resistant isolate to that of a wild-type (sensitive) reference strain. A higher fold change indicates greater resistance.

Protease InhibitorFold Change in IC50 Against Saquinavir-Selected Quadruple Mutant (G48V, A71V, I84V, L90M)
This compound 1.8-fold
Indinavir3.8-fold
A-77003 (Ritonavir parent compound)5.6-fold
Data from a study examining cross-resistance of mutant HIV-1 selected by saquinavir.[1]
Protease InhibitorFold Change in IC50 Against Indinavir-Selected Quadruple Variant (V32I, M46L, A71V, V82I)
This compound 1.5-fold
A-77003 (Ritonavir parent compound)9.8-fold
Saquinavir5- to 6-fold increased susceptibility
Data from a study examining cross-resistance of mutant HIV-1 selected by indinavir.[1]
Susceptibility Status to Other PIsPercentage of Samples Sensitive to this compound
Resistant to 1-3 PIs71.4%
Resistant to 4 PIs37.1%
Data from a retrospective analysis of 155 samples from 132 HIV-1-infected patients.[3]

Key Resistance Mutations and Cross-Resistance Patterns

The development of resistance to this compound is primarily associated with the I50V mutation in the HIV protease gene.[2] However, other mutations, such as I84V, L10I, M46I, and L90M, have also been linked to reduced susceptibility, particularly in PI-experienced patients.[4] The I84V mutation is a strong marker for this compound resistance.[4][5]

Crucially, the cross-resistance profile of this compound differs from that of other PIs. For instance, isolates with resistance to ritonavir, indinavir, and nelfinavir may still retain susceptibility to this compound.[1] However, there is evidence of cross-resistance with lopinavir, another PI used in salvage therapy.[4] Understanding these distinct patterns is critical for selecting effective subsequent treatment regimens.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro phenotypic drug susceptibility assays. These assays measure the ability of a patient's HIV isolate to replicate in the presence of various concentrations of antiretroviral drugs.

Phenotypic Resistance Assay (Recombinant Virus Assay)

This is a common method for determining the drug susceptibility of HIV-1 isolates.

1. Sample Collection and Preparation:

  • Patient plasma containing HIV-1 is collected.

  • Viral RNA is extracted from the plasma.

2. Amplification and Cloning:

  • The patient-derived protease and reverse transcriptase gene sequences are amplified using polymerase chain reaction (PCR).

  • These amplified gene regions are inserted into a laboratory-derived HIV-1 vector that is deficient in these genes.

3. Virus Production:

  • The recombinant vector is used to produce replication-competent virus particles that contain the patient's protease and reverse transcriptase genes.

4. Drug Susceptibility Testing:

  • The recombinant viruses are cultured in the presence of serial dilutions of this compound and other PIs.

  • The extent of viral replication at different drug concentrations is measured, often by quantifying the expression of a reporter gene (e.g., luciferase) or viral antigen (e.g., p24).[6]

5. Data Analysis:

  • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and a wild-type reference virus.

  • The fold change in IC50 is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[7]

Experimental_Workflow cluster_patient_sample Patient Sample Processing cluster_molecular_biology Molecular Biology cluster_virology Virology cluster_data_analysis Data Analysis PatientPlasma Patient Plasma Collection ViralRNA Viral RNA Extraction PatientPlasma->ViralRNA PCR PCR Amplification of PR/RT Genes ViralRNA->PCR Cloning Cloning into HIV Vector PCR->Cloning VirusProd Recombinant Virus Production Cloning->VirusProd SusceptibilityAssay Drug Susceptibility Assay VirusProd->SusceptibilityAssay IC50 IC50 Calculation SusceptibilityAssay->IC50 FoldChange Fold Change Determination IC50->FoldChange

Workflow for Phenotypic HIV Drug Resistance Testing.

Clinical Implications in Salvage Therapy

Clinical trials have demonstrated the utility of this compound, often boosted with low-dose ritonavir to enhance its pharmacokinetic profile, in heavily pretreated patients with multi-drug resistant HIV.[8][9] In a study of patients in virological failure, a salvage regimen containing this compound, lopinavir, and ritonavir resulted in a sustained virological response (HIV RNA < 50 copies/mL) in 39% of participants after one year.[8] These findings underscore the role of this compound as a viable component of salvage therapy for individuals with limited treatment options due to extensive drug resistance.[10]

Conclusion

This compound retains activity against a significant proportion of HIV isolates that are resistant to other protease inhibitors. Its distinct resistance profile, characterized by the I50V mutation, contributes to a lower degree of cross-resistance within its class. While the emergence of resistance to this compound can occur, particularly in heavily treatment-experienced patients, it remains an important therapeutic option in the management of multi-drug resistant HIV infection. Phenotypic resistance testing is a crucial tool for guiding the use of this compound and other antiretrovirals in salvage therapy, allowing for the construction of optimized treatment regimens based on the specific susceptibility patterns of a patient's viral isolates.

References

Efficacy of Amprenavir in Combination with Ritonavir Against Resistant HIV Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of amprenavir boosted with ritonavir (APV/r) against resistant HIV-1 isolates, benchmarked against other leading protease inhibitor (PI) combination therapies. The data presented is compiled from a range of in vitro studies and clinical trials to support research and development in antiretroviral therapeutics.

Comparative Efficacy of Protease Inhibitor Combinations

The emergence of drug-resistant HIV-1 strains necessitates the use of combination therapies, often including a pharmacokinetic booster like ritonavir to enhance the efficacy of protease inhibitors. This section provides quantitative data on the performance of this compound/ritonavir and its alternatives in managing treatment-experienced patients with resistant HIV-1.

In Vitro Susceptibility of Resistant HIV-1 Isolates

The following table summarizes the in vitro activity of various protease inhibitors against multi-drug resistant HIV-1 isolates. The 50% inhibitory concentration (IC50) is a measure of drug potency; a lower IC50 value indicates greater potency. Fold change represents the factor by which the IC50 for a resistant isolate exceeds that for a wild-type virus.

Protease InhibitorFold Increase in IC50 against Resistant IsolatesReference
This compound (APV)4.48[1]
Lopinavir (LPV)48.5[1]
Tipranavir (TPV)3.95[1]
Indinavir39.0[2]
Saquinavir27.2[2]

Table 1: In vitro activity of protease inhibitors against multi-drug resistant HIV-1 isolates. Data is presented as the fold increase in IC50 compared to wild-type virus.

In a study analyzing isolates resistant to indinavir, ritonavir, and nelfinavir, tipranavir and this compound showed lower fold increases in IC50 compared to lopinavir, suggesting better in vitro activity against these particular resistant strains[1]. Another study reported the median baseline phenotypic fold-change in susceptibility for a random sample of viral isolates from treatment-experienced patients, showing a 12.2-fold increase for this compound[2].

Clinical Efficacy in Treatment-Experienced Patients

Clinical trials provide critical data on the real-world efficacy of these drug combinations. The following table summarizes the virological response from key clinical trials involving treatment-experienced patients with resistant HIV-1.

Clinical TrialTreatment ArmNVirological Response (HIV RNA <50 copies/mL)Mean Change in Viral Load (log10 copies/mL)Reference
PUZZLE 1APV + LPV + RTV (400mg/day)1861% at week 26-2.5 at week 26[3]
PUZZLE 1APV + LPV + RTV (200mg/day)1932% at week 26-1.4 at week 26[3]
RESIST-2 Sub-analysisTipranavir/ritonavir-39.6% at week 24-[4]
RESIST-2 Sub-analysisThis compound/ritonavir-18.8% at week 24-[4]
ESS40011This compound 600mg/Ritonavir 100mg BID11848% at week 24-2.21 at week 24[5]
ESS40011This compound 1200mg BID3829% at week 24-1.59 at week 24[5]

Table 2: Virological response to different protease inhibitor-based salvage therapies in treatment-experienced patients.

The PUZZLE 1 trial demonstrated that a higher dose of ritonavir (400 mg/day) in combination with this compound and lopinavir resulted in a significantly better virological response in patients with multiple antiretroviral regimen failures[3]. A sub-analysis of the RESIST-2 trial showed a higher treatment response rate for tipranavir/ritonavir compared to this compound/ritonavir at 24 weeks[4]. The ESS40011 study highlighted the superiority of ritonavir-boosted this compound over unboosted this compound in achieving virological suppression[5].

Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for interpretation and replication. This section details the key experimental protocols for assessing HIV-1 drug resistance.

Genotypic Resistance Testing (Sanger Sequencing)

Genotypic assays identify mutations in the viral protease and reverse transcriptase genes that are known to confer drug resistance.

1. Viral RNA Extraction:

  • Viral RNA is extracted from patient plasma samples (requiring a viral load of at least 500-1000 copies/mL) using a commercial kit such as the QIAamp™ Viral RNA Mini Kit[6].

2. Reverse Transcription and PCR Amplification (RT-PCR):

  • The extracted viral RNA is reverse transcribed into complementary DNA (cDNA).

  • The protease and reverse transcriptase regions of the pol gene are then amplified from the cDNA using polymerase chain reaction (PCR)[6][7]. A nested PCR approach is often used to increase the yield of the target DNA sequence[6][7].

3. DNA Sequencing:

  • The amplified PCR product is purified and then sequenced using the Sanger sequencing method[7]. This involves using fluorescently labeled dideoxynucleotides that terminate DNA synthesis at specific bases.

4. Sequence Analysis:

  • The resulting DNA sequence is compared to a wild-type reference sequence (e.g., HIV-1 HXB2) to identify mutations[6].

  • The identified mutations are then interpreted for their impact on drug susceptibility using databases such as the Stanford University HIV Drug Resistance Database (HIVdb)[8][9][10].

Phenotypic Resistance Testing (Recombinant Virus Assay)

Phenotypic assays measure the ability of a virus to replicate in the presence of a drug, providing a direct measure of drug susceptibility.

1. Amplification of Patient-Derived Viral Genes:

  • As with genotypic testing, the protease and reverse transcriptase genes are amplified from patient plasma viral RNA via RT-PCR[11][12].

2. Creation of Recombinant Virus:

  • The amplified patient-derived gene fragments are inserted into a laboratory clone of an HIV-1 provirus that has had its corresponding protease and reverse transcriptase genes removed[12].

  • This recombinant viral vector is then used to transfect permissive cell lines (e.g., MT-2 cells) to produce infectious recombinant viruses that carry the patient's protease and reverse transcriptase genes[12].

3. Drug Susceptibility Assay:

  • The recombinant viruses are cultured in the presence of serial dilutions of the antiretroviral drugs being tested[1].

  • After a set incubation period (e.g., 7 days), viral replication is quantified by measuring the amount of a viral protein, such as p24 antigen, in the cell culture supernatant using an ELISA[1].

4. Calculation of IC50:

  • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug[12].

  • The IC50 value for the patient's virus is then compared to the IC50 value for a wild-type reference virus to determine the fold change in resistance[12].

In Vitro Protease Inhibitor Screening Assay (Fluorometric)

This assay is used for high-throughput screening of potential HIV-1 protease inhibitors.

1. Reagent Preparation:

  • A fluorogenic substrate, a synthetic peptide that mimics the cleavage site of the HIV-1 protease and is linked to a fluorophore and a quencher, is prepared[13].

  • Recombinant HIV-1 protease enzyme is diluted to an appropriate concentration in assay buffer[13].

  • Test compounds (potential inhibitors) are diluted to various concentrations[14].

2. Assay Reaction:

  • The HIV-1 protease enzyme is pre-incubated with the test compound or a known inhibitor (positive control) in a 96-well microplate[13][14].

  • The fluorogenic substrate is added to initiate the enzymatic reaction[13][14].

3. Signal Detection:

  • The fluorescence intensity is measured over time using a fluorescence microplate reader[13]. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

4. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase[13].

  • The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control. The IC50 value for the inhibitor can then be determined.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the efficacy of this compound/ritonavir combination therapy.

HIV_Protease_Signaling_Pathway cluster_virus HIV-1 Virion cluster_maturation Viral Maturation cluster_inhibition Inhibition by this compound/Ritonavir Gag_Pol Gag-Pol Polyprotein Protease HIV Protease (Inactive Monomer) Gag_Pol->Protease Autocatalytic Cleavage Structural_Proteins Structural Proteins (e.g., p24, p17) Gag_Pol->Structural_Proteins Cleavage by Active Protease Enzymes Viral Enzymes (RT, IN) Gag_Pol->Enzymes Cleavage by Active Protease Active_Protease Active Protease Dimer Protease->Active_Protease Dimerization Immature_Virion Non-infectious Immature Virion Active_Protease->Immature_Virion Inhibition of Cleavage Mature_Virion Infectious Mature Virion Structural_Proteins->Mature_Virion Enzymes->Mature_Virion APV This compound APV->Active_Protease Binds to Active Site Inactive_APV Metabolized this compound APV->Inactive_APV Metabolism RTV Ritonavir (Booster) CYP3A4 CYP3A4 Enzyme RTV->CYP3A4 Inhibits CYP3A4->Inactive_APV

Caption: HIV-1 Protease Signaling and Inhibition Pathway.

Experimental_Workflow cluster_sample Sample Collection & Processing cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR_Geno RT-PCR Amplification (Protease/RT genes) RNA_Extraction->RT_PCR_Geno RT_PCR_Pheno RT-PCR Amplification (Protease/RT genes) RNA_Extraction->RT_PCR_Pheno Sequencing Sanger Sequencing RT_PCR_Geno->Sequencing Mutation_Analysis Sequence Alignment & Mutation Identification Sequencing->Mutation_Analysis Geno_Report Genotypic Resistance Report Mutation_Analysis->Geno_Report Recombinant_Virus Generation of Recombinant Virus RT_PCR_Pheno->Recombinant_Virus Drug_Susceptibility Culture with Antiretroviral Drugs Recombinant_Virus->Drug_Susceptibility IC50_Determination Quantification of Viral Replication (e.g., p24 ELISA) & IC50 Calculation Drug_Susceptibility->IC50_Determination Pheno_Report Phenotypic Resistance Report IC50_Determination->Pheno_Report

Caption: Experimental Workflow for HIV Drug Resistance Testing.

Combination_Therapy_Logic cluster_problem Challenge of Monotherapy cluster_solution Advantage of Combination Therapy cluster_mechanism Mechanisms of Action Wild_Type Wild-Type HIV-1 Monotherapy Protease Inhibitor Monotherapy Wild_Type->Monotherapy Resistant_Mutant Selection of Resistant Mutant (e.g., I50V for APV) Monotherapy->Resistant_Mutant Treatment_Failure Treatment Failure Resistant_Mutant->Treatment_Failure Resistant_Isolate Resistant HIV-1 Isolate APV_r This compound/Ritonavir Resistant_Isolate->APV_r Other_PI Alternative Protease Inhibitor (e.g., Lopinavir) Resistant_Isolate->Other_PI Synergistic_Effect Synergistic or Additive Antiviral Effect APV_r->Synergistic_Effect Different_Resistance Different Resistance Profiles APV_r->Different_Resistance Pharmacokinetic_Enhancement Pharmacokinetic Enhancement (Ritonavir Boosting) APV_r->Pharmacokinetic_Enhancement Other_PI->Synergistic_Effect Other_PI->Different_Resistance Suppression Sustained Virological Suppression Synergistic_Effect->Suppression Increased_Barrier Increased Genetic Barrier to Resistance Synergistic_Effect->Increased_Barrier

References

Safety Operating Guide

Proper Disposal of Amprenavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Amprenavir, ensuring the safety of laboratory personnel and the protection of the environment. This compound, an antiretroviral agent, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of through standard laboratory waste streams.

Summary of Disposal Procedures

Proper disposal of this compound and its contaminated materials must be handled through a licensed professional waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash. All waste materials containing this compound should be treated as hazardous waste.

Step-by-Step Disposal Protocol

Researchers, scientists, and drug development professionals handling this compound should adhere to the following step-by-step disposal protocol:

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused or expired capsules, contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, and other disposable materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

  • Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow the storage conditions specified in the Safety Data Sheet (SDS), which typically recommend a cool and dry environment[1][2].

3. Spillage and Decontamination:

  • In the event of a spill, collect the spillage and place it into the designated hazardous waste container[1].

  • Decontaminate surfaces that have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's EHS department. All materials used for decontamination, such as wipes and absorbents, must also be disposed of as hazardous waste.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.

  • Ensure that all required documentation for the transfer of hazardous waste is completed and maintained as per regulatory requirements.

Data Presentation

Currently, there is no publicly available quantitative data specifying disposal limits or concentration thresholds for this compound in laboratory waste streams. The guiding principle is to treat all concentrations of this compound as hazardous waste.

Parameter Guideline
Disposal Method Incineration via an approved waste disposal plant[1]
EPA Waste Classification While not specifically listed, its toxicity to aquatic life suggests it should be handled as a hazardous waste. Consult your EHS department for specific waste codes.
Drain Disposal Strictly prohibited[1]
Landfill Disposal Prohibited[1]

Experimental Protocols

No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are currently published. The standard and required method of disposal is incineration by a licensed facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Amprenavir_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment cluster_3 Storage & Pickup cluster_4 Final Disposal Amprenavir_Use This compound Use in Research Solid_Waste Solid Waste (Gloves, etc.) Amprenavir_Use->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Amprenavir_Use->Liquid_Waste Sharps_Waste Sharps Waste Amprenavir_Use->Sharps_Waste Hazardous_Container_Solid Labeled Hazardous Solid Waste Container Solid_Waste->Hazardous_Container_Solid Hazardous_Container_Liquid Labeled Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Container_Liquid Hazardous_Container_Sharps Labeled Hazardous Sharps Container Sharps_Waste->Hazardous_Container_Sharps Secure_Storage Secure Storage Area Hazardous_Container_Solid->Secure_Storage Hazardous_Container_Liquid->Secure_Storage Hazardous_Container_Sharps->Secure_Storage EHS_Pickup EHS/Professional Waste Pickup Secure_Storage->EHS_Pickup Incineration Approved Waste Disposal Plant (Incineration) EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Amprenavir is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling and disposal, and spill management protocols.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form or when there is a risk of aerosol formation, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust, aerosols, and splashes.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the substance.
Body Protection Impervious clothing (e.g., lab coat, apron)Protects skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorPrevents inhalation of dust or aerosols. Use in well-ventilated areas or with local exhaust ventilation.

Hazard Identification and Safety Data

While specific occupational exposure limits for this compound have not been established, the substance is classified with several hazards that necessitate careful handling.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Aquatic Toxicity H400: Very toxic to aquatic life
Chronic Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects

Procedural Guidance for Handling this compound

A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE prep->ppe vent 3. Ensure Proper Ventilation ppe->vent weigh 4. Weigh/handle in a designated area vent->weigh avoid 5. Avoid dust and aerosol formation weigh->avoid decon 6. Decontaminate surfaces avoid->decon rm_ppe 7. Remove PPE correctly decon->rm_ppe wash 8. Wash hands thoroughly rm_ppe->wash dispose 9. Dispose of waste in an approved plant wash->dispose

Caption: Workflow for Safe Handling of this compound.

Operational Plans

Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] Keep it away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[1]

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For powders, carefully sweep or vacuum up the material, avoiding dust generation.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

The logical relationship for spill response is outlined in the diagram below.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Spill Response Protocol for this compound.

Disposal Plan: Dispose of unused this compound and any contaminated waste in an approved waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1] All disposal practices must be in accordance with federal, state, and local regulations.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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